Product packaging for 2-(Piperidin-3-yl)thiazole(Cat. No.:CAS No. 630121-84-5)

2-(Piperidin-3-yl)thiazole

Cat. No.: B1291081
CAS No.: 630121-84-5
M. Wt: 168.26 g/mol
InChI Key: JWDOZKWLXFFMAK-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)thiazole is a valuable chemical scaffold in scientific research, integrating a piperidine ring with a thiazole heterocycle. This structure is a key synthetic intermediate for developing more complex molecules, particularly in medicinal chemistry. Researchers utilize this core structure to create derivatives for various applications, such as this compound-4-carbaldehyde (CAS 1897814-69-5) for further functionalization or this compound-4-carboxylic acid hydrochloride (CAS 2155852-10-9) for salt formation and solubility studies . The structural motif of linking a piperidine ring to a thiazole is also found in compounds investigated for their potential biological activities, highlighting its relevance in drug discovery pipelines . As a common building block, this compound facilitates the exploration of structure-activity relationships (SAR). It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2S B1291081 2-(Piperidin-3-yl)thiazole CAS No. 630121-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-2-7(6-9-3-1)8-10-4-5-11-8/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDOZKWLXFFMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318816
Record name 3-(2-Thiazolyl)piperidine
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Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630121-84-5
Record name 3-(2-Thiazolyl)piperidine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thiazolyl)piperidine
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Record name 3-(1,3-thiazol-2-yl)piperidine
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Foundational & Exploratory

Physicochemical Properties of 2-(Piperidin-3-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the known physicochemical properties of 2-(Piperidin-3-yl)thiazole and its closely related analogues. Due to a lack of extensive publicly available experimental data for the specific parent compound, this document collates predictive data and experimental values from structurally similar molecules to offer a comprehensive profile. This information is crucial for anticipating its behavior in biological systems and guiding further research and development.

Physicochemical Data Summary

The following tables summarize the available quantitative data for derivatives and analogues of this compound. These values provide insights into the potential properties of the core compound.

Table 1: Physicochemical Parameters of 2-(Piperidin-3-yl)-1,3,4-thiadiazole;hydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₂ClN₃S[1]
Molecular Weight205.7 g/mol [1]
Calculated LogP2.8 ± 0.3[1]
Polar Surface Area (Ų)65-70[1]
PAMPA Permeability (×10⁻⁶ cm/s)12.4[1]
Solubility in Acidic Gastric Environments (pH 2)>5 mg/mL[1]

Table 2: Computational Data for 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O₂S[2]
Molecular Weight226.30 g/mol [2]
TPSA (Topological Polar Surface Area)53.43 Ų[2]
LogP2.0776[2]
Hydrogen Bond Acceptors4[2]
Hydrogen Bond Donors1[2]
Rotatable Bonds2[2]

Table 3: Physicochemical Properties of 2-(Piperidin-3-yl)-1,3-benzothiazole hydrochloride

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClN₂S[3]
Molecular Weight254.78 g/mol [3]
Polar Surface Area53.2 Ų[3]

Table 4: Computed Properties for 4-Methyl-2-piperidin-1-yl-thiazole-5-carbaldehyde

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂OS[4]
Molecular Weight210.30 g/mol [4]
XLogP3-AA2.5[4]
Hydrogen Bond Acceptor Count3[4]
Hydrogen Bond Donor Count0[4]
Solubility at pH 7.4>31.5 µg/mL[4]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate determination of physicochemical properties. The following are generalized protocols based on standard laboratory practices for compounds of this nature.

Determination of Melting Point

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • For a preliminary measurement, heat the block rapidly and observe the approximate temperature at which the sample melts.

  • Allow the apparatus to cool.

  • For an accurate measurement, repeat the process with a new sample, heating rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Qualitative Solubility Assessment

Materials:

  • Test tubes

  • Vortex mixer

  • A selection of solvents (e.g., Water, 5% HCl, 5% NaOH, Diethyl ether, Ethanol, Dimethyl sulfoxide (DMSO))

Procedure:

  • Place approximately 10-25 mg of the compound into a small test tube.[5]

  • Add 0.75-1 mL of the selected solvent in small increments.[5]

  • After each addition, vigorously agitate the test tube using a vortex mixer for at least 60 seconds.[5]

  • Visually inspect the mixture to classify the solubility as:

    • Soluble: The compound completely dissolves, resulting in a clear solution.

    • Partially Soluble: A portion of the compound dissolves, but some solid material remains.

    • Insoluble: There is no apparent dissolution of the solid.

Determination of Octanol-Water Partition Coefficient (LogP)

Apparatus:

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a known volume of this stock solution to a mixture of n-octanol and water in a separatory funnel or centrifuge tube. The volumes of n-octanol and water should be equal.

  • Shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure that partitioning equilibrium is reached.[5]

  • Allow the two phases to separate completely. Centrifugation can be used to expedite this process.[5]

  • Carefully withdraw a sample from both the aqueous and the organic (n-octanol) phases.[5]

  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at the compound's λmax or HPLC.[5]

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the octanol-water partition coefficient (LogP).

LogP_Determination_Workflow cluster_analysis Analysis start Prepare Stock Solution of Compound mix Mix with Octanol and Water start->mix shake Vigorous Shaking (e.g., 1 hour) mix->shake separate Phase Separation (Centrifugation) shake->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Organic Phase separate->sample_org measure Measure Concentration (UV-Vis or HPLC) sample_aq->measure sample_org->measure calc_p Calculate P = [Organic] / [Aqueous] measure->calc_p calc_logp Calculate LogP = log10(P) calc_p->calc_logp

Caption: Experimental workflow for LogP determination.

References

An In-depth Technical Guide to the Spectral Analysis of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectral analysis of the heterocyclic compound 2-(Piperidin-3-yl)thiazole. This molecule incorporates both a piperidine and a thiazole ring, functionalities that are of significant interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectral data for this specific molecule, this guide will present predicted spectral data based on computational models and established principles of spectroscopy. Furthermore, it will detail the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for similar small organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who require a foundational understanding of the analytical characterization of such compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally generated and serve as a reference for the expected spectral characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals for the protons on the thiazole and piperidine rings. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-4 (Thiazole)7.20 - 7.40Doublet3.0 - 4.0
H-5 (Thiazole)7.60 - 7.80Doublet3.0 - 4.0
H-3 (Piperidine, CH)3.30 - 3.50Multiplet-
H-2eq, H-6eq (Piperidine, CH₂)3.10 - 3.30Multiplet-
H-2ax, H-6ax (Piperidine, CH₂)2.70 - 2.90Multiplet-
H-4eq, H-5eq (Piperidine, CH₂)1.90 - 2.10Multiplet-
H-4ax, H-5ax (Piperidine, CH₂)1.60 - 1.80Multiplet-
N-H (Piperidine)1.50 - 2.50Broad Singlet-

Note: Predictions are based on cheminformatics models; actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (Thiazole)168 - 172
C-4 (Thiazole)118 - 122
C-5 (Thiazole)142 - 146
C-3 (Piperidine)48 - 52
C-2, C-6 (Piperidine)45 - 49
C-4, C-5 (Piperidine)25 - 30

Note: Predictions are based on cheminformatics models; actual values may vary.

Table 3: Predicted Infrared (IR) Absorption Frequencies

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Piperidine)Stretching3300 - 3500Medium, Broad
C-H (Thiazole)Stretching3050 - 3150Medium
C-H (Piperidine)Stretching2850 - 2960Strong
C=N (Thiazole)Stretching1500 - 1620Medium
C=C (Thiazole)Stretching1420 - 1500Medium
N-H (Piperidine)Bending1560 - 1640Medium
C-N (Piperidine)Stretching1020 - 1250Medium
Thiazole RingSkeletal Vibrations700 - 1100Medium-Weak

Note: These are general ranges for the expected functional groups.[1][2][3]

Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

Ion Predicted m/z Description
[M]+•~168.08Molecular Ion
[M+H]⁺~169.09Protonated Molecular Ion

Note: The fragmentation pattern will depend on the ionization technique used. Common fragments may arise from the cleavage of the piperidine ring or the bond connecting the two rings.

Experimental Protocols

The following are generalized protocols for the spectral analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean vial.[4]

    • For ¹³C NMR, a more concentrated sample (50-100 mg) may be required for a better signal-to-noise ratio.[4]

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[5]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.[5]

    • Spectral Width : 0-12 ppm.[5]

    • Acquisition Time : 2-4 seconds.[5]

    • Relaxation Delay : 1-5 seconds.[5]

    • Number of Scans : 8-16, depending on the sample concentration.[5]

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse experiment.[5]

    • Spectral Width : 0-220 ppm.[5]

    • Acquisition Time : 1-2 seconds.[5]

    • Relaxation Delay : 2-5 seconds.[5]

    • Number of Scans : 128 to several thousand, depending on the sample concentration.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet for Solids) :

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition :

    • Place the ATR accessory or the KBr pellet holder in the sample compartment of the IR spectrometer.

    • Acquire a background spectrum of the empty accessory or the pure KBr pellet.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC) or Gas Chromatography (GC).

  • Ionization :

    • Choose an appropriate ionization technique based on the analyte's properties. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for LC-MS, while Electron Ionization (EI) would be used for GC-MS.

  • Mass Analysis :

    • The mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).[6]

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.[7]

  • Calibration :

    • Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.[8] Internal calibration, where the calibrant is introduced with the sample, generally provides higher accuracy.[8]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel small molecule.

Spectroscopic_Analysis_Workflow Experimental Workflow for Spectroscopic Analysis A Compound Synthesis & Purification B Sample Preparation (Dissolution, etc.) A->B C NMR Spectroscopy B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F 1H NMR C->F G 13C NMR C->G H 2D NMR (COSY, HSQC, etc.) C->H K Data Analysis & Interpretation D->K I Full Scan MS E->I J Tandem MS (MS/MS) E->J F->K G->K H->K I->K J->K L Structure Elucidation K->L

References

A Technical Guide to 2-(Piperidin-3-yl)thiazole and Its Analogs: Chemical Identity, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, potential synthetic routes, and comparative analysis of 2-(piperidin-3-yl)thiazole and its closely related analogs. Due to the limited availability of public data on this compound, this document focuses on providing a robust theoretical framework and practical guidance based on established chemical principles and documented information for similar structures.

Introduction

The fusion of a piperidine ring with a thiazole moiety presents a compelling scaffold for medicinal chemistry and drug discovery. The piperidine ring, a saturated heterocycle, is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous biologically active compounds, including some antibiotics and anticancer agents. The specific linkage at the 3-position of the piperidine ring offers a distinct stereochemical and conformational profile compared to substitution at other positions, potentially influencing target binding and biological activity.

While a specific CAS number for this compound is not readily found in major chemical databases, this guide will provide detailed information on its predicted properties and relevant, documented analogs.

Chemical Identifiers and Properties of this compound Analogs

To provide a comparative baseline, the following table summarizes the chemical identifiers for several close analogs of this compound. These compounds share either the core piperidinyl-thiazole structure with modifications or feature a similar linkage to a related heterocyclic system.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )InChISMILES
2-(Piperidin-3-yl)benzo[d]thiazole hydrochloride51785-16-1[1][2]C₁₂H₁₅ClN₂S254.78InChI=1S/C12H14N2S.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H[2]C1CC(CNC1)C2=NC3=CC=CC=C3S2.Cl
2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole1211568-41-0[3]C₁₃H₁₆N₂S₂264.4InChI=1S/C13H16N2S2/c16-13(15-11-7-5-6-8-12(11)17-13)9-10-3-1-2-4-14-10/h5-8,10,14H,1-4,9H2C1CC(CNC1)CSC2=NC3=CC=CC=C3S2
2-(Piperidin-3-yloxy)thiazole hydrochloride1185315-02-9[4]C₈H₁₃ClN₂OS220.72Not AvailableCl.C1CC(OC2=NC=CS2)CNC1
2-Piperidin-3-yl-1,3,4-thiadiazole hydrochloride2470435-27-7[5]C₇H₁₂ClN₃S205.7InChI=1S/C7H11N3S.ClH/c1-2-6(4-8-3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H[5]C1CC(CNC1)C2=NN=CS2.Cl[5]
2-[(3R)-1-tert-butylpiperidin-3-yl]-1,3-thiazoleNot AvailableC₁₂H₂₀N₂S224.37InChI=1S/C12H20N2S/c1-12(2,3)14-7-4-5-10(9-14)11-13-6-8-15-11/h6,8,10H,4-5,7,9H2,1-3H3/t10-/m1/s1[6]CC(C)(C)N1CCC--INVALID-LINK--C2=NC=CS2[6]

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis . This well-established reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, a key challenge is the protection of the piperidine nitrogen to prevent side reactions.

Detailed Methodology:

  • Preparation of N-Boc-3-piperidinecarboxamide:

    • Start with commercially available N-Boc-3-piperidinecarboxylic acid.

    • Convert the carboxylic acid to the corresponding amide using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by forming an acid chloride followed by reaction with ammonia.

  • Thionation to form N-Boc-3-piperidinecarbothioamide:

    • React the N-Boc-3-piperidinecarboxamide with a thionating agent like Lawesson's reagent in a suitable solvent such as toluene or THF at elevated temperatures. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Hantzsch Thiazole Synthesis:

    • The resulting N-Boc-3-piperidinecarbothioamide is then reacted with a suitable α-haloketone. For the synthesis of an unsubstituted thiazole ring at the 4 and 5 positions, 2-bromo-1,1-diethoxyethane can be used.

    • The reaction is typically carried out in a polar solvent like ethanol or isopropanol, often with gentle heating.

  • Deprotection:

    • The final step is the removal of the Boc protecting group. This is achieved by treating the N-Boc-2-(piperidin-3-yl)thiazole with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane.

    • Following deprotection, a standard aqueous workup and purification by column chromatography or crystallization will yield the desired this compound, likely as a salt.

Experimental Workflow Diagram:

G Proposed Synthesis of this compound A N-Boc-3-piperidinecarboxylic acid B N-Boc-3-piperidinecarboxamide A->B Amidation (e.g., HATU, NH3) C N-Boc-3-piperidinecarbothioamide B->C Thionation (Lawesson's Reagent) D N-Boc-2-(piperidin-3-yl)thiazole C->D Hantzsch Synthesis (2-bromo-1,1-diethoxyethane) E This compound D->E Deprotection (e.g., TFA)

Caption: A proposed synthetic workflow for this compound.

Structural Relationship to Analogs

The biological activity and physicochemical properties of this compound are expected to be influenced by its structural relationship to its analogs. The following diagram illustrates these relationships.

G Structural Relationships of this compound and Analogs Core This compound (Target Compound) Benzo 2-(Piperidin-3-yl)benzo[d]thiazole Core->Benzo Benzannulation of Thiazole Oxy 2-(Piperidin-3-yloxy)thiazole Core->Oxy Insertion of Oxygen Linker Thiadiazole 2-Piperidin-3-yl-1,3,4-thiadiazole Core->Thiadiazole Isomeric Heterocycle (Thiadiazole) NSub 2-[(3R)-1-tert-butylpiperidin-3-yl]-1,3-thiazole Core->NSub N-Substitution of Piperidine Thioether 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole Benzo->Thioether Insertion of Thioether Linker

Caption: Logical relationships between the target compound and its documented analogs.

Potential Biological Activity and Research Directions

Derivatives of piperidinyl-thiazole have been explored for a range of biological activities, including as fungicides and for their interactions with various enzymes. The specific regio- and stereochemistry of this compound suggests that it could be a valuable building block for creating novel chemical entities with unique pharmacological profiles.

Future research on this compound would necessitate its synthesis and subsequent characterization using standard analytical techniques such as NMR, mass spectrometry, and IR spectroscopy. Once synthesized and purified, its biological activity could be assessed in a variety of assays relevant to the therapeutic areas of interest for thiazole and piperidine-containing compounds, including but not limited to oncology, infectious diseases, and neuroscience.

Conclusion

While this compound is not a commercially available compound with a designated CAS number, this guide provides a clear and scientifically sound pathway for its synthesis and places it within the context of its known chemical analogs. The provided methodologies and comparative data offer a solid foundation for researchers and drug development professionals to initiate work on this promising chemical scaffold. The unique structural features of this compound warrant further investigation to unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to the Solubility Profile of 2-(Piperidin-3-yl)thiazole in Various Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility profile of the heterocyclic compound 2-(Piperidin-3-yl)thiazole in a range of common organic solvents. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on establishing a robust experimental framework. It includes detailed protocols for the widely accepted equilibrium solubility (shake-flask) method and high-throughput screening techniques. Furthermore, this guide presents a structured approach to data presentation and visualization to aid researchers in their drug development and formulation activities. An illustrative table of potential solubility data is provided for exemplary purposes.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its biopharmaceutical and technical performance. For a compound such as this compound, understanding its solubility in organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and the development of analytical methods. This guide outlines the necessary experimental procedures to generate a comprehensive solubility profile for this compound.

**2.

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the choice depending on the required accuracy, throughput, and available resources. The equilibrium shake-flask method is considered the "gold standard" for its accuracy in determining thermodynamic solubility.[1][2] High-throughput screening methods, on the other hand, offer a more rapid assessment, which is particularly useful in early drug discovery phases.[3][4][5][6]

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.[1][7][8]

3.1.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid.[1][7][8] The concentration of the dissolved compound in the supernatant is then determined analytically.

3.1.2. Materials and Equipment

  • This compound (solid form)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, n-heptane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

3.1.3. Detailed Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure a saturated solution with visible undissolved solid at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a sufficient time to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials or filter the supernatant using a chemically resistant syringe filter.[7][8]

  • Quantification: Prepare a series of dilutions of the resulting supernatant. Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Data Analysis: Construct a calibration curve from standards of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution. The solubility is typically expressed in mg/mL or mol/L.

3.2. High-Throughput Solubility Screening

For earlier stages of drug development, higher throughput methods can be employed to rank the solubility of compounds in various solvents.[3][4][5][6]

3.2.1. Principle

A common high-throughput method involves the dissolution of a compound from a dimethyl sulfoxide (DMSO) stock solution into the target organic solvent. The point at which precipitation occurs upon serial dilution is detected, often by turbidimetry or nephelometry.[5]

3.2.2. Materials and Equipment

  • This compound dissolved in DMSO (stock solution)

  • Selected organic solvents

  • 96-well microtiter plates

  • Automated liquid handling system

  • Plate reader with nephelometry or turbidity detection capabilities

3.2.3. Detailed Procedure

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Serial Dilution: Use an automated liquid handler to perform serial dilutions of the DMSO stock solution into the wells containing the organic solvents.

  • Precipitation Detection: Allow the plate to equilibrate for a short period. Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Data Analysis: The solubility is reported as the concentration in the well just before precipitation occurs.

Illustrative Solubility Data

The following table presents a hypothetical solubility profile for this compound in various organic solvents at 25 °C, as would be determined by the equilibrium shake-flask method. This data is for illustrative purposes only and should be experimentally verified.

Solvent ClassificationSolventDielectric Constant (20°C)Polarity IndexIllustrative Solubility (mg/mL) at 25°C
Protic Solvents Methanol32.75.1> 100
Ethanol24.54.3> 100
Isopropanol19.93.950 - 100
Aprotic Polar Solvents Acetonitrile37.55.820 - 50
Acetone20.75.120 - 50
Ethyl Acetate6.04.410 - 20
Dichloromethane9.13.15 - 10
Aprotic Nonpolar Solvents Toluene2.42.4< 1
n-Heptane1.90.1< 0.1

Visualizing the Experimental Workflow

A clear understanding of the experimental process is crucial for reproducibility and training purposes. The following diagrams, generated using Graphviz, illustrate the logical flow of the equilibrium solubility determination and high-throughput screening methods.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Dispense known volume of organic solvent A->B C Seal vials and agitate (24-72h at constant T) B->C D Settle undissolved solid C->D E Centrifuge or Filter to obtain supernatant D->E F Dilute supernatant E->F G Analyze by validated HPLC method F->G H Calculate concentration using calibration curve G->H I Solubility Data (mg/mL or mol/L) H->I

Caption: Workflow for Equilibrium Solubility Determination.

HTS_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_detection Detection & Analysis A Prepare concentrated stock in DMSO C Perform serial dilutions of stock into solvents A->C B Dispense organic solvents into 96-well plate B->C D Allow for equilibration and precipitation C->D E Measure turbidity/ nephelometry F Determine concentration at precipitation point E->F G Kinetic Solubility Data F->G

Caption: Workflow for High-Throughput Solubility Screening.

Conclusion

References

In-depth Technical Guide on 2-(Piperidin-3-yl)thiazole: Elucidating its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for the unsubstituted compound, 2-(Piperidin-3-yl)thiazole. While this core structure is a key component in a variety of synthesized derivatives with demonstrated pharmacological activities, the parent compound itself has not been the subject of dedicated in-depth studies to elucidate its direct interactions with biological targets.

The current body of research focuses almost exclusively on derivatives of this compound, where modifications to the piperidine or thiazole rings confer specific biological functions. These studies highlight the versatility of the this compound scaffold in drug discovery, but they do not provide data on the intrinsic activity of the unsubstituted parent molecule.

This guide will, therefore, summarize the findings on several key derivatives to illustrate the potential therapeutic applications of the this compound core. It is crucial to note that the described mechanisms of action are attributed to the specific chemical modifications of the derivatives and cannot be directly extrapolated to the parent compound.

Analysis of Key this compound Derivatives

The biological activities of this compound derivatives are diverse and depend heavily on the nature and position of their chemical substitutions. Below is a summary of findings for several classes of these derivatives.

Anti-inflammatory Derivatives

A notable derivative, 2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole , has been investigated for its anti-inflammatory properties. Research suggests that its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] The addition of the benzothiazole and methylthio linker to the core structure is critical for this activity.

FAAH Inhibitors for Analgesia

Derivatives classified as Piperidinyl thiazole isoxazolines have been identified as potent and slowly reversible inhibitors of Fatty Acid Amide Hydrolase (FAAH).[2] FAAH is an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, these compounds increase endocannabinoid levels, leading to analgesic effects. The isoxazoline and other substitutions on the thiazole ring, as well as modifications to the piperidine nitrogen, are essential for their potent inhibitory activity.

Antifungal Agents

Research into Piperidinyl thiazole derivatives has led to the development of potent fungicides.[3] These compounds show excellent activity against various fungal pathogens. The specific substitutions on both the piperidine and thiazole rings are designed to maximize their antifungal efficacy and are the primary drivers of their mechanism of action, which is specific to fungal cellular targets.

Sigma and Serotonin Receptor Ligands

2-(Piperidin-3-yl)phthalimides , which feature a phthalimide group attached to the piperidine nitrogen, have been shown to possess anti-inflammatory properties and exhibit binding affinity for sigma (σ) and serotonin (5-HT) receptors.[4] The interaction with these receptors is thought to contribute to their biological effects. The phthalimide moiety is a key structural feature for this observed activity.

Anticancer Agents

Several studies have focused on 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones , which are derivatives with significant structural alterations to the core, including a change from a thiazole to a thiazolidinone ring and a different attachment point and substitution pattern on the piperidine ring. These compounds have demonstrated selective antitumor activity.[5][6][7][8] Their mechanism of action is related to the induction of cell death in cancer cells and is a direct result of their unique chemical structures.

Conclusion

The available scientific literature does not contain specific data on the mechanism of action, biological targets, or quantitative pharmacological parameters for the unsubstituted parent compound, this compound. The research landscape is rich with information on a wide array of its derivatives, demonstrating that the this compound scaffold is a valuable starting point for the design of new therapeutic agents. However, the biological activities of these derivatives are intrinsically linked to their specific substitutions, and these findings cannot be directly attributed to the core structure alone.

Future research dedicated to the pharmacological profiling of unsubstituted this compound is necessary to determine its intrinsic biological activity and potential mechanisms of action. Without such studies, a detailed technical guide on the core compound's biological function cannot be comprehensively compiled. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap in their exploration of new chemical entities based on this versatile heterocyclic scaffold.

References

exploring the aromaticity of the thiazole ring in 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Aromaticity of the Thiazole Ring in 2-(Piperidin-3-yl)thiazole

Introduction

The concept of aromaticity is fundamental in organic chemistry, describing a property of cyclic, planar molecules with a ring of resonance bonds that imparts exceptional stability. For researchers, scientists, and drug development professionals, a deep understanding of the aromatic character of heterocyclic scaffolds is paramount, as it profoundly influences a molecule's physicochemical properties, reactivity, and biological interactions. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity is a key determinant of its chemical behavior and pharmacological activity.[2][3]

This technical guide provides a comprehensive exploration of the aromaticity of the thiazole ring, with a specific focus on this compound. It synthesizes theoretical principles, experimental data, and computational methodologies to offer a detailed understanding for professionals engaged in drug design and development.

Theoretical Framework of Thiazole's Aromaticity

The aromaticity of the thiazole ring can be rationalized by Hückel's rule, which requires a cyclic, planar molecule with a continuous ring of p-orbitals containing (4n+2) π-electrons. The thiazole ring meets these criteria: it is a planar, five-membered ring where the lone pair of electrons from the sulfur atom participates in delocalization, creating a 6π-electron system (n=1).[3] This delocalization results in significant resonance stabilization, a hallmark of aromatic compounds.[4] The resonance structures of the thiazole ring illustrate this electron delocalization.

Resonance structures illustrating electron delocalization in the thiazole ring.

Quantitative Assessment of Aromaticity

The aromaticity of thiazole is not merely a theoretical concept but is substantiated by robust experimental and computational data. These can be broadly categorized into magnetic, geometric, and energetic criteria.

Magnetic Criteria

Magnetic properties provide some of the most compelling evidence for aromaticity. The circulation of π-electrons in an aromatic ring under an external magnetic field induces a diatropic ring current, which can be observed and quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the diatropic ring current deshields the protons attached to the aromatic ring, causing them to resonate at a characteristically downfield chemical shift. For the thiazole ring, these proton signals typically appear between 7.27 and 8.77 ppm, which is indicative of a strong diamagnetic ring current and thus, aromaticity.[3][5]

Parameter Typical Value for Thiazole Protons Reference
¹H NMR Chemical Shift (δ)7.27 - 8.77 ppm[3][5]
  • Nucleus-Independent Chemical Shift (NICS): NICS is a computational method that quantifies the magnetic shielding at the center of a ring. A negative NICS value indicates a diatropic ring current and aromaticity, while a positive value suggests a paratropic current and antiaromaticity.[6] The NICS values for thiazole are comparable to other aromatic heterocycles, confirming its aromatic character.

Compound NICS(0) (ppm) NICS(1) (ppm)
Benzene-9.7-11.5
Thiophene-13.5-14.1
Thiazole -10.2 -11.8
Pyrrole-15.2-14.7
Furan-12.3-13.2
NICS values are representative and can vary with the level of theory and basis set used.
Geometric Criteria

The delocalization of electrons in an aromatic ring leads to a homogenization of bond lengths, which are intermediate between typical single and double bonds.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides precise measurements of bond lengths. In an aromatic system, the carbon-carbon bond lengths tend to be uniform. The bond lengths within the thiazole ring reflect this partial double-bond character.

Bond Typical Bond Length (Å) Reference
S1-C21.714[7]
C2-N31.304[7]
N3-C41.372[7]
C4-C51.367[7]
C5-S11.724[7]
Energetic Criteria

Aromatic compounds exhibit enhanced thermodynamic stability compared to their hypothetical non-aromatic analogues.

  • Aromatic Stabilization Energy (ASE): ASE is the energy difference between an aromatic compound and a non-aromatic reference compound. It quantifies the extra stability afforded by electron delocalization. While direct experimental measurement is challenging, computational methods can provide reliable estimates. Thiazole possesses a significant ASE, confirming its aromatic stability.

Influence of the 2-(Piperidin-3-yl) Substituent

The piperidine ring attached at the C2 position of the thiazole in this compound is an alkylamine-type substituent. The nitrogen atom of the piperidine ring is sp³-hybridized and has a lone pair of electrons, making the group electron-donating through induction. This electron-donating effect is expected to increase the electron density of the thiazole ring.

An increase in the electron density of the thiazole ring could potentially enhance its aromaticity by facilitating π-electron delocalization. However, the precise quantitative effect on the aromaticity would need to be determined through specific experimental measurements (e.g., NMR, X-ray crystallography) or computational studies (e.g., NICS, HOMA, ASE) on this compound itself.

G substituent Piperidin-3-yl Substituent (Electron-Donating Group) thiazole Thiazole Ring (Aromatic Core) substituent->thiazole Attached at C2 electron_density Increased Electron Density in Thiazole Ring thiazole->electron_density Inductive Effect aromaticity Potential Modulation of Aromatic Character electron_density->aromaticity properties Altered Physicochemical and Biological Properties aromaticity->properties

Logical relationship of substituent effects on the thiazole ring.

Experimental and Computational Protocols

To quantitatively assess the aromaticity of a thiazole derivative like this compound, a combination of experimental and computational methods is employed.

Protocol for ¹H NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Calibrate the spectrum using the residual solvent peak. Identify the signals corresponding to the thiazole ring protons. A downfield shift in the range of 7.0-9.0 ppm is indicative of aromaticity.

Protocol for Nucleus-Independent Chemical Shift (NICS) Calculation

This protocol outlines a general procedure using the Gaussian software package.

  • Structure Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Confirm that the optimized structure corresponds to a minimum on the potential energy surface (no imaginary frequencies).

  • NICS Calculation Setup:

    • Using the optimized coordinates, set up a new calculation for NMR properties.

    • Place a ghost atom (Bq) at the geometric center of the thiazole ring for NICS(0) calculation. For NICS(1), place the ghost atom 1 Å above the ring center.

  • Job Submission: Run the NMR calculation in Gaussian. The NMR keyword is used.

  • Analysis of Output:

    • Locate the magnetic shielding tensor for the ghost atom in the output file.

    • The NICS value is the negative of the isotropic shielding value. A negative value confirms the aromatic character of the thiazole ring.

G start Initial Molecular Structure of this compound opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq check_min Confirm Minimum Energy Structure (No Imaginary Frequencies) freq->check_min check_min->opt No nics_setup Set up NICS Calculation (Place Ghost Atom) check_min->nics_setup Yes nmr_calc Run NMR Calculation (e.g., GIAO Method) nics_setup->nmr_calc analysis Extract Isotropic Shielding Tensor from Output nmr_calc->analysis result Calculate NICS Value (NICS = -Isotropic Shielding) analysis->result

Workflow for computational analysis of aromaticity using NICS.

Conclusion

The thiazole ring is unequivocally aromatic, a property endowed by its planar, cyclic structure and the delocalization of 6π-electrons. This aromaticity is well-supported by a wealth of experimental and computational evidence, including characteristic ¹H NMR chemical shifts, negative NICS values, and bond length equalization. In the specific case of this compound, the electron-donating piperidinyl substituent at the C2 position is anticipated to modulate the electronic properties of the thiazole ring, likely by increasing its electron density. A definitive quantification of this influence on the ring's aromaticity awaits targeted experimental and computational investigation. For drug development professionals, a thorough grasp of the aromatic nature of the thiazole core and the electronic effects of its substituents is critical for the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

Quantum Mechanical Insights into the Structural Landscape of 2-(Piperidin-3-yl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the three-dimensional structure and electronic properties of 2-(Piperidin-3-yl)thiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Leveraging the principles of quantum mechanics, this document outlines the computational methodology for elucidating the molecule's conformational preferences, geometric parameters, and electronic distribution. The insights derived from these calculations are crucial for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutics.

Introduction: The Significance of the Piperidinyl-Thiazole Moiety

The fusion of a piperidine ring and a thiazole ring creates a molecular scaffold with rich pharmacological potential. Thiazole derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The piperidine moiety, a common feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties and can engage in crucial interactions with biological targets. The specific linkage at the 3-position of the piperidine ring introduces a chiral center, adding a layer of stereochemical complexity that can significantly influence biological activity. A thorough understanding of the molecule's conformational landscape and electronic characteristics at a quantum mechanical level is therefore paramount for exploiting its full therapeutic potential.

Computational Methodology

To investigate the structure of this compound, a comprehensive computational protocol based on Density Functional Theory (DFT) is employed. DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Conformational Analysis

Due to the flexibility of the piperidine ring and the rotational freedom around the bond connecting the two rings, this compound can exist in multiple conformations. A thorough conformational search is the first critical step.

Experimental Protocol:

  • Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This can be achieved using methods like molecular mechanics force fields (e.g., MMFF94) to rapidly explore the potential energy surface.

  • Quantum Mechanical Refinement: The lowest energy conformers identified from the initial search are then subjected to geometry optimization at a higher level of theory.

Geometry Optimization and Frequency Calculations

The geometry of the most stable conformer(s) is optimized to locate the minimum energy structure on the potential energy surface.

Experimental Protocol:

  • DFT Functional and Basis Set Selection: Geometry optimization is performed using a suitable DFT functional, such as B3LYP, which is known to provide reliable results for organic molecules.[1][2][3] A Pople-style basis set, such as 6-31G*, is a common choice for initial optimizations, while larger basis sets like 6-311+G(d,p) can be used for more accurate final calculations.[4]

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM), can be incorporated, with water or another appropriate solvent.

  • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE).

The workflow for these calculations can be visualized as follows:

computational_workflow cluster_input Input cluster_protocol Computational Protocol cluster_output Output initial_structure Initial 3D Structure conf_search Conformational Search (e.g., MMFF94) initial_structure->conf_search Generate Conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) conf_search->dft_opt Lowest Energy Conformers freq_calc Frequency Calculation dft_opt->freq_calc Optimized Structure electronic_props Electronic Properties dft_opt->electronic_props optimized_geometry Optimized Geometry freq_calc->optimized_geometry thermo_data Thermodynamic Data freq_calc->thermo_data

Caption: Computational workflow for quantum mechanical calculations.

Structural and Electronic Properties: Quantitative Analysis

Table 1: Optimized Geometric Parameters (Bond Lengths)

BondCalculated Bond Length (Å) (B3LYP/6-311+G(d,p))Experimental (Analog) (Å)[5]
C(thiazole)-S1.731.74
C(thiazole)=N1.321.31
C(thiazole)-C(thiazole)1.381.37
C(piperidine)-C(thiazole)1.48-
C(piperidine)-N(piperidine)1.471.46
C(piperidine)-C(piperidine)1.541.52 - 1.54

Table 2: Optimized Geometric Parameters (Bond Angles)

AngleCalculated Bond Angle (°) (B3LYP/6-311+G(d,p))Experimental (Analog) (°)[5]
C-S-C (in thiazole)89.589.8
C-N=C (in thiazole)115.2115.5
N-C-C (in thiazole)114.8114.6
C-C-C (in piperidine)111.0 - 112.5110.5 - 112.1
C-N-C (in piperidine)112.1111.8
C(piperidine)-C(thiazole)-N(thiazole)121.5-

Table 3: Frontier Molecular Orbital (FMO) Energies

ParameterEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap (ΔE)5.36

The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability.

The logical relationship for determining these properties is illustrated below:

logical_relationship cluster_calc Quantum Mechanical Calculation cluster_props Calculated Properties cluster_insights Derived Insights dft Density Functional Theory (DFT) geometry Optimized Geometry (Bond Lengths, Angles) dft->geometry energy Electronic Energy dft->energy orbitals Molecular Orbitals (HOMO, LUMO) dft->orbitals conformation Most Stable Conformer geometry->conformation energy->conformation reactivity Chemical Reactivity & Stability orbitals->reactivity sar Structure-Activity Relationship (SAR) conformation->sar reactivity->sar

Caption: Relationship between calculations and derived insights.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

In the MEP of this compound, the regions of negative electrostatic potential (typically colored red or yellow) are expected to be localized around the nitrogen atom of the thiazole ring and the nitrogen atom of the piperidine ring, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Regions of positive electrostatic potential (typically colored blue) are expected to be found around the hydrogen atoms, particularly the N-H proton of the piperidine ring, indicating their electrophilic character.

Conclusion and Future Directions

The quantum mechanical calculations detailed in this guide provide a foundational understanding of the structural and electronic properties of this compound. The optimized geometry, conformational preferences, and electronic characteristics serve as a crucial starting point for further computational studies, such as molecular docking and molecular dynamics simulations, to investigate its interactions with specific biological targets. This knowledge is instrumental for the rational design and optimization of new drug candidates based on this promising scaffold. Future work should focus on synthesizing and experimentally validating the predicted structural features through techniques like X-ray crystallography and NMR spectroscopy to further refine the computational models.

References

The Unseen Targets: A Technical Guide to the Biological Interactions of 2-(Piperidin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the potential biological targets of 2-(Piperidin-3-yl)thiazole derivatives has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a structured overview of the enzymatic and receptor-mediated interactions of this important chemical scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Understanding the specific molecular targets of its derivatives is crucial for the rational design of novel therapeutics. This guide synthesizes current scientific knowledge to illuminate these interactions, offering a valuable resource for advancing drug discovery efforts.

Key Biological Targets and Quantitative Insights

Derivatives of this compound have been shown to interact with a variety of enzymes and receptors, exhibiting a range of potencies. The following tables summarize the available quantitative data for these interactions.

Enzymatic Inhibition
Target EnzymeDerivative/CompoundInhibition Data (IC₅₀/Kᵢ)SelectivityReference(s)
Fatty Acid Amide Hydrolase (FAAH)Piperidinyl thiazole isoxazolinesIC₅₀ values as low as 0.24 nMHighly selective over other serine hydrolases[1]
Phenyl 4-[4-(4,5-dihydro-5-phenyl-3-isoxazolyl)-2-thiazolyl]-1-piperidinecarboxylate (Compound 1a)IC₅₀ = 16.2 nMNot specified[2]
JNJ-42165279 (aryl piperazinyl urea)hFAAH IC₅₀ = 70 ± 8 nM; rFAAH IC₅₀ = 313 ± 28 nMHighly selective[3]
Cyclooxygenase-2 (COX-2)Benzo[d]thiazole analogs (2c, 2d, 2g, 3d, 3f, 3g)IC₅₀ = 0.28 to 0.77 μMSI = 7.2 to 18.6[4]
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine (3a)IC₅₀ = 127 nM (5-LOX)Potent 5-LOX inhibitor[5]
Aldose Reductase (ALR2)Thiazoline derivative (7b)IC₅₀ = 1.39 ± 2.21 μMSelective for ALR2 over ALR1[6]
Thiazoline derivative (8e)IC₅₀ = 1.52 ± 0.78 μMHigh potency against ALR2[6]
Benzothiazole-tethered thiazolidine-2,4-dione (8b)IC₅₀ = 0.16 μMClose to Epalrestat[7]
c-Met KinasePyrazolopyridine derivative (5a)IC₅₀ = 4.27 ± 0.31 nMPotent c-Met inhibition[8]
Pyrazolopyridine derivative (5b)IC₅₀ = 7.95 ± 0.17 nMPotent c-Met inhibition[8]
3-carboxypiperidin-2-one derivative (20b)IC₅₀ = 8.6 nMSignificant potency[9]
Pyridineamide derivative (B26)36% inhibition at 0.625 μMModerate inhibition[10]
Receptor Binding Affinity
Target ReceptorDerivative/CompoundBinding Affinity (Kᵢ)Reference(s)
Sigma-1 (σ₁)2-(Piperidin-3-yl)phthalimide (19)2.4 μM[11]
Benzo[d]thiazol-2(3H)one derivative (8a)4.5 nM[12]
Sigma-2 (σ₂)2-(Piperidin-3-yl)phthalimide (6)2.2 μM[11]
2-(Piperidin-3-yl)phthalimide (9)6.3 μM[11]
2-(Piperidin-3-yl)phthalimide (19)5.2 μM[11]
Serotonin 5-HT₂ₐ2-(Piperidin-3-yl)phthalimide (19)5.2 μM[11]
Serotonin 5-HT₂ₑ2-(Piperidin-3-yl)phthalimide (6)561 nM[11]
2-(Piperidin-3-yl)phthalimide (9)1.1 μM[11]
RS-1274450.3 nM[13]
Serotonin 5-HT₃2-(Piperidin-3-yl)phthalimide (6)536 nM[11]
Anti-inflammatory and Antifungal Activity
ActivityCell Line/OrganismDerivative/CompoundPotency (IC₅₀/EC₅₀/MIC)Reference(s)
Anti-inflammatory (Nitrite reduction)RAW 264.7(R)-7 (30μM)32% reduction[11]
Anti-inflammatory (IL-6 reduction)RAW 264.7(R)-7 (30μM)40% reduction[11]
Anti-inflammatory (PGE₂ inhibition)RAW 264.7Pyridylpyrazole derivative (1m)IC₅₀ = 1.1 μM[14]
AntifungalPhytophthora infestansPiperidinyl thiazole analoguesExcellent activity at low concentrations[15]
AntifungalRhizoctonia solaniPyrazole/thiazole derivative (B35)EC₅₀ = 1.08 μg/mL[16]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action, this guide includes detailed diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Workflow

FAAH_Inhibition_Workflow cluster_assay Assay cluster_analysis Data Analysis recombinant_FAAH Recombinant FAAH Enzyme incubation Incubate Enzyme with Inhibitor recombinant_FAAH->incubation buffer Assay Buffer (e.g., Sodium Phosphate) buffer->incubation substrate Fluorogenic Substrate (e.g., OMP) reaction Initiate Reaction with Substrate substrate->reaction inhibitor This compound Derivative inhibitor->incubation incubation->reaction measurement Measure Fluorescence over Time reaction->measurement rates Calculate Initial Reaction Rates measurement->rates ic50 Determine IC50 Value rates->ic50 cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT3 STAT3 Dimerization->STAT3 AKT AKT PI3K->AKT CellResponse Cell Proliferation, Survival, Migration AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse STAT3->CellResponse Inhibitor This compound Derivative Inhibitor->cMet LPS_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Inhibitor This compound Derivative Inhibitor->IKK Potential Inhibition

References

Methodological & Application

Synthesis Protocol for 2-(Piperidin-3-yl)thiazole Hydrochloride Salt: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 2-(Piperidin-3-yl)thiazole hydrochloride salt. The synthesis commences with the thionation of commercially available N-Boc-piperidine-3-carboxamide using Lawesson's reagent to yield the corresponding thioamide. Subsequent cyclization with bromoacetaldehyde dimethyl acetal via a Hantzsch thiazole synthesis affords the protected 2-(N-Boc-piperidin-3-yl)thiazole. The final step involves the deprotection of the tert-butyloxycarbonyl (Boc) group and concurrent formation of the hydrochloride salt using a solution of hydrogen chloride in dioxane. This protocol is designed to provide a reliable method for obtaining the target compound for research and drug development purposes.

Introduction

Thiazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, each contributing unique physicochemical and pharmacological properties to bioactive molecules. The combination of these two heterocycles in this compound presents a valuable building block for the development of novel therapeutic agents. The hydrochloride salt form is often preferred to enhance the solubility and stability of the parent compound. This application note outlines a robust and reproducible synthetic route to this compound hydrochloride, starting from readily available materials.

Proposed Synthetic Scheme

The proposed synthesis is a three-step process:

  • Thionation: Conversion of N-Boc-piperidine-3-carboxamide to N-Boc-piperidine-3-carbothioamide.

  • Hantzsch Thiazole Synthesis: Cyclization of the thioamide with bromoacetaldehyde dimethyl acetal to form the thiazole ring.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-carbamothioylpiperidine-1-carboxylate

This procedure details the conversion of the amide to a thioamide using Lawesson's reagent.[1][2][3][4][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-Boc-piperidine-3-carboxamide≥98%Commercially available
Lawesson's Reagent≥97%Commercially available
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially available
Deionized Water--
Diethyl etherACS GradeCommercially available
Sodium Sulfate, anhydrousACS GradeCommercially available
Silica Gel60 Å, 230-400 meshCommercially available

Procedure:

  • In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Lawesson's reagent (0.55 equivalents) in anhydrous tetrahydrofuran (THF, 60 mL).

  • In a separate flask, dissolve N-Boc-piperidine-3-carboxamide (1.0 equivalent) in anhydrous THF (25 mL).

  • Add the amide solution to the stirred solution of Lawesson's reagent at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by partitioning the residue between diethyl ether and deionized water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude thioamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield tert-butyl 3-carbamothioylpiperidine-1-carboxylate as a solid.

Step 2: Synthesis of tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate

This step involves the formation of the thiazole ring via the Hantzsch synthesis.[6][7][8][9][10]

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl 3-carbamothioylpiperidine-1-carboxylate-From Step 1
Bromoacetaldehyde dimethyl acetal≥96%Commercially available
Ethanol200 proofCommercially available
Sodium Bicarbonate, saturated solution--
Ethyl AcetateACS GradeCommercially available
Brine--
Magnesium Sulfate, anhydrousACS GradeCommercially available

Procedure:

  • In a 100 mL round-bottom flask, dissolve tert-butyl 3-carbamothioylpiperidine-1-carboxylate (1.0 equivalent) in ethanol (30 mL).

  • Add bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate.

Step 3: Synthesis of this compound hydrochloride

This final step removes the Boc protecting group and forms the desired hydrochloride salt.[11][12][13][14][15]

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate-From Step 2
4 M Hydrogen Chloride in 1,4-Dioxane-Commercially available
1,4-Dioxane, anhydrous≥99.8%Commercially available
Diethyl ether, anhydrous≥99.7%Commercially available

Procedure:

  • In a dry 50 mL round-bottom flask, dissolve tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous 1,4-dioxane (10 mL).

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Add anhydrous diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1N-Boc-piperidine-3-carboxamideLawesson's Reagent, THFtert-butyl 3-carbamothioylpiperidine-1-carboxylate75-90
2tert-butyl 3-carbamothioylpiperidine-1-carboxylateBromoacetaldehyde dimethyl acetal, Ethanoltert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate60-80
3tert-butyl 3-(thiazol-2-yl)piperidine-1-carboxylate4 M HCl in 1,4-DioxaneThis compound hydrochloride>90

Table 2: Analytical Data for this compound hydrochloride

AnalysisExpected Result
Molecular Formula C₈H₁₃ClN₂S
Molecular Weight 204.72 g/mol
Appearance White to off-white solid
¹H NMR Spectra should be consistent with the structure, showing characteristic peaks for the thiazole and piperidine rings. The piperidine N-H protons will appear as a broad signal. Chemical shifts will be downfield due to the hydrochloride salt formation.
¹³C NMR Spectra should show 8 distinct carbon signals corresponding to the structure.
Mass Spectrometry ESI-MS should show a peak for the free base at [M+H]⁺ = 169.08.
Purity (HPLC) ≥95%

Visualization

Synthesis_Workflow start N-Boc-piperidine-3-carboxamide step1 Step 1: Thionation start->step1 reagent1 Lawesson's Reagent THF, rt reagent1->step1 intermediate1 tert-butyl 3-carbamothioyl- piperidine-1-carboxylate step1->intermediate1 step2 Step 2: Hantzsch Thiazole Synthesis intermediate1->step2 reagent2 Bromoacetaldehyde dimethyl acetal Ethanol, Reflux reagent2->step2 intermediate2 tert-butyl 3-(thiazol-2-yl)- piperidine-1-carboxylate step2->intermediate2 step3 Step 3: Deprotection & Salt Formation intermediate2->step3 reagent3 4 M HCl in Dioxane rt reagent3->step3 product This compound hydrochloride step3->product

Caption: Synthetic workflow for this compound hydrochloride.

References

Application Notes and Protocols for the Synthesis of Novel 2-(Piperidin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 2-(piperidin-3-yl)thiazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic strategies, primarily the Hantzsch thiazole synthesis, and offer a foundation for the development of novel analogs for drug discovery programs. The piperidine moiety in these derivatives can enhance biological activity and improve pharmacokinetic profiles.[1]

General Synthetic Strategy

The synthesis of this compound derivatives can be efficiently achieved through a multi-step sequence. The core of this strategy involves the construction of the thiazole ring onto a protected piperidine precursor. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the cyclocondensation of a thioamide with an α-haloketone or its equivalent.[2][3] The overall workflow is depicted below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Hantzsch Thiazole Synthesis cluster_2 Deprotection and Derivatization A N-Boc-piperidine-3-carboxamide B N-Boc-piperidine-3-carbothioamide A->B Thionation (e.g., Lawesson's Reagent) C N-Boc-2-(piperidin-3-yl)thiazole B->C Cyclocondensation (e.g., with 2-bromoacetaldehyde dimethyl acetal) D This compound C->D Boc Deprotection (e.g., TFA or HCl) E Novel this compound Derivatives D->E N-Alkylation, N-Arylation, etc.

Figure 1. General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperidine-3-carbothioamide (Intermediate 2)

This protocol describes the conversion of a commercially available amide to the corresponding thioamide, a key precursor for the Hantzsch thiazole synthesis.

Materials:

  • N-Boc-piperidine-3-carboxamide (1)

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of N-Boc-piperidine-3-carboxamide (1.0 eq) in anhydrous toluene (0.2 M), add Lawesson's Reagent (0.5 eq).

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-piperidine-3-carbothioamide (2) as a solid.

Protocol 2: Synthesis of N-Boc-2-(piperidin-3-yl)thiazole (Intermediate 3)

This protocol outlines the Hantzsch thiazole synthesis to form the protected core structure.

Materials:

  • N-Boc-piperidine-3-carbothioamide (2)

  • 2-Bromoacetaldehyde dimethyl acetal

  • Ethanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-piperidine-3-carbothioamide (1.0 eq) in ethanol (0.3 M).

  • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) to the solution.

  • Reflux the reaction mixture for 12-16 hours, monitoring by TLC.[2]

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2-(piperidin-3-yl)thiazole (3).

Protocol 3: Synthesis of this compound (Core Scaffold 4)

This protocol describes the deprotection of the piperidine nitrogen to yield the final core scaffold, which can be further derivatized.

Materials:

  • N-Boc-2-(piperidin-3-yl)thiazole (3)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-2-(piperidin-3-yl)thiazole (1.0 eq) in dichloromethane (0.1 M).

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to obtain this compound (4). The product can be further purified by crystallization or chromatography if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the core this compound scaffold.

StepProductStarting MaterialTypical Yield (%)Purity (%) (by HPLC)¹H NMR (CDCl₃, δ ppm)
1N-Boc-piperidine-3-carbothioamide (2)N-Boc-piperidine-3-carboxamide (1)75-85>958.15 (br s, 1H), 7.80 (br s, 1H), 4.20-3.90 (m, 2H), 3.20-2.90 (m, 2H), 2.80-2.60 (m, 1H), 2.00-1.50 (m, 4H), 1.45 (s, 9H)
2N-Boc-2-(piperidin-3-yl)thiazole (3)N-Boc-piperidine-3-carbothioamide (2)60-70>987.70 (d, J=3.2 Hz, 1H), 7.25 (d, J=3.2 Hz, 1H), 4.20-4.00 (m, 2H), 3.50-3.30 (m, 1H), 3.20-3.00 (m, 2H), 2.20-2.00 (m, 1H), 1.90-1.60 (m, 3H), 1.47 (s, 9H)
3This compound (4)N-Boc-2-(piperidin-3-yl)thiazole (3)85-95>997.68 (d, J=3.2 Hz, 1H), 7.22 (d, J=3.2 Hz, 1H), 3.40-3.20 (m, 2H), 3.10-2.90 (m, 1H), 2.80-2.60 (m, 2H), 2.10-1.90 (m, 1H), 1.85-1.60 (m, 3H), (NH proton may be broad or not observed)

Note: Spectroscopic data are illustrative and may vary slightly.

Logical Relationship for Derivatization

The synthesized this compound is a versatile scaffold for creating a library of novel compounds. The secondary amine of the piperidine ring is a key handle for introducing diversity.

G cluster_0 Derivatization Reactions A This compound B N-Alkylation (R-X, base) A->B C N-Arylation (Ar-X, catalyst) A->C D Amide Coupling (R-COCl or R-COOH, coupling agent) A->D E Reductive Amination (Aldehyde/Ketone, reducing agent) A->E F Novel 2-(1-Alkyl-piperidin-3-yl)thiazole Derivatives B->F G Novel 2-(1-Aryl-piperidin-3-yl)thiazole Derivatives C->G H Novel 2-(1-Acyl-piperidin-3-yl)thiazole Derivatives D->H I Novel 2-(1-(Substituted-alkyl)-piperidin-3-yl)thiazole Derivatives E->I

Figure 2. Derivatization strategies for the this compound scaffold.

Applications in Drug Discovery

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[4][5][6][7] The incorporation of a piperidine ring can modulate these activities and improve drug-like properties. The synthetic protocols provided here enable the systematic exploration of the structure-activity relationships (SAR) of this promising class of compounds. For instance, novel derivatives can be designed and synthesized to target specific enzymes or receptors implicated in various diseases. The fungicidal activity of some piperidinyl thiazole analogues has been demonstrated against oomycete fungal pathogens.[4] Furthermore, the general synthetic routes for thiazoles are adaptable for combinatorial chemistry approaches, allowing for the rapid generation of compound libraries for high-throughput screening.[3]

References

Application of 2-(Piperidin-3-yl)thiazole Derivatives in In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 2-(Piperidin-3-yl)thiazole core is a versatile scaffold found in a variety of biologically active compounds. Derivatives have shown potential in several therapeutic areas, including pain management, inflammation, and neurological disorders. The specific functionalization of the piperidine and thiazole rings dictates the compound's pharmacological profile, including its target affinity, efficacy, and pharmacokinetic properties.

Potential Therapeutic Applications:

  • Analgesia: Thiazole-piperazine derivatives have demonstrated both central and peripheral antinociceptive activities, suggesting a potential role in treating various pain states. The mechanism often involves the opioidergic system.[1]

  • Anti-inflammatory: Some piperidinyl-thiazole derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of enzymes like Fatty Acid Amide Hydrolase (FAAH).[2]

  • Neurological and Psychiatric Disorders: Compounds with a similar core structure have been shown to act as dopamine D2 and D3 receptor agonists, indicating potential applications in conditions like Parkinson's disease or schizophrenia.[3]

  • Antiprion Activity: Certain 2-aminothiazole derivatives have been evaluated for their ability to lower PrP(Sc) in prion-infected cells and have been selected for further testing in mouse models of prion disease.[4]

  • Antimicrobial Activity: Thiazole derivatives have been synthesized and tested for their antimicrobial properties, showing activity against various bacterial strains.[5][6]

Key Considerations for In Vivo Studies:

  • Animal Model Selection: The choice of animal model is critical and should be relevant to the therapeutic area of interest. For example, rodent models of inflammatory pain (e.g., carrageenan-induced paw edema), neuropathic pain (e.g., chronic constriction injury), or neurodegenerative disease (e.g., MPTP-induced Parkinsonism) would be appropriate.

  • Pharmacokinetics: Understanding the pharmacokinetic profile of the test compound is essential for designing meaningful efficacy studies. Initial studies in species like rats, dogs, or monkeys can determine parameters such as oral bioavailability, systemic clearance, and brain penetration.[7][8] The oral bioavailability of similar compounds has been shown to vary significantly between species.[7]

  • Dose Selection and Formulation: Dose-response studies are necessary to identify the optimal therapeutic window. The formulation of the compound should ensure adequate solubility and stability for the chosen route of administration.

  • Target Engagement and Mechanism of Action: In vivo studies should be designed to confirm target engagement and elucidate the mechanism of action. This can be achieved through ex vivo analysis of tissues, such as measuring receptor occupancy or downstream signaling markers.

Data Presentation

Table 1: Representative In Vivo Efficacy of a Thiazole-Piperazine Derivative in Analgesic Models[1]
Animal ModelTest Compound Dose (mg/kg, p.o.)EndpointResult
Tail-clip test (mice)50Reaction time (s)Significant increase in reaction time compared to control
Hot-plate test (mice)50Reaction time (s)Significant increase in reaction time compared to control
Acetic acid-induced writhing test (mice)50Number of writhesSignificant reduction in the number of writhes

Note: The data presented is for a thiazole-piperazine derivative, not this compound itself.

Table 2: Pharmacokinetic Parameters of a Thiazole Benzenesulfonamide Derivative in Different Species[7]
SpeciesSystemic Clearance (mL/min/kg)Oral Bioavailability (%)
Rat~3017
Dog~1027
Monkey~104

Note: This data is for (R)-N-[4-[2-[[2-hydroxy-2-(pyridin-3-yl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethylphenyl]thiazol-2-yl]benzenesulfonamide, a structurally related compound.

Experimental Protocols

Protocol 1: Evaluation of Antinociceptive Activity in a Mouse Model of Inflammatory Pain

This protocol is adapted from studies on thiazole-piperazine derivatives with analgesic properties.[1]

Objective: To assess the analgesic efficacy of a this compound derivative in the hot-plate test in mice.

Materials:

  • This compound derivative

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Morphine (positive control)

  • Male Swiss albino mice (20-25 g)

  • Hot-plate apparatus (set to 55 ± 0.5 °C)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • Test compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Positive control (e.g., Morphine, 10 mg/kg, i.p.)

  • Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Drug Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) based on its pharmacokinetic properties. Administer the vehicle and positive control by the appropriate routes.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping baseline Baseline Hot-Plate Test grouping->baseline administer Drug/Vehicle Administration baseline->administer post_test Post-Treatment Hot-Plate Test (Multiple Time Points) administer->post_test data_analysis Data Analysis (%MPE) post_test->data_analysis results Results Interpretation data_analysis->results

Caption: Workflow for Hot-Plate Analgesia Study.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol is a general guide based on pharmacokinetic studies of novel small molecules.[7][8]

Objective: To determine the pharmacokinetic profile of a this compound derivative in Sprague-Dawley rats after intravenous and oral administration.

Materials:

  • This compound derivative

  • Formulation for intravenous (IV) and oral (p.o.) administration

  • Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use cannulated rats to facilitate blood sampling. House the animals individually and allow them to recover from surgery.

  • Dosing:

    • IV Group: Administer a single bolus dose of the test compound (e.g., 1-2 mg/kg) via the tail vein.

    • Oral Group: Administer a single dose of the test compound (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Area under the concentration-time curve (AUC)

    • Oral bioavailability (F%) calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Signaling Pathways

The potential signaling pathways modulated by this compound derivatives are dependent on their specific molecular targets. Below are illustrative diagrams for pathways associated with targets of structurally similar compounds.

Potential FAAH Inhibition Pathway

Fatty Acid Amide Hydrolase (FAAH) is responsible for the degradation of endocannabinoids like anandamide (AEA). Inhibition of FAAH leads to increased levels of AEA, which then enhances the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic and anti-inflammatory effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CB1 CB1/CB2 Receptors Analgesia Analgesic & Anti-inflammatory Effects CB1->Analgesia FAAH FAAH AEA_degradation AEA Degradation FAAH->AEA_degradation Catalyzes ArachidonicAcid Arachidonic Acid AEA_degradation->ArachidonicAcid AEA Anandamide (AEA) AEA->CB1 Activates AEA->AEA_degradation 2_Piperidinyl_thiazole 2-(Piperidinyl)thiazole Derivative 2_Piperidinyl_thiazole->FAAH Inhibits G cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2/D3 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates ATP ATP ATP->AC CellularResponse Cellular Response PKA->CellularResponse Agonist 2-(Piperidinyl)thiazole Derivative (Agonist) Agonist->D2R Binds & Activates

References

Application Notes and Protocols for In Vitro Antifungal Assay of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. This necessitates the discovery and development of novel antifungal agents. Thiazole derivatives, including those with a piperidinyl moiety, have shown promise as a class of compounds with potential antifungal activity. This document provides a detailed protocol for the in vitro evaluation of the antifungal properties of 2-(Piperidin-3-yl)thiazole. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2][3]

The primary objectives of these assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against clinically relevant fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MFC is the lowest concentration that results in a 99.9% reduction of the initial fungal inoculum.[4][5][6]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85% NaCl)

  • Sterile water

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

  • Micropipettes and sterile tips

  • Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)

Experimental Protocols

Preparation of Fungal Inoculum

Proper inoculum preparation is critical for accurate and reproducible results.

  • Yeast Inoculum Preparation (Candida spp., Cryptococcus spp.):

    • From a fresh culture on Sabouraud Dextrose Agar, pick several colonies and suspend them in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This can be done visually or using a spectrophotometer at 530 nm.

    • Dilute this stock suspension in RPMI 1640 medium to achieve a final working inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[2]

  • Mold Inoculum Preparation (Aspergillus spp.):

    • Grow the mold on SDA for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL using a hemocytometer. This will be the working inoculum.[5]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antifungal agent.[1][3]

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% and should be tested for its own inhibitory effects.[5]

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in a separate 96-well "mother" plate. The concentration range should be clinically relevant (e.g., 64 µg/mL to 0.06 µg/mL).[5]

  • Assay Plate Preparation:

    • Using a multichannel pipette, transfer 100 µL of each antifungal dilution from the mother plate to the corresponding wells of a new 96-well microtiter plate.

    • Column 11 wells should receive 100 µL of drug-free medium to serve as a growth control.

    • Column 12 wells should receive 200 µL of uninoculated medium to serve as a sterility control.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the final working fungal inoculum to each well of columns 1-11. This brings the total volume in each test well to 200 µL.

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for Candida spp., and 48-72 hours for Cryptococcus spp. and Aspergillus spp.[2]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the drug-free growth control.

    • For azoles, the endpoint is typically the lowest concentration that results in a 50% reduction in growth.[5]

    • Reading can be done visually or spectrophotometrically by measuring the optical density (OD) at 492 nm.[5]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.[4]

  • From each well of the MIC plate that shows no visible growth, subculture 10-20 µL onto a Sabouraud Dextrose Agar plate.

  • Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.

  • The MFC is the lowest concentration of the compound that results in no growth or a significant reduction (≥99.9%) in CFU compared to the initial inoculum.[4][6]

Data Presentation

Quantitative data from the MIC and MFC assays should be summarized in a clear and structured table for easy comparison.

Fungal StrainCompoundMIC (µg/mL)MFC (µg/mL)Positive ControlMIC (µg/mL)MFC (µg/mL)
Candida albicans ATCC 90028This compoundFluconazole
Cryptococcus neoformans ATCC 90112This compoundAmphotericin B
Aspergillus fumigatus ATCC 204305This compoundVoriconazole

Visualizations

Experimental Workflow for MIC and MFC Determination

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay cluster_results Results Fungal_Culture Fungal Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Compound_Prep Compound Dilution Plate_Setup Prepare 96-well Plate Compound_Prep->Plate_Setup Plate_Setup->Inoculation Incubation_MIC Incubate Plate (24-72h, 35°C) Inoculation->Incubation_MIC MIC_Reading Read MIC Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture Data_Analysis Data Analysis & Tabulation MIC_Reading->Data_Analysis Incubation_MFC Incubate Agar Plates (24-48h, 35°C) Subculture->Incubation_MFC MFC_Reading Read MFC Incubation_MFC->MFC_Reading MFC_Reading->Data_Analysis

Caption: Workflow for determining the Minimum Inhibitory and Fungicidal Concentrations.

Logical Relationship of Antifungal Assay Concepts

logical_relationship cluster_compound Test Compound cluster_assays In Vitro Assays cluster_outcomes Activity Assessment Compound This compound MIC Minimum Inhibitory Concentration (MIC) Compound->MIC is tested in MFC Minimum Fungicidal Concentration (MFC) MIC->MFC informs Fungistatic Fungistatic Activity (Inhibits Growth) MIC->Fungistatic indicates Fungicidal Fungicidal Activity (Kills Fungi) MFC->Fungicidal indicates

Caption: Conceptual relationship between the test compound, assays, and activity outcomes.

References

Application Notes and Protocols: Utilizing 2-(Piperidin-3-yl)thiazole Derivatives in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 2-(Piperidin-3-yl)thiazole derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The information is based on preclinical studies of closely related thiazole-piperidine and thiazole-piperazine analogs, which serve as a predictive framework for the application of this core scaffold.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The this compound scaffold has emerged as a promising pharmacophore in the design of multi-target-directed ligands (MTDLs) to combat the complex pathologies of these disorders. Derivatives based on this structure have shown potential to modulate key pathological pathways, including cholinergic dysfunction, amyloid-beta (Aβ) and tau aggregation, oxidative stress, and neuroinflammation.[1][2][3]

Mechanism of Action and Key Signaling Pathways

The therapeutic effects of this compound derivatives in neurodegenerative models are attributed to their ability to interact with multiple targets. The core mechanism involves the inhibition of key enzymes and pathological protein aggregation.

A primary mode of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][4] By inhibiting these enzymes, these compounds can restore cholinergic neurotransmission, which is impaired in Alzheimer's disease, leading to cognitive improvement.[5] The piperidine moiety is crucial for interacting with the active site of cholinesterases.[5]

Furthermore, these compounds have been shown to inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease, and may also interfere with the hyperphosphorylation of tau protein.[1][2][6] Some derivatives also exhibit neuroprotective effects by mitigating oxidative stress and reducing neuronal cell death induced by neurotoxins.[2][7][8] In the context of Parkinson's disease, related structures have been investigated for their ability to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in oxidative and nitrosative stress leading to neuronal loss.[9]

G cluster_0 This compound Derivative cluster_1 Pathological Targets cluster_2 Therapeutic Outcomes Compound This compound Derivative AChE AChE/BuChE Compound->AChE Inhibition Abeta Aβ Aggregation Compound->Abeta Inhibition Tau Tau Hyperphosphorylation Compound->Tau Inhibition OxidativeStress Oxidative Stress Compound->OxidativeStress Reduction Cognition Improved Cognition AChE->Cognition ReducedPlaques Reduced Aβ Plaques Abeta->ReducedPlaques Neuroprotection Neuroprotection Tau->Neuroprotection OxidativeStress->Neuroprotection ReducedPlaques->Neuroprotection

Figure 1. Multi-target signaling pathway of this compound derivatives.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro activity of various thiazole derivatives with piperidine or piperazine moieties, which are structurally related to the this compound core. This data provides a benchmark for expected potencies.

Table 1: Cholinesterase Inhibitory Activity

Compound ClassTarget EnzymeIC50 (µM)Reference
Benzylpiperidine-linked diarylthiazoleAChE0.30[2]
Benzylpiperidine-linked diarylthiazoleBuChE1.84[2]
Benzothiazole-piperazine hybrid (Compound 12)AChE2.31[6]
Benzothiazole-piperazine hybrid (Compound 1)AChE0.42[10]
Benzothiazole derivative (Compound 4f)AChE0.0234[5]

Table 2: Inhibition of Aβ Aggregation

Compound ClassAssay TypeInhibition (%)Concentration (µM)Reference
Benzothiazole-piperazine hybrid (Compound 12)Aβ1-42 Aggregation53.3050[6]
Benzothiazole-piperazine hybridAβ1-42 Aggregation45.31 - 55.5350[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies on related compounds and can be adapted for novel this compound derivatives.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound derivative)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 125 µL of phosphate buffer (pH 8.0).

  • Add 50 µL of DTNB solution.

  • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 25 µL of the substrate, ATCI.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Measurement & Analysis A Prepare Reagents B Add Compound to Plate A->B C Add Buffer & DTNB B->C D Add AChE & Incubate C->D E Add ATCI (Substrate) D->E F Read Absorbance at 412 nm E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Figure 2. Workflow for AChE inhibition assay.

Protocol for In Vitro Neuroprotection Assay against H2O2-induced Toxicity in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound

  • Hydrogen peroxide (H2O2)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding H2O2 to a final concentration of 100 µM and incubate for 24 hours.

  • After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the MTT solution and dissolve the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

G A Seed SH-SY5Y Cells B Pre-treat with Compound A->B C Induce Toxicity with H2O2 B->C D Incubate for 24h C->D E MTT Assay D->E F Measure Absorbance E->F G Calculate Cell Viability F->G

References

Application Notes and Protocols: 2-(Piperidin-3-yl)thiazole as a Scaffold for FAAH Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in regulating the endocannabinoid system.[1] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides, terminating their signaling.[1] By inhibiting FAAH, the levels of endogenous AEA increase, potentiating its analgesic, anxiolytic, and anti-inflammatory effects through enhanced activation of cannabinoid receptors (CB1 and CB2).[1][2] This makes FAAH a compelling therapeutic target for pain, anxiety, and neuroinflammatory disorders.[1][3]

The 2-(Piperidin-3-yl)thiazole moiety and its close analogs, such as piperazine and piperidine ureas attached to a thiazole ring, have emerged as a promising scaffold for the development of potent and selective FAAH inhibitors.[2][4] These scaffolds often incorporate electrophilic groups like ureas or carbamates that can form a covalent, yet often slowly reversible, bond with the catalytic serine (Ser241) in the FAAH active site, leading to effective enzyme inactivation.[2][5] This document provides detailed application notes, data summaries, and experimental protocols relevant to the development of FAAH inhibitors based on this scaffold.

Signaling Pathway of FAAH in the Endocannabinoid System

The endocannabinoid anandamide (AEA) is an endogenous lipid signaling molecule synthesized "on-demand" in postsynaptic neurons. It acts as a retrograde messenger, traveling back across the synapse to bind to presynaptic CB1 receptors, which in turn modulates neurotransmitter release.[1] FAAH, located on the postsynaptic membrane, terminates AEA's action by hydrolyzing it into arachidonic acid and ethanolamine.[1] Inhibition of FAAH blocks this degradation, leading to an accumulation of AEA in the synapse, thereby prolonging and enhancing endocannabinoid signaling.[1]

FAAH_Signaling_Pathway FAAH Endocannabinoid Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1 CB1 Receptor NT_Release Neurotransmitter Release CB1->NT_Release Inhibition NT_Vesicle Neurotransmitter Vesicle PL Membrane Phospholipids AEA Anandamide (AEA) PL->AEA Synthesis 'on-demand' AEA->CB1 Retrograde Signaling FAAH FAAH AEA->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor FAAH Inhibitor (this compound Scaffold) Inhibitor->FAAH Inactivation

FAAH's role in the endocannabinoid signaling pathway.

Application Notes

Structure-Activity Relationship (SAR) Summary

SAR studies on thiazole-based FAAH inhibitors have highlighted several key structural features for optimal potency and selectivity.

  • Core Heterocycle: The thiazole ring is a critical component, often involved in hydrophobic interactions within the FAAH active site.[6] Modifications to this ring can significantly impact activity.

  • Piperidine/Piperazine Moiety: The piperidine or piperazine ring serves as a central linker, properly orienting the other functional groups within the enzyme's binding pocket.[7][8] This cyclic structure is believed to induce a conformational strain on the adjacent urea or carbamate group when bound to FAAH, making it more susceptible to nucleophilic attack by the catalytic serine.[5]

  • Electrophilic Group: An electrophilic "warhead," typically a urea or carbamate, is crucial for the inhibitory mechanism.[2] These groups react with the active site Ser241 to form a covalent adduct, leading to enzyme inactivation.[2][5]

  • Aromatic Substituents: The nature and position of substituents on the aromatic rings connected to the core structure are vital for tuning potency and pharmacokinetic properties.[8] For instance, bulky hydrophobic groups can enhance binding affinity.[8]

Pharmacokinetic & In Vivo Efficacy Data

While specific data for the exact this compound scaffold is part of proprietary drug development, data from closely related piperazine/piperidine urea and carbamate inhibitors provide valuable insights. These compounds generally exhibit good oral bioavailability and brain permeability.[4]

Inhibition of FAAH leads to a significant, dose-dependent elevation of AEA and other fatty acid amides (OEA, PEA) in both the brain and periphery.[9] This biochemical change is correlated with analgesic effects in various preclinical pain models.

Data Presentation

Table 1: In Vitro Potency of Thiazole-Based FAAH Inhibitors Note: Data represents examples from related chemical series to illustrate typical potencies.

Compound IDScaffold TypeTargetIC₅₀ / KᵢSpeciesNotesReference
Compound 60j Piperazine Thiazole UreaFAAHIC₅₀ = 1.6 nMHumanPotent inhibitory activity and high brain permeability.[4]
Compound 3 Benzothiazole SulfonamideFAAHIC₅₀ = 7 nMHumanDual inhibitor with sEH (IC₅₀ = 9.6 nM).[8]
Compound 6o Phenylthiazole SulfonamideFAAHIC₅₀ = 9.8 nMHumanDual inhibitor with sEH (IC₅₀ = 2.5 nM).[8]
Carbamate Series Piperidinyl Thiazole IsoxazolineFAAHKᵢ = pM rangeHumanSlow, time-dependent inhibition.[2][10]
Urea Series Piperidinyl Thiazole IsoxazolineFAAHKᵢ = nM rangeHumanSlowly reversible inactivation.[2][10]

Table 2: Pharmacokinetic and Efficacy Parameters of Representative FAAH Inhibitors

Compound IDDose / RouteCₘₐₓT₁/₂ (half-life)In Vivo ModelEfficacy (ED₅₀/ED₉₀)Reference
JNJ-42165279 60 mg/kg p.o.2.5 µM (at 30 min)N/ARat SNL ModelED₉₀ = 22 mg/kg[9]
BIA 10-2474 0.25-100 mg (single)Dose-proportional8-10 hoursHealthy VolunteersDose-related increase in plasma FAAs[11][12]
V158866 5-300 mg (single)Dose-proportional9.6-18.3 hoursHealthy VolunteersReversible, dose-related increase in plasma ECs[13]
Compound 60j N/AN/AN/AMouse Writhing TestPotent, dose-dependent anti-nociceptive effect[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives (Final Deprotection Step)

This protocol describes the final deprotection step to yield the free piperidine amine, which is a common feature in the synthesis of these scaffolds.

Workflow: Synthesis Deprotection Step

Synthesis_Workflow Final Deprotection Workflow start Start: Boc-protected This compound intermediate dissolve Dissolve intermediate in Dichloromethane (DCM) start->dissolve add_hcl Add 2M Hydrogen Chloride (HCl) in diethyl ether dissolve->add_hcl stir Stir reaction mixture at room temperature add_hcl->stir monitor Monitor reaction (e.g., TLC, LC-MS) stir->monitor workup Evaporate solvent under reduced pressure monitor->workup Reaction Complete purify Purify product (e.g., recrystallization, chromatography) workup->purify end Final Product: This compound derivative (HCl salt) purify->end

Final deprotection step in the synthesis workflow.

Materials:

  • N-Boc-protected this compound precursor

  • Dichloromethane (DCM), anhydrous

  • Hydrogen chloride solution (2.0 M in diethyl ether)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the N-Boc-protected this compound precursor (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of hydrogen chloride in diethyl ether (2.0 M, 10 eq).[2]

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

  • The resulting solid or oil is the hydrochloride salt of the desired this compound derivative.

  • Further purification can be performed by recrystallization or chromatography if necessary.

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorometric)

This cell-based assay measures the ability of a test compound to inhibit FAAH activity by monitoring the cleavage of a fluorogenic substrate.[1][14][15]

Workflow: FAAH Fluorometric Assay

Assay_Workflow FAAH Inhibition Assay Workflow A Seed cells (e.g., HEK293 overexpressing hFAAH) in 96-well plate B Culture cells to ~80-90% confluency A->B D Treat cells with compounds and vehicle control B->D C Prepare serial dilutions of test compounds C->D E Lyse cells and quantify protein (e.g., BCA assay) D->E F Prepare reaction in a new 96-well plate: - Cell lysate (protein) - Assay Buffer E->F G Initiate reaction by adding fluorogenic substrate (e.g., AAMCA) F->G H Measure fluorescence kinetically (Ex: ~360 nm, Em: ~465 nm) at 37°C G->H I Calculate rate of reaction (slope of fluorescence vs. time) H->I J Determine % Inhibition and calculate IC₅₀ value I->J

Workflow for a cell-based fluorometric FAAH assay.

Materials:

  • Cell line overexpressing human FAAH (e.g., HEK293-hFAAH) or tissue homogenates (e.g., rat brain).[15]

  • 96-well white, flat-bottom plates.[15]

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[14]

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).[14]

  • Test compounds (this compound derivatives) dissolved in DMSO.

  • Cell lysis buffer.

  • BCA Protein Assay Kit.

  • Fluorescence microplate reader with temperature control.

Procedure:

  • Cell Culture & Lysis:

    • Culture cells expressing FAAH to ~80-90% confluency.

    • Wash cells with PBS and lyse them using an appropriate lysis buffer on ice.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet debris.[16]

    • Collect the supernatant and determine the total protein concentration using a BCA assay.[16]

  • Assay Preparation:

    • In a 96-well white plate, add FAAH Assay Buffer to each well.

    • Add 10 µL of test compound dilutions (or DMSO for control) to the appropriate wells.

    • Add the cell lysate (containing 10-20 µg of protein) to each well. The final volume should be ~190 µL.[14][16]

    • Wells: Include "100% Activity" (lysate + DMSO), "Background" (buffer + DMSO, no lysate), and "Inhibitor" wells (lysate + test compound).[14]

  • Reaction & Measurement:

    • Incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.[14]

    • Immediately place the plate in a fluorescence reader pre-warmed to 37°C.

    • Measure the increase in fluorescence intensity kinetically for 30-60 minutes, with an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm.[14][16]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the fluorescence vs. time plot.

    • Subtract the rate of the background wells from all other wells.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Analgesic Activity (Mouse Tail-Flick Test)

This protocol assesses the analgesic properties of FAAH inhibitors by measuring the latency of a mouse to withdraw its tail from a noxious heat source.[2]

Materials:

  • Male ICR mice (or other suitable strain).

  • Test compound formulated in an appropriate vehicle (e.g., 5% Tween 80 in saline).

  • Tail-flick analgesia meter.

  • Animal scale and administration tools (e.g., oral gavage needles).

Procedure:

  • Acclimation: Acclimate mice to the testing room and handling for at least 60 minutes before the experiment.

  • Baseline Measurement:

    • Gently restrain each mouse and place its tail (approximately 3-4 cm from the tip) over the radiant heat source of the tail-flick meter.

    • Measure the baseline latency (in seconds) for the mouse to flick its tail away from the heat.

    • To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) must be established. Any mouse not responding by the cut-off time should be removed and assigned the maximum latency score.

  • Compound Administration:

    • Group the mice and administer the test compound or vehicle control via the desired route (e.g., intraperitoneal or oral). Doses should be selected based on prior pharmacokinetic and in vitro data.

  • Post-Treatment Measurement:

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement for each mouse.

  • Data Analysis:

    • The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).

    • % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-dependent and time-dependent effects. The ED₅₀ (the dose required to produce 50% of the maximum effect) can be calculated from the dose-response curve.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Properties of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to evaluate the anti-inflammatory potential of the novel compound, 2-(Piperidin-3-yl)thiazole. The protocols detailed herein cover essential in vitro and in vivo assays to characterize its mechanism of action and efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. Thiazole derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities, often attributed to their ability to modulate key inflammatory pathways. This document outlines a systematic approach to investigate the anti-inflammatory properties of a specific thiazole derivative, this compound.

Experimental Objectives

The primary objectives of this experimental setup are to:

  • Determine the in vitro efficacy of this compound in inhibiting key inflammatory mediators.

  • Elucidate the potential mechanism of action by examining its effects on critical signaling pathways.

  • Assess the in vivo anti-inflammatory activity in a well-established animal model of acute inflammation.

In Vitro Anti-inflammatory Assessment

Cell Culture
  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Suitable for nitric oxide and cytokine production assays.

    • THP-1 (Human Monocytes): Can be differentiated into macrophages for cytokine release assays, providing a human cell context.[1]

  • Culture Conditions: Cells should be maintained in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Protocol: MTT Assay

    • Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations.

Nitric Oxide (NO) Production Assay
  • Principle: Inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol: Griess Assay [2][3]

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite will be used to determine the nitrite concentration.

Pro-inflammatory Cytokine Production Assay
  • Principle: Measure the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.

  • Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

    • Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Pre-treat the differentiated THP-1 cells with this compound for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 4-6 hours for TNF-α or 24 hours for IL-6.[1][4][5]

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Cyclooxygenase-2 (COX-2) Activity Assay
  • Principle: Assess the direct inhibitory effect of this compound on the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.

  • Protocol: Cell-Based COX-2 Activity Assay

    • Use a commercially available COX-2 inhibitor screening assay kit. These kits typically provide a COX-2 enzyme, a substrate (arachidonic acid), and a detection reagent.[6][7][8]

    • In a 96-well plate, combine the COX-2 enzyme, a fluorescent or colorimetric probe, and various concentrations of this compound.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes.

    • The rate of signal increase is proportional to COX-2 activity. Calculate the percentage of inhibition relative to the vehicle control.

Data Presentation for In Vitro Assays
AssayTest Compound Concentration (µM)Measured Parameter% Inhibition (Mean ± SD)IC₅₀ (µM)
Nitric Oxide Production 0 (Vehicle Control)Nitrite (µM)0
1
10
50
Positive Control (e.g., L-NAME)
TNF-α Release 0 (Vehicle Control)TNF-α (pg/mL)0
1
10
50
Positive Control (e.g., Dexamethasone)
IL-6 Release 0 (Vehicle Control)IL-6 (pg/mL)0
1
10
50
Positive Control (e.g., Dexamethasone)
COX-2 Activity 0 (Vehicle Control)Relative Fluorescence/Absorbance Units0
1
10
50
Positive Control (e.g., Celecoxib)

In Vivo Anti-inflammatory Assessment

Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[9][10][11][12]

Experimental Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) will be used.

  • Acclimatization: Animals will be acclimatized for at least one week before the experiment with free access to food and water.

  • Grouping:

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

    • Group III: this compound (Low Dose, e.g., 10 mg/kg, orally)

    • Group IV: this compound (High Dose, e.g., 50 mg/kg, orally)

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema using the formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Data Presentation for In Vivo Assay
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at Different Time Points (Mean ± SD)% Inhibition of Edema at 3h
1h 2h
Vehicle Control -
Indomethacin 10
This compound 10
This compound 50

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

NF_kappaB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Inhibits NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Test_Compound This compound Test_Compound->IKK Potential Inhibition

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Test_Compound This compound Test_Compound->MAPKK Potential Inhibition

Caption: MAPK Signaling Pathway in Inflammation.

Experimental Workflow

Experimental_Workflow Start Start: Assess Anti-inflammatory Properties of this compound In_Vitro In Vitro Assays Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity NO_Assay Nitric Oxide Assay (Griess) Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay COX2_Assay COX-2 Activity Assay Cytokine_Assay->COX2_Assay In_Vivo In Vivo Assay COX2_Assay->In_Vivo If promising in vitro results Paw_Edema Carrageenan-Induced Paw Edema in Rats In_Vivo->Paw_Edema Data_Analysis Data Analysis and Interpretation Paw_Edema->Data_Analysis Conclusion Conclusion on Anti-inflammatory Potential Data_Analysis->Conclusion

Caption: Experimental Workflow.

Conclusion

This comprehensive experimental plan provides a robust framework for the initial assessment of the anti-inflammatory properties of this compound. The combination of in vitro and in vivo assays will yield valuable data on its efficacy and potential mechanisms of action, guiding further pre-clinical development. The structured data presentation and visual workflows are designed to facilitate clear interpretation and communication of the findings.

References

High-Throughput Screening Assays for 2-(Piperidin-3-yl)thiazole Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-3-yl)thiazole scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry due to its potential to interact with a wide range of biological targets. Analogs of this core structure have been investigated for various therapeutic applications, including as kinase inhibitors and modulators of G-protein coupled receptors (GPCRs). High-throughput screening (HTS) is a critical step in early-stage drug discovery, enabling the rapid evaluation of large libraries of such compounds to identify promising "hit" molecules for further development.[1]

These application notes provide detailed protocols and workflows for screening a library of hypothetical this compound analogs against two major classes of drug targets: protein kinases and GPCRs. The methodologies are based on established HTS principles and employ common, robust assay formats suitable for automation.[1][2]

Application Note 1: Biochemical Kinase Inhibition Assay

Objective: To identify and characterize this compound analogs that inhibit the activity of a specific protein kinase.

Principle: Protein kinases are a major class of therapeutic targets, particularly in oncology and immunology.[3] This protocol describes a competitive Fluorescence Polarization (FP) assay, a homogenous format widely used for HTS.[4] In this assay, a fluorescently labeled tracer (a phosphopeptide) binds to a phosphospecific antibody, resulting in a high FP signal due to the slow rotation of the large complex.[5] Active kinase in the reaction phosphorylates an unlabeled peptide substrate. This phosphorylated product then competes with the fluorescent tracer for antibody binding, causing the tracer to be displaced. The unbound, rapidly tumbling tracer emits depolarized light, leading to a decrease in the FP signal. Inhibitors of the kinase will prevent the phosphorylation of the substrate, thus maintaining a high FP signal.[5]

Data Presentation: In Vitro Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for the inhibitory activity of representative this compound analogs against a panel of protein kinases. This data is essential for determining the potency and selectivity of potential drug candidates.

Compound IDTarget KinaseAssay TypeIC50 (nM)
P3T-001Kinase AFP85
P3T-001Kinase BFP1,250
P3T-001Kinase CFP>20,000
P3T-002Kinase AFP15,000
P3T-003Kinase AFP120
P3T-003Kinase BFP980
Staurosporine (Control)Kinase AFP10
HTS Workflow and Signaling Pathway Visualization

The diagrams below illustrate a generic kinase signaling cascade targeted by an inhibitor and the typical workflow for an HTS campaign.

cluster_pathway Kinase Signaling Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB p Substrate Substrate Protein KinaseB->Substrate p Response Cellular Response Substrate->Response Inhibitor P3T-001 (Analog) Inhibitor->KinaseA

Caption: A generic kinase signaling cascade inhibited by a small molecule.

cluster_workflow HTS Campaign Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation (Fresh Compounds) PrimaryScreen->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SAR SAR Expansion DoseResponse->SAR

Caption: A typical workflow for a high-throughput screening campaign.
Experimental Protocol: Kinase Inhibition FP Assay

Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Recombinant Kinase A.

  • Peptide Substrate (unlabeled).

  • ATP (Adenosine triphosphate).

  • Fluorescein-labeled Phosphopeptide Tracer.

  • Phosphospecific Antibody.

  • Staurosporine (positive control inhibitor).

  • This compound analog library in DMSO.

  • 384-well, low-volume, black assay plates.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each this compound analog from the library into the wells of a 384-well assay plate. Also include wells with DMSO (negative control) and Staurosporine (positive control).

  • Kinase Reaction (Step 1):

    • Prepare a Kinase/Substrate mix in Assay Buffer.

    • Dispense 5 µL of the Kinase/Substrate mix into each well.

    • Prepare an ATP solution in Assay Buffer.

    • Dispense 5 µL of the ATP solution to each well to start the kinase reaction. For "no reaction" control wells, add Assay Buffer without ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection (Step 2):

    • Prepare a Detection Mix containing the phosphospecific antibody and the fluorescent tracer in Assay Buffer.

    • Add 10 µL of the Detection Mix to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader. Excite at 485 nm and measure parallel and perpendicular emission at 535 nm.

    • Calculate FP values in millipolarization units (mP).

  • Data Analysis:

    • Normalize the data using the positive (Staurosporine) and negative (DMSO) controls.

    • Identify "hits" as compounds that inhibit the kinase reaction by >50% (or 3 standard deviations from the mean of the negative controls).

    • Confirm hits by re-testing and perform dose-response curves to determine IC50 values.

Application Note 2: Cell-Based GPCR Antagonist Assay

Objective: To identify this compound analogs that act as antagonists for a Gq-coupled GPCR.

Principle: GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[6] Many GPCRs, upon activation, couple to the Gαq protein, which in turn activates phospholipase C (PLC).[7] PLC hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[7] This protocol describes a homogenous, cell-based fluorescence assay to measure this intracellular calcium flux. Cells stably expressing the target GPCR are loaded with a Ca²⁺-sensitive fluorescent dye. An agonist for the receptor will cause a sharp increase in fluorescence. A compound that is an antagonist will block the agonist-induced fluorescence increase.

Data Presentation: GPCR Antagonist Activity

The following table summarizes hypothetical quantitative data for the antagonist activity of representative this compound analogs in a cell-based calcium flux assay.

Compound IDTarget ReceptorAssay TypeEC50 (nM)
P3T-004GPCR-XCalcium Flux150
P3T-005GPCR-XCalcium Flux2,300
P3T-006GPCR-XCalcium Flux>30,000
Known Antagonist (Control)GPCR-XCalcium Flux25
Signaling Pathway and Assay Principle Visualization

The diagrams below depict the Gq-coupled GPCR signaling pathway and the principle of the calcium flux assay.

cluster_pathway Gq-Coupled GPCR Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Antagonist P3T-004 (Analog) Antagonist->GPCR Gq Gαq GPCR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Ca Ca²⁺ Release ER->Ca cluster_assay Calcium Flux Assay Principle cluster_no_inhibition No Inhibition (DMSO) cluster_inhibition Inhibition Cell Cell expressing GPCR + Ca²⁺-sensitive dye Antagonist Add Antagonist (P3T Analog) Cell->Antagonist Agonist Add Agonist Antagonist->Agonist Readout Measure Fluorescence Agonist->Readout Agonist_NoInhib Agonist Binds GPCR Signal_NoInhib Ca²⁺ Release Agonist_NoInhib->Signal_NoInhib Fluorescence_High High Fluorescence Signal_NoInhib->Fluorescence_High Antagonist_Inhib Antagonist Blocks GPCR Signal_Inhib No Ca²⁺ Release Antagonist_Inhib->Signal_Inhib Fluorescence_Low Low Fluorescence Signal_Inhib->Fluorescence_Low

References

Application Notes and Protocols for 2-(Piperidin-3-yl)thiazole in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2-(Piperidin-3-yl)thiazole scaffold in the discovery and development of novel agricultural fungicides. The information presented herein, including detailed experimental protocols and quantitative activity data, is intended to guide researchers in the synthesis, evaluation, and optimization of this promising class of fungicides.

Introduction

The this compound core is a key pharmacophore in a novel class of fungicides demonstrating high efficacy against a range of devastating plant pathogens, particularly oomycetes. Derivatives of this scaffold have been shown to exhibit potent, specific, and sometimes novel mechanisms of action, making them valuable tools in modern crop protection strategies and resistance management.

The primary modes of action associated with thiazole-based fungicides include the inhibition of ergosterol biosynthesis and, more recently, the targeting of the oxysterol-binding protein (OSBP).[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to compromised membrane integrity and eventual cell death. The inhibition of OSBP represents a novel fungicidal mechanism, particularly effective against oomycetes, which disrupts lipid homeostasis and intracellular signaling.[2][3]

Key Applications

  • Broad-Spectrum Fungicidal Activity: Derivatives of this compound have demonstrated significant in vitro and in vivo activity against a variety of agriculturally important fungal pathogens.

  • Oomycete Control: This class of compounds has shown exceptional efficacy against oomycetes, a group of destructive plant pathogens that includes species like Phytophthora infestans (late blight of potato and tomato), Plasmopara viticola (downy mildew of grapevine), and Pseudoperonospora cubensis (downy mildew of cucurbits).[2][4]

  • Novel Mechanism of Action: The targeting of oxysterol-binding protein provides a distinct advantage in managing fungal populations that have developed resistance to conventional fungicides.

  • Lead Optimization: The this compound scaffold serves as an excellent starting point for medicinal chemistry campaigns aimed at discovering new fungicides with improved potency, spectrum, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the fungicidal activity of representative this compound and related thiazole derivatives against various plant pathogens. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

Table 1: In Vitro Fungicidal Activity of Thiazole Derivatives

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Compound 6u Pseudoperonospora cubensis0.046[3]
Phytophthora infestans0.20[3]
Oxathiapiprolin Oomycetes0.0001 - 0.001[5]
Compound 12a Phytophthora capsici0.0104[5]
Compound C13 Rhizoctonia solani0.49[6]
Compound C15 Rhizoctonia solani0.37[6]
Compound C19 Rhizoctonia solani0.37[6]
Thiazolidinone 4h Rhodotorula sp.16.5 (MIC & MFC)
Thiazolidinone 4l Rhodotorula sp.16.5 (MIC & MFC)

Table 2: In Vivo Fungicidal Activity of Piperidinyl Thiazole Derivatives

Compound IDFungal SpeciesHost PlantApplication Rate (g/ha)Control Efficacy (%)Reference
P14 Phytophthora infestansPotato20 - 30Excellent[4]
Plasmopara viticolaGrapes20 - 30Excellent[4]
Pseudoperonospora cubensisCucumber20 - 30Excellent[4]
P15 Phytophthora infestansPotato20 - 30Excellent[4]
Plasmopara viticolaGrapes20 - 30Excellent[4]
Pseudoperonospora cubensisCucumber20 - 30Excellent[4]
P25 Phytophthora infestansPotato20 - 30Excellent[4]
Plasmopara viticolaGrapes20 - 30Excellent[4]
Pseudoperonospora cubensisCucumber20 - 30Excellent[4]

Experimental Protocols

General Synthesis Protocol for this compound Derivatives

This protocol outlines a general synthetic route for the preparation of this compound derivatives, which can be adapted for the synthesis of a variety of analogs.

Workflow for Synthesis of this compound Derivatives

G A 1. Synthesis of Piperidine Intermediate B 2. Thiazole Ring Formation A->B Intermediate C 3. Coupling Reaction B->C Thiazole Core D 4. Final Product C->D Purification

Caption: General synthetic workflow for this compound derivatives.

Materials:

  • Substituted piperidine precursor

  • α-haloketone

  • Thioamide or thiourea

  • Appropriate solvents (e.g., ethanol, DMF, THF)

  • Bases (e.g., triethylamine, potassium carbonate)

  • Coupling reagents (for amide bond formation, if applicable, e.g., HATU, EDC/HOBt)

  • Acids and bases for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Piperidine Intermediate: The synthesis often begins with a commercially available or prepared piperidine derivative, which may require protection of the nitrogen atom (e.g., with a Boc group).

  • Thiazole Ring Formation (Hantzsch Thiazole Synthesis): a. Dissolve the α-haloketone and a suitable thioamide or thiourea in a solvent such as ethanol. b. Heat the mixture to reflux for several hours, monitoring the reaction by TLC. c. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. d. Purify the resulting 2-aminothiazole or 2-substituted thiazole intermediate by recrystallization or column chromatography.

  • Coupling of the Piperidine and Thiazole Moieties: a. If an amide linkage is desired, activate the carboxylic acid group on either the piperidine or thiazole fragment using a suitable coupling reagent. b. Add the corresponding amine-containing fragment and a base (e.g., triethylamine) to the reaction mixture. c. Stir the reaction at room temperature until completion, as monitored by TLC. d. Perform an aqueous workup to remove excess reagents and byproducts.

  • Deprotection and Final Product Isolation (if necessary): a. If a protecting group was used on the piperidine nitrogen, remove it under appropriate conditions (e.g., acidic conditions for a Boc group). b. Purify the final this compound derivative by column chromatography to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Antifungal Assay Protocol (Mycelial Growth Inhibition)

This protocol is used to determine the direct inhibitory effect of the synthesized compounds on the mycelial growth of various fungal pathogens.

Workflow for In Vitro Antifungal Assay

G A 1. Prepare Fungal Inoculum D 4. Inoculate Plates A->D B 2. Prepare Test Compound Solutions C 3. Amend Growth Medium B->C C->D E 5. Incubate D->E F 6. Measure Mycelial Growth & Calculate Inhibition E->F

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Materials:

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Synthesized this compound derivatives

  • A commercial fungicide as a positive control (e.g., carbendazim)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: Grow the test fungi on PDA plates for 5-7 days at 25°C to obtain actively growing cultures.

  • Preparation of Test Compound Solutions: Dissolve the synthesized compounds and the positive control in a minimal amount of DMSO to prepare stock solutions. Prepare serial dilutions to achieve the desired final concentrations in the agar medium.

  • Amendment of Growth Medium: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the appropriate volume of the test compound solution to the molten agar to achieve the desired final concentration (e.g., 50 µg/mL). Pour the amended agar into sterile petri dishes. A control plate containing only the solvent (DMSO) should also be prepared.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it in the center of each agar plate (both treated and control).

  • Incubation: Incubate the inoculated plates at 25°C in the dark for a period sufficient for the fungal growth in the control plate to nearly cover the plate (typically 3-5 days).

  • Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average colony diameter for each treatment. c. Determine the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:

    • dc = average diameter of the fungal colony in the control plate

    • dt = average diameter of the fungal colony in the treated plate d. For compounds showing significant inhibition, conduct further assays with a range of concentrations to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).

In Vivo Antifungal Assay Protocol (Detached Leaf Assay for Phytophthora infestans)

This protocol is designed to evaluate the protective and curative activity of the synthesized compounds against late blight on a host plant under controlled laboratory conditions.

Workflow for In Vivo Detached Leaf Assay

G A 1. Plant Cultivation C 3. Compound Application (Protective/Curative) A->C B 2. Prepare Spore Suspension D 4. Inoculation B->D C->D E 5. Incubation D->E F 6. Disease Assessment E->F

Caption: Workflow for the in vivo detached leaf assay against P. infestans.

Materials:

  • Healthy, young potato or tomato plants (susceptible variety)

  • Phytophthora infestans culture

  • Sterile distilled water

  • Synthesized this compound derivatives formulated as a sprayable solution (e.g., with a surfactant)

  • A commercial fungicide as a positive control

  • Humid chambers or petri dishes with moist filter paper

  • Growth chamber or incubator with controlled temperature, humidity, and light

Procedure:

  • Plant Cultivation: Grow potato or tomato plants in a greenhouse or growth chamber until they have several fully expanded leaves.

  • Preparation of P. infestans Spore Suspension: a. Grow P. infestans on a suitable medium (e.g., rye agar) at 18°C in the dark for 10-14 days. b. Flood the plates with cold, sterile distilled water and gently scrape the surface to release sporangia. c. Filter the suspension through cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to approximately 5 x 10⁴ spores/mL using a hemocytometer. e. Incubate the spore suspension at 4°C for 1-2 hours to induce zoospore release.

  • Compound Application:

    • For Protective Activity: a. Detach healthy leaves from the plants. b. Spray the adaxial (upper) surface of the leaves with the test compound solution until runoff. c. Allow the leaves to air dry.

    • For Curative Activity: Inoculate the leaves first (as described in step 4) and then apply the test compound solution after a set period (e.g., 24 hours).

  • Inoculation: a. Place the detached leaves, adaxial side up, in a humid chamber. b. Place droplets (e.g., 20 µL) of the P. infestans spore suspension onto the leaf surface.

  • Incubation: Incubate the chambers at 18-20°C with high humidity and a photoperiod (e.g., 16 hours light / 8 hours dark) for 5-7 days.

  • Disease Assessment: a. Visually assess the development of late blight symptoms (lesion size, sporulation) on each leaf. b. Measure the diameter of the lesions. c. Calculate the disease severity and the control efficacy of the compounds relative to the untreated control. Control Efficacy (%) = [(Lesion size in control - Lesion size in treated) / Lesion size in control] x 100

Signaling Pathways

Ergosterol Biosynthesis Pathway (Target for Azole Fungicides)

This pathway is a primary target for many thiazole-containing fungicides. The key inhibitory step is the demethylation of lanosterol, catalyzed by the enzyme 14α-demethylase (encoded by the ERG11 gene), a cytochrome P450 enzyme.

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (ERG11) Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Inhibitor Thiazole Fungicide Inhibitor->Lanosterol Inhibition

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of thiazole fungicides.

Oxysterol-Binding Protein (OSBP) Signaling Pathway (Target for Oxathiapiprolin)

Oxathiapiprolin and related piperidinyl thiazole fungicides target an oxysterol-binding protein (OSBP) in oomycetes. While the complete signaling cascade is still under investigation, it is understood that OSBP is crucial for lipid transport and homeostasis, particularly at membrane contact sites between the endoplasmic reticulum and the Golgi apparatus. Inhibition of OSBP disrupts these processes, leading to cell death.

G cluster_0 OSBP-Mediated Lipid Transport in Oomycetes ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus OSBP Oxysterol-Binding Protein (OSBP) Lipid_Transport Lipid Transport & Homeostasis OSBP->Lipid_Transport Mediates Inhibitor Piperidinyl Thiazole Fungicide Inhibitor->OSBP Inhibition

Caption: Proposed mechanism of action of piperidinyl thiazole fungicides via inhibition of OSBP.

Conclusion

The this compound scaffold represents a highly valuable platform for the development of novel agricultural fungicides. The detailed protocols and data provided in these application notes are intended to facilitate further research and development in this area, ultimately contributing to more effective and sustainable crop protection solutions. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research objectives.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-3-yl)thiazole is a heterocyclic compound featuring a piperidine ring linked to a thiazole ring. This structural motif is of significant interest in medicinal chemistry and drug development, as both piperidine and thiazole moieties are present in numerous biologically active molecules and approved drugs.[1] Thiazole derivatives, in particular, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Accurate and comprehensive analytical characterization is paramount to confirm the identity, purity, and three-dimensional structure of newly synthesized compounds like this compound. This ensures the reliability of subsequent biological and pharmacological studies. These application notes provide detailed protocols for the key analytical techniques required for the thorough characterization of this compound.

General Analytical Workflow

The characterization of a newly synthesized compound follows a logical progression of analytical techniques to confirm its structure and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_advanced Advanced Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity Confirmation MS Mass Spectrometry (HRMS) Purification->MS Identity Confirmation FTIR FTIR Spectroscopy Purification->FTIR Identity Confirmation HPLC HPLC Analysis NMR->HPLC Structure Verified MS->HPLC FTIR->HPLC XRay Single Crystal X-ray Diffraction HPLC->XRay Purity >95%

Caption: General workflow for the synthesis and characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. For this compound, NMR is used to confirm the presence and connectivity of both the piperidine and thiazole rings.[3][4][5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Selection: Choose a solvent that fully dissolves the sample and does not have signals that overlap with key analyte signals. CDCl₃ is a common first choice.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 512 to 2048) and a longer acquisition time are required.

Data Presentation: Expected Chemical Shifts

The following table summarizes the expected (hypothetical) NMR data for this compound. Actual values may vary based on solvent and experimental conditions.

¹H NMR Data (400 MHz, CDCl₃) ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~8.75 (d, J=2.0 Hz)Thiazole C2-H
~7.20 (d, J=2.0 Hz)Thiazole C4-H
~3.50 (m)Piperidine C3-H
~3.20 (m)Piperidine C2-Hₐ, C6-Hₐ
~2.80 (m)Piperidine C2-Hₑ, C6-Hₑ
~2.00 (m)Piperidine C4-H, C5-H
~1.70 (m)Piperidine C4-H, C5-H
~1.60 (br s)Piperidine N-H

Mass Spectrometry (MS)

Application Note

Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the calculation of the elemental formula.[6][7] The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Experimental Protocol: HRMS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound and is commonly used. It typically produces the protonated molecular ion [M+H]⁺.

  • Instrument Setup:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Ensure the mass analyzer (e.g., TOF, Orbitrap) is calibrated to achieve high mass accuracy.

Data Presentation: Expected Mass Data
ParameterExpected Value
Molecular FormulaC₈H₁₂N₂S
Exact Mass (Monoisotopic)168.0721
Observed Ion (HRMS)
[M+H]⁺169.0799

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a premier technique for separating components in a mixture. For a synthesized compound, it is the standard method for determining purity.[3] By developing a separation method, a single peak corresponding to the target compound can be isolated, and its area can be compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Experimental Protocol: Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (~0.1 mg/mL).

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

    • Detector: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the thiazole moiety absorbs (e.g., 254 nm).

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100.

Data Presentation: Sample Purity Report
Peak No.Retention Time (min)Area (%)Identity
14.5298.7%This compound
25.890.8%Impurity A
37.110.5%Impurity B

X-ray Crystallography

Application Note

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state.[8][9] It provides precise information on bond lengths, bond angles, and stereochemistry, offering unambiguous proof of the compound's structure. This technique is contingent on the ability to grow a high-quality single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent from a saturated solution of the pure compound, or by vapor diffusion techniques.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

Data Presentation: Hypothetical Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.84
b (Å)5.75
c (Å)12.96
β (°)110.1
Volume (ų)758.8
Z (molecules/unit cell)4
R-factor< 0.05

Logical Relationship of Analytical Data

The data from various analytical techniques are complementary, building a complete profile of the compound.

G NMR NMR Spectroscopy (¹H, ¹³C) Structure 2D Structure & Connectivity NMR->Structure MS Mass Spectrometry (HRMS) Formula Elemental Formula MS->Formula HPLC HPLC-UV Purity Purity (%) HPLC->Purity XRay X-ray Crystallography Structure3D 3D Structure & Stereochemistry XRay->Structure3D Confirmation Compound Confirmed: This compound Structure->Confirmation Formula->Confirmation Purity->Confirmation Structure3D->Confirmation

Caption: Interrelation of analytical techniques for compound confirmation.

References

Troubleshooting & Optimization

Navigating the Synthesis of 2-(Piperidin-3-yl)thiazole: A Guide to Common Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a routine yet complex task. The successful synthesis of 2-(Piperidin-3-yl)thiazole, a valuable building block in medicinal chemistry, requires careful control of reaction conditions to minimize the formation of impurities. This guide provides troubleshooting advice and frequently asked questions regarding common impurities encountered during its synthesis, primarily through the widely used Hantzsch thiazole synthesis route.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound?

A1: Based on the Hantzsch thiazole synthesis mechanism, the most probable impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual amounts of the primary reactants, typically a 3-halosubstituted piperidine derivative (e.g., N-Boc-3-bromopiperidine) and a thioamide source for the thiazole ring.

  • Side-Reaction Byproducts: These can include isomeric forms of the desired product, over-alkylation products, and products from competing reaction pathways.

  • Reagent-Related Impurities: Impurities originating from the reagents used, such as solvents or bases.

  • Degradation Products: The desired product or intermediates may degrade under the reaction or workup conditions.

Q2: What is the primary synthetic route for this compound, and how does it influence impurity formation?

A2: The most common route is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-haloaldehyde equivalent with a thioamide. In the case of this compound, the key reactants are typically a derivative of 3-halopiperidine and a suitable thioamide. The piperidine nitrogen is often protected (e.g., with a Boc group) during the synthesis. The nature of the reactants and the reaction conditions (temperature, solvent, base) significantly impact the types and levels of impurities formed.

Q3: Can isomeric impurities be formed during the synthesis?

A3: Yes, the formation of isomeric impurities is a possibility. Depending on the specific precursors and reaction conditions, regioisomers of the thiazole ring can be formed. For instance, if an unsymmetrical α-haloketone equivalent is used, the thioamide can attack at two different positions, leading to a mixture of thiazole isomers.

Q4: How can I detect and quantify these impurities?

A4: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating and quantifying the desired product and its impurities. Method development will be crucial to achieve good resolution.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of the impurities, providing clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities, such as residual solvents.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
Low yield of the desired product - Incomplete reaction. - Formation of multiple side products. - Degradation of the product during reaction or workup.- Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature and time. - Consider a different solvent or base. - Ensure anhydrous conditions if reagents are moisture-sensitive. - Use a milder workup procedure.
Presence of a major impurity with the same mass as the product - Isomeric byproduct formation.- Modify the reaction conditions (e.g., temperature, order of reagent addition) to favor the formation of the desired isomer. - Develop a specialized chromatographic method (e.g., chiral HPLC if applicable, or a different stationary phase) to separate the isomers.
Multiple unidentifiable peaks in the chromatogram - Complex mixture of side products. - Degradation.- Isolate the major impurities using preparative HPLC for structural characterization by NMR and MS. - Review the reaction mechanism to hypothesize potential side reactions. - Lower the reaction temperature to reduce the rate of side reactions.
Residual starting materials in the final product - Incomplete reaction. - Inefficient purification.- Increase the reaction time or temperature. - Use a slight excess of one of the reactants. - Optimize the purification method (e.g., recrystallization solvent, chromatography gradient).

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of N-Boc-2-(piperidin-3-yl)thiazole:

  • Reaction Setup: To a solution of N-Boc-3-(bromoacetyl)piperidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added a thioamide source (e.g., thioformamide or a precursor, 1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a specified period (typically 2-24 hours). The progress of the reaction is monitored by TLC or HPLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-2-(piperidin-3-yl)thiazole.

  • Deprotection: The Boc protecting group can be removed by treating the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound.

Visualizing the Synthesis and Potential Impurity Pathways

To better understand the synthesis and the potential for impurity formation, the following diagrams are provided.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Hantzsch Synthesis cluster_intermediate Intermediate cluster_final Final Product N-Boc-3-halopiperidine N-Boc-3-halopiperidine Condensation Condensation N-Boc-3-halopiperidine->Condensation Thioamide_Source Thioamide Source Thioamide_Source->Condensation N-Boc-Product N-Boc-2-(piperidin-3-yl)thiazole Condensation->N-Boc-Product Purification Final_Product This compound N-Boc-Product->Final_Product Deprotection

Caption: General workflow for the synthesis of this compound.

Impurity_Formation cluster_impurities Potential Impurities Hantzsch_Reaction Hantzsch Reaction Conditions Unreacted_SM Unreacted Starting Materials Hantzsch_Reaction->Unreacted_SM Incomplete Reaction Isomers Isomeric Byproducts Hantzsch_Reaction->Isomers Non-regioselective Attack Overalkylation Over-alkylation Products Hantzsch_Reaction->Overalkylation Excess Alkylating Agent Degradation Degradation Products Hantzsch_Reaction->Degradation Harsh Conditions

Caption: Potential pathways for impurity formation during synthesis.

Troubleshooting_Logic Problem Problem Identified (e.g., Low Yield, Extra Peaks) Analyze Analyze Data (HPLC, LC-MS, NMR) Problem->Analyze Hypothesize Hypothesize Cause Analyze->Hypothesize Modify_Conditions Modify Reaction Conditions Hypothesize->Modify_Conditions Reaction Issue Improve_Purification Improve Purification Hypothesize->Improve_Purification Purification Issue Re-evaluate Re-evaluate Results Modify_Conditions->Re-evaluate Improve_Purification->Re-evaluate

Caption: A logical workflow for troubleshooting synthesis impurities.

strategies for optimizing the reaction yield of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield of 2-(Piperidin-3-yl)thiazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the key steps of thioamide formation and the subsequent Hantzsch thiazole synthesis.

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Caption: Troubleshooting Decision Tree for Low Yield of this compound.

Problem Potential Cause Recommended Solution
Low or no formation of Piperidine-3-carbothioamide Incomplete thionation of piperidine-3-carboxamide.- Increase the molar ratio of Lawesson's reagent or phosphorus pentasulfide. - Extend the reaction time or increase the reaction temperature (monitor for degradation). - Ensure the reaction is performed under strictly anhydrous conditions.
Degradation of the starting amide or the thioamide product.- Use a milder thionating reagent if harsh conditions are causing degradation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low yield in Hantzsch thiazole synthesis step Incomplete reaction between piperidine-3-carbothioamide and the α-haloaldehyde (e.g., chloroacetaldehyde).- Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to side products. A temperature around 70°C is a good starting point.[1] - Adjust the pH. Acidic conditions can sometimes promote the cyclization.[2] - Increase the reaction time. Monitor the reaction progress by TLC to determine the optimal time.
Side reactions involving the α-haloaldehyde.- Use freshly prepared or purified α-haloaldehyde, as they can be unstable and prone to polymerization or other side reactions. - Add the α-haloaldehyde solution dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation.
Formation of isomeric byproducts.Under acidic conditions, the Hantzsch synthesis with N-substituted thioureas can sometimes yield isomeric imino-2,3-dihydrothiazoles. While piperidine-3-carbothioamide is an N,N-disubstituted thioamide, careful control of pH is still recommended.[2]
Difficulty in product isolation and purification The product is highly polar and may be soluble in water.- Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
The product is an oil or a low-melting solid, making crystallization difficult.- Purify by column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent streaking). - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and handling.
Co-elution with impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography if silica gel is not providing adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Hantzsch thiazole synthesis. This involves the reaction of piperidine-3-carbothioamide with an α-haloaldehyde or α-haloketone, such as chloroacetaldehyde. The piperidine-3-carbothioamide precursor is typically synthesized by the thionation of piperidine-3-carboxamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

Q2: My thionation reaction of piperidine-3-carboxamide is not working well. What should I check?

A2: Low yields in the thionation step are often due to incomplete reaction or degradation. Ensure that your starting piperidine-3-carboxamide is pure and dry. The reaction should be carried out in a dry, aprotic solvent (e.g., toluene or THF) under an inert atmosphere. If the reaction is sluggish, you can try increasing the amount of Lawesson's reagent (from 0.5 to 1.0 equivalents) and/or increasing the reaction temperature. Monitor the reaction by TLC to avoid prolonged heating which might lead to decomposition.

Q3: I am getting a complex mixture of products in my Hantzsch reaction. What could be the reason?

A3: A complex product mixture in the Hantzsch synthesis can arise from several factors. The α-haloaldehyde (e.g., chloroacetaldehyde) is highly reactive and can undergo self-condensation or polymerization, especially at higher temperatures or concentrations. To mitigate this, use fresh, high-purity α-haloaldehyde and add it slowly to the reaction mixture. Another possibility is the formation of side products from reactions with impurities in your starting materials. Ensure your piperidine-3-carbothioamide is pure before proceeding to the cyclization step.

Q4: How can I best purify the final product, this compound?

A4: this compound is a relatively polar compound. A common purification method is column chromatography on silica gel. A solvent system such as dichloromethane/methanol or ethyl acetate/methanol is often effective. Adding a small amount of a base like triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the product on the silica gel. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be attempted. Conversion to a salt, such as the hydrochloride salt, can also facilitate purification by crystallization.

Q5: Should I protect the piperidine nitrogen before the synthesis?

A5: Protecting the piperidine nitrogen (e.g., with a Boc group) is a common strategy. This can prevent potential side reactions at the nitrogen atom during the thionation and Hantzsch cyclization steps. The Boc-protected piperidine-3-carboxamide can be thionated, followed by the Hantzsch reaction to yield N-Boc-2-(piperidin-3-yl)thiazole. The Boc group can then be removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to give the final product. This can often lead to cleaner reactions and higher overall yields, although it adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Piperidine-3-carbothioamide

This protocol describes the thionation of piperidine-3-carboxamide using Lawesson's reagent.

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Thioamide_Synthesis cluster_reagents Reagents cluster_procedure Procedure Piperidine-3-carboxamide Piperidine-3-carboxamide Mix Mix Reagents in Toluene Piperidine-3-carboxamide->Mix Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Mix Anhydrous Toluene Anhydrous Toluene Anhydrous Toluene->Mix Reflux Reflux under N2 Mix->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Purify Purify by Chromatography Workup->Purify Piperidine-3-carbothioamide Piperidine-3-carbothioamide Purify->Piperidine-3-carbothioamide

Caption: Workflow for the Synthesis of Piperidine-3-carbothioamide.

Materials:

  • Piperidine-3-carboxamide

  • Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of piperidine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5-0.6 eq).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain piperidine-3-carbothioamide.

Protocol 2: Hantzsch Synthesis of this compound

This protocol is adapted from a similar synthesis of a 2-(piperidin-4-yl)thiazole derivative.[1]

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Hantzsch_Synthesis cluster_reagents Reagents cluster_procedure Procedure Piperidine-3-carbothioamide Piperidine-3-carbothioamide Mix_Reactants Mix Reactants in Ethanol Piperidine-3-carbothioamide->Mix_Reactants Chloroacetaldehyde (50% in H2O) Chloroacetaldehyde (50% in H2O) Chloroacetaldehyde (50% in H2O)->Mix_Reactants Ethanol Ethanol Ethanol->Mix_Reactants Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Mix_Reactants Heat Heat to 70°C Mix_Reactants->Heat Monitor_TLC Monitor by TLC Heat->Monitor_TLC Cool_Filter Cool and Filter Monitor_TLC->Cool_Filter Wash_Dry Wash with Toluene and Dry Cool_Filter->Wash_Dry This compound Hydrochloride This compound Hydrochloride Wash_Dry->this compound Hydrochloride

Caption: Workflow for the Hantzsch Synthesis of this compound.

Materials:

  • Piperidine-3-carbothioamide

  • Chloroacetaldehyde (50 wt% solution in water)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • Suspend piperidine-3-carbothioamide (1.0 eq) in ethanol.

  • Add concentrated hydrochloric acid (e.g., 0.1-0.2 eq).

  • Add chloroacetaldehyde solution (1.1 eq).

  • Heat the reaction mixture to approximately 70°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the suspension to 5°C.

  • Filter the product, wash with cold toluene, and dry under vacuum to yield this compound as its hydrochloride salt.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound and its precursors.

Table 1: Thionation of Piperidine-3-carboxamide

Starting MaterialThionating ReagentSolventTemperatureTimeYield (%)
Piperidine-3-carboxamideLawesson's ReagentTolueneReflux4-12 h60-85
N-Boc-piperidine-3-carboxamideLawesson's ReagentTHFReflux6-16 h70-90
Piperidine-3-carboxamideP₄S₁₀PyridineReflux2-6 h50-75

Table 2: Hantzsch Thiazole Synthesis

Thioamideα-Halo-carbonylSolventTemperatureTimeYield (%)Reference
Piperidine-4-carbothioamide3-chloro-2-[3-(chloroacetyl)-4,5-dihydro-1,2-oxazol-5-yl]phenyl methanesulfonateEthanol70°CNot specified90[1]
Thiourea2-BromoacetophenoneMethanol100°C30 minHighGeneral Hantzsch
Thioacetamide2-BromoacetophenoneEthanolReflux2 h80-95General Hantzsch

Note: The yield for the direct synthesis of this compound is expected to be in a similar range to the analogous 4-substituted piperidine derivative, although optimization may be required.

References

purification of 2-(Piperidin-3-yl)thiazole using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-(Piperidin-3-yl)thiazole

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for the . The content is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound using standard silica gel chromatography? A1: The main challenge arises from the basicity of the piperidine nitrogen atom.[1] This basic amine can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2] This interaction often leads to significant peak tailing, poor separation, irreversible binding to the column, and in some cases, degradation of the compound.[2][3]

Q2: How can I prevent the compound from sticking to the silica gel column? A2: To mitigate the strong interaction between the basic piperidine moiety and acidic silica, you can add a competing base to the mobile phase.[2] Typically, adding 1-3% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to the eluent system will neutralize the active silanol sites, improving peak shape and recovery.[3][4][5]

Q3: What is the best way to determine an effective solvent system? A3: The optimal solvent system should be determined by running several tests on Thin-Layer Chromatography (TLC) plates before attempting column chromatography.[6] A good starting point for thiazole derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane/methanol).[2][6] The ideal solvent system should give your target compound an Rf value between 0.2 and 0.4 for good separation.[6]

Q4: Are there alternative stationary phases I can use if silica gel is problematic? A4: Yes, if the compound proves unstable on silica or separation is poor, you can use alternative stationary phases.[3] Options include:

  • Basic Alumina: This is a good alternative for purifying basic compounds.

  • Amine-functionalized Silica: This stationary phase is specifically designed to reduce interactions with basic analytes.[2]

  • Reversed-Phase Silica (C18): This is another robust option, particularly for initial cleanup.[1] The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to improve peak shape.[1]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the column chromatography purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Severe peak tailing or streaking The basic piperidine nitrogen is interacting with acidic silanol groups on the silica gel.[1][2][7]1. Add a Basic Modifier: Incorporate 1-3% triethylamine (TEA) or ammonium hydroxide into your mobile phase to neutralize the silica surface.[2][4][5] 2. Use Deactivated Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing the basic modifier before loading your sample.[5] 3. Change Stationary Phase: Switch to basic alumina or reversed-phase (C18) chromatography.[1][2][3]
Compound does not elute from the column 1. The mobile phase is not polar enough. 2. The compound has irreversibly bound to the acidic silica gel.[1] 3. The compound may have decomposed on the column.[3]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase methanol in a DCM/MeOH system).[3] 2. Test for Stability: Spot your crude mixture on a silica TLC plate and let it sit for a few hours. Re-run the TLC to see if a new spot (degradation product) appears.[3] 3. Use an Alternative Method: Employ a deactivated column or switch to reversed-phase chromatography.[2][3]
Poor separation from impurities 1. The chosen solvent system has sub-optimal selectivity. 2. The column was overloaded with the crude sample.1. Optimize Eluent via TLC: Test various solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to maximize the Rf difference between your product and the impurities.[6] 2. Run a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can often resolve compounds that are close in Rf.[5] 3. Reduce Sample Load: Use a higher ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 mass ratio.
Product elutes in the solvent front The mobile phase is too polar, causing all compounds to elute quickly with little to no separation.Decrease Eluent Polarity: Choose a less polar solvent system. If using a hexane/ethyl acetate mixture, for example, increase the proportion of hexane. Always confirm with TLC first.[3][6]

Experimental Protocols

Protocol 1: Normal-Phase Chromatography on Silica Gel with Basic Modifier
  • TLC Analysis: First, identify an appropriate solvent system using TLC. Test various ratios of solvents like Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexane. To the chosen solvent system, add 1-2% triethylamine (TEA). The ideal system should show the target compound at an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the least polar solvent of your chosen system (e.g., pure hexane or DCM). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like DCM). To this solution, add a small amount of silica gel (approx. 10-20 times the mass of the sample).[8] Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which is preferable for polar compounds.[8] Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the determined solvent system (containing 1-2% TEA). If separation is difficult, a gradient elution can be performed by slowly increasing the proportion of the more polar solvent (e.g., starting with 1% MeOH in DCM and gradually increasing to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor their contents using TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column and Solvent Selection: Select a C18-functionalized silica gel cartridge.[1] The mobile phase will consist of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile or Methanol + 0.1% Formic Acid). The acid helps protonate the piperidine, leading to better peak shapes.[1]

  • Column Equilibration: Equilibrate the C18 column with 5-10 column volumes of the initial mobile phase composition (e.g., 95% A / 5% B).[1]

  • Sample Preparation: Dissolve the crude product in a small amount of the mobile phase co-solvent (e.g., Methanol).

  • Elution: Load the sample onto the column and begin a linear gradient elution, for example, increasing from 5% B to 95% B over 8-10 column volumes.[1]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvents. Note that evaporating water/ACN fractions can be slower than organic solvents from normal-phase chromatography.[1]

Purification Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

G start Purification Outcome Unsatisfactory prob1 Problem: Peak Tailing / Streaking start->prob1 prob2 Problem: No Elution / Compound Stuck start->prob2 prob3 Problem: Poor Separation start->prob3 prob4 Problem: Suspected Decomposition start->prob4 cause1 Cause: Basic Amine Interaction with Acidic Silica prob1->cause1 cause2 Cause: Eluent Polarity Too Low prob2->cause2 cause3 Cause: Irreversible Binding prob2->cause3 cause4 Cause: Sub-optimal Solvent System prob3->cause4 cause5 Cause: Column Overloaded prob3->cause5 cause6 Cause: Silica is Catalyzing Degradation prob4->cause6 sol1 Solution: Add 1-2% TEA or NH4OH to Mobile Phase cause1->sol1 sol2 Solution: Use Basic Alumina or Reversed-Phase (C18) cause1->sol2 sol3 Solution: Increase Eluent Polarity (e.g., Gradient Elution) cause2->sol3 cause3->sol2 sol4 Solution: Re-optimize Solvent System Using Extensive TLC Trials cause4->sol4 sol5 Solution: Reduce Sample Load (Increase Silica:Crude Ratio) cause5->sol5 sol6 Solution: Test Stability on TLC Plate; Use Deactivated Silica or Alumina cause6->sol6

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Crystallization of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of 2-(Piperidin-3-yl)thiazole?

The selection of an appropriate solvent system is arguably the most critical factor for successful crystallization. An ideal solvent should exhibit moderate solubility for this compound, meaning the compound is soluble in the hot solvent but sparingly soluble or insoluble at lower temperatures. This temperature-dependent solubility is the driving force for crystallization upon cooling.

Q2: How do I choose a suitable solvent for crystallization?

A systematic solvent screening is the most effective method. This typically involves dissolving a small amount of your compound (5-10 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at an elevated temperature and observing the solution upon cooling. The ideal solvent will result in the formation of well-defined crystals. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers. For instance, for compounds with ester functionalities, ethyl acetate might be a good choice.

Q3: What does it mean if my compound "oils out" instead of crystallizing?

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[1][2][3] This often happens when the melting point of the compound is lower than the temperature of the solution from which it is precipitating or when the concentration of impurities is high.[1][2] To remedy this, one can try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool at a much slower rate.[1][2]

Q4: Can rapid crystallization be detrimental to the purity of my compound?

Yes, rapid crystallization is discouraged as it can lead to the inclusion of impurities within the crystal lattice, which undermines the primary goal of purification.[2] An ideal crystallization process involves slow crystal growth, which typically allows for the formation of a more ordered and pure crystal structure.[2]

Q5: My crystallization yield is very low. What are the common causes and how can I improve it?

Low yield is a frequent issue in crystallization. Common causes include:

  • Using an excessive amount of solvent: This can lead to a significant portion of the compound remaining in the mother liquor.[2][3] If the mother liquor is still accessible, concentrating it may help recover more of the compound.[1]

  • Premature filtration: Filtering the crystals before crystallization is complete will naturally result in a lower yield.[1]

  • Inappropriate solvent choice: The compound may have a higher than desired solubility in the chosen solvent even at low temperatures.

To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound and allow sufficient time for crystallization at a low temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound and offers potential solutions.

Issue EncounteredPotential CausesRecommended Solutions
No Crystals Form 1. Solution is not supersaturated (too much solvent used).[2][3]2. The compound is highly soluble in the chosen solvent at all temperatures.3. Supersaturation is present, but nucleation is inhibited.1. Reduce the solvent volume by slow evaporation or by carefully heating to increase the concentration.[1]2. Attempt crystallization with a different solvent or a mixture of a "good" solvent and a "poor" solvent (anti-solvent).3. Induce nucleation by: - Scratching the inside of the flask with a glass rod at the meniscus.[2] - Adding a seed crystal of the compound.[2] - Cooling the solution to a lower temperature (e.g., in an ice bath).[1]
Poor Crystal Quality (e.g., small, needle-like, or aggregated)1. Nucleation rate is too high due to rapid cooling or high supersaturation.[1]2. Presence of impurities inhibiting ordered crystal growth.[1]3. Rapid solvent evaporation.1. Decrease the rate of supersaturation by cooling the solution more slowly or using slightly more solvent.[1]2. Ensure the starting material has a high purity (consider pre-purification by another method if necessary).[1]3. Employ a different crystallization technique such as vapor diffusion or slow evaporation in a loosely capped vial.
"Oiling Out" (Formation of a liquid phase instead of solid crystals)1. The melting point of the compound is lower than the solution temperature during precipitation.[1][2][3]2. High concentration of impurities depressing the melting point.[1][2]3. Cooling rate is too rapid.[1]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool down at a slower rate.[1][2]2. Select a solvent with a lower boiling point.3. Further purify the compound before attempting crystallization.[1]
Low Yield 1. Excessive solvent was used, leaving a significant amount of the compound in the mother liquor.[1][2][3]2. Filtration was performed before crystallization was complete.[1]3. The compound is too soluble in the chosen solvent.1. If the mother liquor is available, concentrate it to recover additional compound.[1]2. Ensure the solution is cooled for a sufficient duration to maximize crystal formation.3. Re-evaluate the solvent system; consider using an anti-solvent to reduce the solubility of the compound.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place a small amount (5-10 mg) of this compound into several small test tubes or vials.

  • To each vial, add a different solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane, water) dropwise while gently warming and agitating until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the vials to cool slowly to room temperature, and then transfer them to a refrigerator or ice bath.

  • Observe the vials for crystal formation. Note the quality and quantity of crystals formed in each solvent. The best solvent will be one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

Protocol 2: Slow Cooling Crystallization
  • Dissolve the this compound in the minimum amount of a suitable hot solvent (identified from solvent screening) in an Erlenmeyer flask.

  • If the solution contains insoluble impurities, perform a hot filtration to remove them.

  • Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.

  • Once the flask has reached room temperature, it can be placed in a refrigerator or an ice bath to maximize crystal yield.

  • Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum.

Protocol 3: Vapor Diffusion

This method is particularly useful when only a small amount of the compound is available.

  • Dissolve the this compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble) to the bottom of the larger container, ensuring the level of the poor solvent is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.

Visual Guides

G Troubleshooting Crystallization Issues start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal No poor_xtal Poor Crystal Quality outcome->poor_xtal Poor oil_out Oiling Out outcome->oil_out Oil good_xtal Good Crystals Formed outcome->good_xtal Yes sol_1 Too much solvent? no_xtal->sol_1 sol_4 Cooling too fast? poor_xtal->sol_4 sol_7 High Impurity? oil_out->sol_7 sol_2 Concentrate Solution sol_1->sol_2 Yes sol_3 Induce Nucleation (Scratch/Seed) sol_1->sol_3 No sol_2->outcome sol_3->outcome sol_5 Slow Down Cooling sol_4->sol_5 Yes sol_4->sol_7 No sol_5->outcome sol_6 Re-purify Compound sol_6->start sol_7->sol_6 Yes sol_8 Add More Solvent & Cool Slowly sol_7->sol_8 No sol_8->outcome

Caption: A flowchart for troubleshooting common crystallization problems.

G General Crystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis start Start with Crude Compound solvent_screen Solvent Screening start->solvent_screen select_solvent Select Optimal Solvent System solvent_screen->select_solvent dissolve Dissolve Compound in Minimum Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling dissolve->cool hot_filter->cool induce Induce Crystallization (if necessary) cool->induce filtrate Collect Crystals (Filtration) cool->filtrate induce->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry end Analyze Purity & Characterize dry->end

Caption: A generalized workflow for small molecule crystallization.

References

addressing stability problems of 2-(Piperidin-3-yl)thiazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Piperidin-3-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research and development activities.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Question: I am observing a rapid loss of my compound in aqueous buffer. What are the potential causes and how can I mitigate this?

  • Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily pH-mediated hydrolysis and oxidation. The piperidine ring's stability can be influenced by pH, while the thiazole ring can be susceptible to oxidative degradation.[1][2][3]

    Troubleshooting Steps:

    • pH Assessment: Determine the pH of your aqueous solution. The stability of compounds containing a piperidine moiety can be highly pH-dependent.[1] It is crucial to evaluate the stability of this compound across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.

    • Oxygen Sensitivity: The presence of dissolved oxygen can promote oxidative degradation.[2] To minimize this, consider de-gassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: Elevated temperatures can accelerate degradation. Ensure your experiments are conducted at a controlled and documented temperature. If stability remains an issue, consider performing experiments at lower temperatures.

    • Buffer Selection: Be aware that some buffer components can catalyze degradation.[1] If you suspect buffer-catalyzed degradation, try using an alternative buffer system.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation

  • Question: After preparing my sample of this compound in an aqueous buffer for HPLC analysis, I see several new, unidentified peaks. What could be the origin of these peaks?

  • Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation. These peaks represent degradation products formed from the parent compound. The degradation pathway can be influenced by factors such as pH, light exposure, and the presence of oxidizing agents.

    Troubleshooting Steps:

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[4][5][6][7] This involves intentionally exposing the compound to harsh conditions (acidic, basic, oxidative, photolytic, and thermal stress) to generate degradation products. This will help in understanding the degradation pathways and developing a stability-indicating analytical method.

    • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain molecular weight and fragmentation data for the unknown peaks. This information is crucial for the structural elucidation of the degradation products.[8]

    • Control Light Exposure: Thiazole-containing compounds can be susceptible to photodegradation.[8][9][10] Prepare and store your samples in amber vials or protect them from light to minimize the formation of light-induced degradants.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in an aqueous solution?

A1: Based on the chemical structure, the most probable degradation pathways include:

  • Hydrolysis: The thiazole ring, although generally stable, can be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening.

  • Oxidation: The nitrogen and sulfur atoms in the heterocyclic rings are potential sites for oxidation. The piperidine ring can also undergo oxidation.[2]

  • Photodegradation: Thiazole derivatives can react with singlet oxygen upon exposure to light, leading to the formation of photo-oxidation products.[8][10]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is expected to be pH-dependent. The piperidine nitrogen has a pKa, and its protonation state will vary with pH. This can influence the overall electron distribution in the molecule and its susceptibility to hydrolysis or other degradation reactions. A systematic study of degradation rates at different pH values is the most effective way to determine the optimal pH for stability.[1]

Q3: What analytical techniques are recommended for stability studies of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for quantifying the parent compound and its degradation products.[11] This method should be capable of separating the parent drug from all potential degradants. Other useful techniques include:

  • LC-MS/MS: For the identification and structural elucidation of degradation products.[8]

  • UV/Vis Spectroscopy: To monitor for changes in the chromophore, which might indicate degradation.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.[8][11]

Q4: Are there any formulation strategies to improve the stability of this compound in aqueous solutions?

A4: Yes, several formulation strategies can be employed:

  • pH Adjustment: Formulating the solution at a pH where the compound exhibits maximum stability.

  • Use of Antioxidants: Including antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help prevent oxidative degradation.[9]

  • Use of Chelating Agents: If metal-ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA can be beneficial.

  • Protection from Light: Using amber vials or other light-protective packaging is crucial to prevent photodegradation.[9]

  • Lyophilization: For long-term storage, lyophilizing the compound to remove water can significantly improve its stability.

Data Presentation

The following tables provide illustrative data from a hypothetical forced degradation study on this compound. This data is intended to serve as a guide for what to expect in your own experiments.

Table 1: Summary of Forced Degradation of this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl (60°C, 24h)15.2%24.5 min
0.1 M NaOH (60°C, 24h)25.8%33.2 min
5% H₂O₂ (RT, 24h)18.5%25.1 min
Heat (80°C, 48h)8.1%14.5 min
Photolytic (ICH Q1B)12.3%26.8 min

Table 2: pH-Rate Profile for the Degradation of this compound at 40°C

pHk_obs (day⁻¹)Half-life (t½) (days)
3.00.02527.7
5.00.01069.3
7.00.01257.8
9.00.04814.4

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[4][6][7]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: pH-Stability Study

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 0.1 mg/mL).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 40°C).

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Analyze the samples immediately by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the observed degradation rate constant (k_obs) at each pH.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (5% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms Analyze Degradants

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_pathways Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis pH-dependent oxidation Oxidation (N-oxide, S-oxide) parent->oxidation O₂, H₂O₂ photodegradation Photodegradation (Photo-oxidation) parent->photodegradation Light, O₂

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Solubility of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperidin-3-yl)thiazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in biological assays?

A1: this compound is a heterocyclic compound containing both a thiazole and a piperidine ring.[1][2][3] Such compounds are of interest in medicinal chemistry for their potential biological activities.[1][4][5] However, many drug-like molecules, particularly those with heterocyclic ring systems, often exhibit poor aqueous solubility.[6] For accurate and reproducible results in biological assays, the compound must be fully dissolved in the assay buffer. Poor solubility can lead to underestimated biological activity, inconsistent results, and even false negatives.[6]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A simple, initial assessment of kinetic solubility can be performed by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then serially diluting it into your aqueous assay buffer.[6] Observe the dilutions for any signs of precipitation, such as cloudiness or solid particles. This can be done visually or more quantitatively by measuring turbidity with a plate reader.[6]

Q3: What are the primary strategies to improve the solubility of this compound?

A3: The main strategies for enhancing the solubility of poorly soluble compounds like this compound in biological assays include:

  • Co-solvent Usage: Employing a water-miscible organic solvent, most commonly DMSO, to first dissolve the compound before diluting it into the aqueous assay buffer.[7][8]

  • pH Adjustment: Modifying the pH of the assay buffer to ionize the compound, which often increases its aqueous solubility.[9][] Given the presence of a piperidine ring, this compound is likely a weak base, and lowering the pH could improve its solubility.[6]

  • Use of Solubilizing Excipients: Incorporating agents like cyclodextrins, which can form inclusion complexes with the compound to enhance its solubility.[11][12][13][14]

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

Cause: The concentration of the compound in the final assay buffer exceeds its aqueous solubility limit, even with a small percentage of DMSO.

Solutions:

  • Decrease the Final Compound Concentration: Determine the highest concentration at which the compound remains in solution in your assay buffer and work below this limit if experimentally feasible.

  • Optimize DMSO Concentration: While higher DMSO concentrations can aid solubility, they can also be toxic to cells or interfere with the assay.[15][16] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay (typically below 0.5%) and not exceed it.[8] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

  • pH Modification: Since this compound contains a basic piperidine moiety, lowering the pH of your assay buffer can increase its solubility by protonating the nitrogen atom.[6] Ensure the new pH is compatible with your biological assay.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[11][13] This can be an effective strategy when co-solvents are not sufficient or interfere with the assay.[8]

Issue 2: The potency (e.g., IC50) of my compound is highly variable between experiments.

Cause: This variability is often a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can differ between experiments, leading to inconsistent results.[6]

Solutions:

  • Confirm Complete Dissolution: Before each experiment, visually inspect your highest concentration working solution for any signs of precipitation.

  • Implement a Standardized Dissolution Protocol: Ensure your stock solution is fully dissolved before making dilutions. This may involve vortexing and gentle warming.

  • Re-evaluate Solubility Limit: Your experimental concentrations may be too close to the solubility limit. Consider working at lower concentrations or employing one of the solubility enhancement techniques described above.

Experimental Protocols

Protocol 1: Determining Kinetic Solubility by Turbidimetry

This protocol provides a method to estimate the kinetic solubility of this compound in your assay buffer.

Methodology:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use the exact aqueous buffer intended for your biological assay.

  • Serial Dilution:

    • In a 96-well clear-bottom plate, add 198 µL of the assay buffer to the wells in the first column and 100 µL to the wells in the subsequent columns.

    • Add 2 µL of the 10 mM DMSO stock solution to the first column to achieve a 100 µM concentration with 1% DMSO. Mix thoroughly.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration and potential precipitation.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength of 620 nm or 700 nm to detect light scattering caused by precipitated particles.[6]

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.[6]

Protocol 2: pH-Dependent Solubility Assessment

This protocol details how to evaluate the effect of pH on the solubility of this compound.

Methodology:

  • Prepare Buffers: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Prepare Compound Slurry: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol outlines the preparation of a cyclodextrin inclusion complex to improve the solubility of this compound.

Methodology:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

  • Prepare Cyclodextrin Solution: Prepare a concentrated stock solution of HP-β-CD in your assay buffer (e.g., 45% w/v).

  • Complex Formation (Kneading Method):

    • Place a known amount of this compound in a mortar.

    • Add a small amount of the HP-β-CD solution to create a paste.

    • Knead the paste for 30-60 minutes.

    • Gradually add more of the HP-β-CD solution while continuing to knead until all the compound appears to be in solution.

  • Stock Solution Preparation: Dilute the resulting mixture with the assay buffer to achieve the desired final stock concentration.

  • Sterilization: Filter-sterilize the final stock solution through a 0.22 µm filter.

Data Presentation

Table 1: Co-solvent Tolerability in Common Cell Lines

Co-solventMaximum Final Assay ConcentrationConsiderations
DMSO< 0.5%Can induce cellular stress and affect enzyme activity at higher concentrations.[15][16]
Ethanol< 0.5%Can cause protein denaturation and cellular toxicity.[17]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesPotential Disadvantages
Co-solvents Increases the polarity of the solvent mixture.[]Simple and widely used.Can interfere with the assay or be toxic to cells.[15][17]
pH Adjustment Ionizes the compound to form a more soluble salt.[9][]Effective for ionizable compounds.The required pH may not be compatible with the biological assay.
Cyclodextrins Encapsulates the hydrophobic compound within its core.[11][13]Reduces the need for organic co-solvents and can improve compound stability.[8]Can have its own biological effects; may not be effective for all compounds.

Visualizations

experimental_workflow start Start: Poorly Soluble This compound solubilize_dmso Attempt Solubilization with Co-solvent (e.g., DMSO) start->solubilize_dmso check_solubility Is Compound Soluble and Assay Tolerant? solubilize_dmso->check_solubility assay_ready Proceed with Assay check_solubility->assay_ready Yes advanced_methods Explore Advanced Solubilization Strategies check_solubility->advanced_methods No ph_adjustment pH Adjustment advanced_methods->ph_adjustment cyclodextrins Cyclodextrin Inclusion advanced_methods->cyclodextrins check_advanced Is Compound Soluble and Assay Tolerant? ph_adjustment->check_advanced cyclodextrins->check_advanced check_advanced->assay_ready Yes

Caption: A workflow for addressing the poor solubility of this compound.

signaling_pathway receptor GPCR g_protein G Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger protein_kinase Protein Kinase second_messenger->protein_kinase cellular_response Cellular Response protein_kinase->cellular_response compound This compound compound->receptor Antagonist

Caption: A hypothetical signaling pathway involving a G-protein coupled receptor (GPCR).

References

Technical Support Center: Improving the Selectivity of 2-(Piperidin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to aid in the development and evaluation of 2-(Piperidin-3-yl)thiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of this compound derivatives.

Synthesis

QuestionPotential Cause(s)Suggested Solution(s)
Q1: Why is the yield of my Hantzsch thiazole synthesis consistently low? [1][2]1. Incomplete reaction: The reaction may not have gone to completion. 2. Side reactions: Formation of byproducts is common in Hantzsch synthesis.[3] 3. Purity of reagents: Impurities in the starting α-haloketone or thioamide can affect the reaction. 4. Reaction conditions: Temperature and reaction time may not be optimal.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. 2. Control temperature: The initial SN2 reaction is exothermic; consider cooling the initial mixture before heating to reflux to minimize side products.[4] 3. Purify starting materials: Ensure the α-haloketone is free from di-halogenated impurities and the thioamide is pure. 4. Optimize conditions: Systematically vary the temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Q2: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it? 1. Over-alkylation: The nitrogen on the piperidine ring can be susceptible to alkylation. 2. Thioamide decomposition: Thioamides can be unstable under prolonged heating. 3. Formation of intermediates: Stable intermediates like imino thioethers or hydroxythiazolines may be present.[3]1. Protecting groups: Use an appropriate protecting group (e.g., Boc) on the piperidine nitrogen, which can be removed in a later step. 2. Characterize the byproduct: Isolate the side product using chromatography and characterize it using NMR and Mass Spectrometry to understand its structure and formation mechanism. 3. Adjust stoichiometry: Use a slight excess of the thioamide to ensure the α-haloketone is fully consumed.
Q3: How can I effectively purify my final this compound derivative? 1. Polarity: The presence of the basic piperidine ring and the thiazole moiety can make the compound highly polar, leading to streaking on silica gel. 2. Solubility issues: The compound may have poor solubility in common organic solvents.1. Column Chromatography: Use a polar stationary phase like alumina or a C18 reversed-phase column. For silica gel chromatography, consider adding a small percentage of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing. 2. Crystallization: Attempt recrystallization from a suitable solvent system. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like diethyl ether or hexanes) is often effective. 3. Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Biological Assays

QuestionPotential Cause(s)Suggested Solution(s)
Q4: My IC50 values are inconsistent between experiments. What could be the cause? 1. Enzyme/Receptor activity: The biological target may have variable activity due to storage or handling. 2. Compound precipitation: The test compound may be precipitating at higher concentrations in the assay buffer. 3. Assay conditions: Variations in incubation time, temperature, or reagent concentrations (especially ATP in kinase assays) can affect results.[5] 4. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Quality Control: Always run a positive control with a known inhibitor to ensure the target is active. Use fresh or properly stored enzyme/receptor preparations. 2. Solubility Check: Visually inspect the assay plate for precipitation. Determine the solubility of your compound in the assay buffer beforehand. Consider adding a small amount of DMSO or a non-ionic detergent like Triton X-100 if solubility is an issue. 3. Standardize Protocol: Strictly adhere to a validated protocol. Ensure all reagents are equilibrated to the correct temperature before use.[5] 4. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques.[5]
Q5: I'm not seeing any inhibition, even at high concentrations of my compound. 1. Inactive compound: The synthesized compound may not be active against the target. 2. Inactive enzyme/receptor: The biological target is not functional. 3. Incorrect assay setup: The assay may not be sensitive enough or configured correctly to detect inhibition.1. Confirm Structure: Verify the structure and purity of your compound using analytical techniques (NMR, LC-MS, HRMS). 2. Run Controls: Use a known potent inhibitor as a positive control to validate the assay. 3. Target Engagement: Confirm that your compound is entering the cell (for cell-based assays) and binding to the target using a method like the Cellular Thermal Shift Assay (CETSA).[6][7]

Frequently Asked Questions (FAQs)

  • Q1: What are the key structural features of this compound derivatives that I should modify to improve selectivity for ROCK kinases?

    • A1: Structure-activity relationship (SAR) studies have shown that modifications to substituents on the piperidine ring and groups attached to the thiazole core are critical. For instance, in a series of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, introducing hydroxy, methoxy, or amino groups at the meta position of the phenyl ring resulted in potent inhibitors, while substitutions at the para position led to a significant loss of potency.[8][9] The stereochemistry at the benzylic position can also lead to remarkable differences in activity.[8][9]

  • Q2: How can I improve the brain penetration of my MCH-R1 antagonist?

    • A2: MCH-R1 is a GPCR primarily expressed in the brain, making brain penetration crucial for efficacy in treating conditions like obesity or depression.[9] To improve brain penetration, consider optimizing physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. Reducing the number of hydrogen bond donors and introducing lipophilic or fluorinated moieties can sometimes enhance blood-brain barrier permeability.

  • Q3: My compound shows potent in-vitro activity but is not effective in cell-based assays. What should I investigate?

    • A3: This discrepancy is often due to poor cell permeability, high protein binding in the cell culture medium, or rapid metabolism by the cells. You should first assess the compound's physicochemical properties (LogP, solubility). A Cellular Thermal Shift Assay (CETSA) can be invaluable to confirm if the compound is engaging the target inside the cell.[6][10]

  • Q4: What is the typical mechanism of action for thiazole-based kinase inhibitors?

    • A4: Most kinase inhibitors, including many thiazole derivatives, are ATP-competitive. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins. The pyridine ring, often present in these inhibitors, typically forms a key hydrogen bond with the hinge region of the kinase domain.[8]

Quantitative Data on Derivative Selectivity

The following tables summarize the inhibitory activities of various thiazole derivatives against different targets. Note that direct comparison between different studies should be made with caution due to variations in assay conditions.

Table 1: Activity of Thiazole Derivatives Against Rho-Associated Kinases (ROCK)

Compound IDTargetIC50 (nM)Assay TypeReference
CID5056270 (4) ROCK113Z'-Lyte FRET[8]
ROCK20.56Z'-Lyte FRET[8]
Fasudil (3) ROCK1/2Clinically Approved-[8]
Compound 4v ROCK220ELISA
Compound 4k ROCK2>1000ELISA
Compound 4l ROCK21020ELISA
Compound 4s ROCK28560ELISA

Table 2: Activity of Thiazole/Piperidine Derivatives Against Other Targets

Compound ClassTargetKey CompoundIC50 / Ki (nM)Reference
Piperidine DerivativesMCH-R1Exemplified Compound 1Ki = 2.4[11]
MCH-R1Exemplified Compound 2Ki = 20.9[11]
Thiazolo[5,4-d]pyrimidinesAdenosine A2A ReceptorCompound 11Ki = 8.62, IC50 = 7.42[12]
Thiazole DerivativesCOX-2Compound 6lIC50 = 90[13]
5-LOXCompound 6lIC50 = 380[13]

Experimental Protocols

Protocol 1: ROCK2 Kinase Activity Assay (Z'-LYTE™ FRET-Based)

This protocol is adapted from the principles of the Z'-LYTE™ kinase assay, a common method for assessing ROCK activity.[14][15]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer solution.

    • ATP Solution: Prepare a 4X solution of ATP in the kinase buffer. The final concentration in the assay should be close to the Km of ATP for ROCK2.

    • Peptide/ATP Mixture: Dilute the Z'-LYTE™ Ser/Thr peptide substrate and the 4X ATP solution in 1.33X Kinase Buffer.

    • Test Compound Dilutions: Prepare a serial dilution of the this compound derivatives in 100% DMSO, then dilute further in kinase buffer to a 4X final concentration.

    • Development Reagent: Prepare the development solution according to the manufacturer's certificate of analysis.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells. Add 2.5 µL of buffer with DMSO for "0% inhibition" (positive control) and "100% inhibition" (negative control) wells.

    • Add 5 µL of the Peptide/ATP mixture to all wells except the "100% inhibition" control. Add 5 µL of peptide substrate without ATP to the "100% inhibition" wells.

    • To initiate the reaction, add 2.5 µL of a 4X ROCK2 enzyme solution to all wells except the "100% phosphorylation" control.

    • Incubate the plate at room temperature for 60 minutes.

  • Development Reaction:

    • Add 5 µL of the Development Reagent to all wells.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).

    • Calculate the Emission Ratio (445 nm / 520 nm).

    • Determine the percent inhibition based on the control wells and plot the results against the compound concentration to calculate the IC50 value.

Protocol 2: MCH-R1 Competitive Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the affinity (Ki) of test compounds for the MCH-R1 receptor.[9][16]

  • Membrane Preparation:

    • Harvest cultured cells stably expressing human MCH-R1 (e.g., HEK293-MCHR1).

    • Homogenize the cells in an ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add 50 µL of the membrane preparation to each well.

    • Add 50 µL of the test compound dilutions to the respective wells.

    • For Total Binding wells, add 50 µL of assay buffer.

    • For NSB wells, add 50 µL of a high concentration of an unlabeled MCH-R1 ligand (e.g., 1 µM MCH).

  • Incubation:

    • Add 50 µL of a radioligand (e.g., [125I]-MCH) at a concentration at or below its Kd to all wells.

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (pre-soaked in a buffer like 0.5% polyethyleneimine).

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each compound concentration.

    • Plot the percent specific binding against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to confirm that a compound binds to its intended target in a cellular environment.[6][7][17]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO).

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 4°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Analysis (Western Blot):

    • Determine the protein concentration of the soluble fractions.

    • Normalize the samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-ROCK2).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using chemiluminescence and quantify the band intensities.

  • Data Analysis:

    • For both vehicle and compound-treated samples, plot the relative band intensity against the temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming engagement.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Selectivity Profiling

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Selectivity & Off-Target Screening cluster_3 Cellular Validation Synthesis Synthesis of Thiazole Derivative Purification Purification (Chromatography/Crystallization) Synthesis->Purification QC Structure & Purity Confirmation (NMR, LC-MS) Purification->QC PrimaryAssay In-vitro Assay vs Primary Target (e.g., ROCK2) QC->PrimaryAssay IC50_Calc IC50 Determination PrimaryAssay->IC50_Calc CounterScreen Counter-Screen vs Related Targets (e.g., ROCK1, PKA, etc.) IC50_Calc->CounterScreen OffTarget Broad Kinase Panel or GPCR Panel IC50_Calc->OffTarget SelectivityIndex Calculate Selectivity Index CounterScreen->SelectivityIndex OffTarget->SelectivityIndex CellAssay Cell-Based Functional Assay SelectivityIndex->CellAssay CETSA Target Engagement (CETSA) SelectivityIndex->CETSA Toxicity Cytotoxicity Assay (e.g., MTT) SelectivityIndex->Toxicity

Caption: Workflow for assessing the selectivity of this compound derivatives.

ROCK Signaling Pathway and Point of Inhibition

G GPCR GPCR / Receptor RhoGEF RhoGEF GPCR->RhoGEF RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GAP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inactivates Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Stab Actin Filament Stabilization Cofilin->Actin_Stab pMLC Phosphorylated Myosin Light Chain MLCP->pMLC Contraction Stress Fiber Formation & Contraction pMLC->Contraction Inhibitor This compound Derivative Inhibitor->ROCK

Caption: Inhibition of the RhoA/ROCK signaling pathway by a thiazole derivative.

MCH-R1 (GPCR) Signaling Pathway

G MCH MCH (Ligand) MCHR1 MCH-R1 (GPCR) MCH->MCHR1 G_Protein Gαq/i Protein MCHR1->G_Protein Activates Antagonist This compound Antagonist Antagonist->MCHR1 Blocks PLC Phospholipase C (PLC) G_Protein->PLC (Gαq) AC Adenylyl Cyclase (AC) G_Protein->AC (Gαi) PIP2 PIP2 PLC->PIP2 cAMP cAMP Decrease AC->cAMP IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Appetite Regulation) Ca_Release->Response PKC_Activation->Response cAMP->Response

Caption: Antagonism of the MCH-R1 G-protein coupled receptor signaling pathway.

References

Technical Support Center: Scale-Up Synthesis of 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 2-(Piperidin-3-yl)thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to a larger scale. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[1][2][3] This typically involves the reaction of an α-haloketone with a thioamide. In the context of this compound, the synthesis generally follows a three-stage process:

  • Preparation of a protected 3-aminopiperidine derivative: This is crucial to prevent side reactions involving the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice for protection.[4]

  • Thiazole ring formation: The protected piperidine precursor is converted into a thioamide or a related intermediate, which then undergoes cyclocondensation to form the thiazole ring.

  • Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product.

Q2: Why is protection of the piperidine nitrogen necessary during the synthesis?

A2: The piperidine nitrogen is a nucleophilic center that can compete with the desired reactions, leading to impurity formation. For instance, during the Hantzsch synthesis, the unprotected piperidine nitrogen could react with the α-haloketone, leading to undesired byproducts and reduced yield of the target thiazole. Using a protecting group like Boc masks the nucleophilicity of the piperidine nitrogen, directing the reaction towards the desired pathway.[4]

Q3: What are the critical parameters to control during the Hantzsch thiazole synthesis on a larger scale?

A3: When scaling up the Hantzsch synthesis, several parameters become critical for ensuring consistent results, safety, and high yield:

  • Temperature Control: The reaction can be exothermic. Efficient heat management is crucial to prevent runaway reactions and the formation of thermal degradation products.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly the α-haloketone, is important to maintain temperature and minimize the formation of impurities.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions throughout the reactor, which can be challenging in large vessels.

  • Solvent Selection: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and the impurity profile. Environmentally benign solvents are also a key consideration for large-scale synthesis.[1]

Q4: What are the common methods for N-Boc deprotection, and what are the challenges on a large scale?

A4: Common methods for N-Boc deprotection include treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] On a large scale, challenges associated with acidic deprotection include:

  • Handling of Corrosive Acids: Large volumes of corrosive acids require specialized equipment and safety protocols.

  • Work-up and Neutralization: The neutralization of large quantities of acid can be exothermic and requires careful control. The resulting salt waste also needs to be managed.

  • Solvent Waste: Many procedures use chlorinated solvents like dichloromethane (DCM), which are environmentally regulated.[5]

  • Alternative "Green" Methods: Thermal deprotection or using milder acidic conditions with recyclable catalysts are being explored to mitigate these issues.[5][7]

Troubleshooting Guides

Problem 1: Low Yield in the Thiazole Ring Formation Step
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Monitor reaction progress using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.Drive the reaction to completion and improve the yield of the desired product.
Side reactions Analyze the crude product mixture by LC-MS to identify major impurities. The Hantzsch synthesis can sometimes yield isomeric products. Adjusting the reaction pH (e.g., performing the reaction under acidic conditions) can sometimes alter the regioselectivity.Minimize the formation of byproducts and increase the yield of the target isomer.
Degradation of starting materials or product Ensure the quality of starting materials. α-Haloketones can be unstable. Use freshly prepared or purified reagents. Lowering the reaction temperature might be necessary if the product is thermally labile.Reduce impurity formation from degraded starting materials and improve overall yield.
Poor solubility of reactants Select a solvent system where both the thioamide precursor and the α-haloketone are sufficiently soluble. A mixture of solvents may be required.Enhance reaction kinetics and prevent issues related to a heterogeneous reaction mixture.
Problem 2: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Step Expected Outcome
Presence of closely related impurities Optimize the reaction conditions to minimize impurity formation. For purification, consider alternative techniques to column chromatography on a large scale, such as crystallization or salt formation followed by recrystallization.Isolate the final product with the desired purity specifications.
Product is an oil or difficult to crystallize Attempt to form a salt of the final product (e.g., hydrochloride or tartrate). Salts are often crystalline and easier to handle and purify on a large scale.Obtain a solid, crystalline form of the product that is easier to isolate and handle.
Residual solvent After isolation, dry the product under vacuum at an appropriate temperature. The choice of drying conditions should be based on the thermal stability of the product and the boiling point of the solvent.Reduce residual solvent levels to meet regulatory and quality standards.
Problem 3: Incomplete N-Boc Deprotection
Potential Cause Troubleshooting Step Expected Outcome
Insufficient acid Ensure that a sufficient molar excess of the acid (e.g., HCl, TFA) is used to both cleave the Boc group and protonate the basic nitrogens in the molecule.Achieve complete removal of the Boc protecting group.
Reaction time is too short Monitor the deprotection reaction by TLC or HPLC until the starting material is fully consumed.Drive the deprotection to completion.
Steric hindrance For sterically hindered substrates, stronger acidic conditions or longer reaction times may be necessary. Alternatively, consider thermal deprotection methods.[5]Successfully deprotect sterically hindered substrates.

Experimental Protocols

1. Synthesis of N-Boc-3-aminopiperidine (Precursor Synthesis)

A common route to N-Boc-3-aminopiperidine involves the Hofmann rearrangement of N-Boc-3-piperidinecarboxamide.[8]

  • Step 1: N-Boc protection of 3-piperidinecarboxylic acid ethyl ester: To a solution of 3-piperidinecarboxylic acid ethyl ester in a suitable solvent like dichloromethane, add an organic base such as triethylamine. Cool the mixture to 0-10 °C and add di-tert-butyl dicarbonate (Boc)₂O dropwise.[8] Stir until the reaction is complete (monitored by TLC).

  • Step 2: Ammonolysis: The resulting N-Boc-3-piperidinecarboxylic acid ethyl ester is dissolved in a solvent like 1,4-dioxane and treated with ammonia to form N-Boc-3-piperidinecarboxamide.[8]

  • Step 3: Hofmann Rearrangement: The N-Boc-3-piperidinecarboxamide is added dropwise to a cold (below 0 °C) solution of sodium hypochlorite and sodium hydroxide.[8] After the reaction is complete, the product is extracted, and the solvent is removed to yield N-Boc-3-aminopiperidine.

2. Hantzsch Thiazole Synthesis (Illustrative)

This is a general procedure that would be adapted for the specific piperidine-containing thioamide.

  • Reactants: An α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (derived from the protected 3-aminopiperidine).

  • Procedure: Dissolve the thioamide in a suitable solvent (e.g., ethanol, THF). Add the α-haloketone portion-wise or as a solution at room temperature or with gentle heating.[9] The reaction is often refluxed for several hours.[10] Progress is monitored by TLC or HPLC. Upon completion, the reaction mixture is cooled, and the product may precipitate or require extraction and purification.

3. N-Boc Deprotection

  • Procedure: Dissolve the N-Boc protected this compound in a suitable solvent such as dioxane, ethyl acetate, or methanol. Add a solution of HCl (e.g., 4M in dioxane) and stir at room temperature.[6] Monitor the reaction by TLC/HPLC. Once complete, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can often be isolated by filtration, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.

Data Summary

Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps

Step Reactants Solvent Temperature Typical Yield
N-Boc Protection 3-Piperidinecarboxylic acid ethyl ester, (Boc)₂ODichloromethane0-10 °C>95%
Ammonolysis N-Boc-3-piperidinecarboxylic acid ethyl ester, Ammonia1,4-DioxaneRoom Temp.80-90%
Hofmann Rearrangement N-Boc-3-piperidinecarboxamide, NaOCl, NaOHWater< 0 °C70-85%
Hantzsch Thiazole Synthesis Protected piperidine thioamide, α-haloketoneEthanolReflux60-85%
N-Boc Deprotection N-Boc-2-(piperidin-3-yl)thiazole, HClDioxaneRoom Temp.>90%

Note: Yields are illustrative and can vary based on the specific substrates and reaction scale.

Visualizations

experimental_workflow start Start: 3-Piperidinecarboxylic acid ethyl ester boc_protection N-Boc Protection ((Boc)2O, Et3N, DCM) start->boc_protection ammonolysis Ammonolysis (NH3, 1,4-Dioxane) boc_protection->ammonolysis hofmann Hofmann Rearrangement (NaOCl, NaOH) ammonolysis->hofmann precursor N-Boc-3-aminopiperidine hofmann->precursor thioamide_formation Thioamide Formation precursor->thioamide_formation hantzsch Hantzsch Thiazole Synthesis (alpha-haloketone, Ethanol) thioamide_formation->hantzsch protected_thiazole N-Boc-2-(piperidin-3-yl)thiazole hantzsch->protected_thiazole deprotection N-Boc Deprotection (HCl, Dioxane) protected_thiazole->deprotection final_product This compound deprotection->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in Thiazole Formation? check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete Yes complete Complete check_completion->complete No extend_time Extend Reaction Time or Increase Temp incomplete->extend_time analyze_impurities Analyze Impurities (LC-MS) complete->analyze_impurities side_reactions Side Reactions Identified? analyze_impurities->side_reactions adjust_conditions Adjust pH or Temp side_reactions->adjust_conditions Yes no_side_reactions No side_reactions->no_side_reactions No check_sm_quality Check Starting Material Quality no_side_reactions->check_sm_quality

Caption: Troubleshooting logic for low yield issues.

References

resolving analytical challenges in the detection of 2-(Piperidin-3-yl)thiazole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for resolving analytical challenges in the detection of 2-(Piperidin-3-yl)thiazole and its metabolites. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with the detection of this compound and its metabolites?

A1: The primary challenges stem from the physicochemical properties of these compounds. The parent compound and its likely metabolites are polar due to the presence of the piperidine and thiazole rings. This polarity can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, making separation from other polar endogenous compounds in biological matrices difficult. Additionally, the basic nature of the piperidine nitrogen can cause peak tailing in some chromatographic systems.[1]

Q2: Which analytical technique is most suitable for the quantitative analysis of these metabolites in biological samples?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique. It offers the high sensitivity and selectivity required to detect and quantify low concentrations of metabolites in complex biological matrices like plasma and urine.[2] Given the polar nature of the analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over RPLC for better retention and separation.[3][4]

Q3: What are the expected metabolic pathways for this compound?

A3: Based on the metabolism of similar heterocyclic compounds, the metabolic pathways for this compound are predicted to involve oxidations on both the piperidine and thiazole rings. The piperidine ring is susceptible to hydroxylation at various positions. The thiazole ring can undergo S-oxidation and epoxidation, which may lead to ring-opening.[5]

Q4: Why is sample preparation a critical step in the analysis of these metabolites?

A4: Effective sample preparation is crucial for removing matrix components such as proteins and phospholipids that can interfere with the analysis. These interferences can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Common sample preparation techniques for polar metabolites include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound metabolites.

Problem Potential Cause(s) Recommended Solution(s)
Poor/No Analyte Retention Inappropriate column chemistry (e.g., using RPLC for highly polar metabolites). Mobile phase is too polar.Use a HILIC column for improved retention of polar analytes.[3] Increase the proportion of the organic solvent (typically acetonitrile) in the initial mobile phase conditions.
Poor Peak Shape (Tailing) Secondary interactions between the basic piperidine nitrogen and residual silanols on the column. Inappropriate mobile phase pH.Use a high-purity, end-capped column. Add a small amount of a modifier like formic acid or ammonium formate to the mobile phase to improve peak shape. Ensure the mobile phase pH is appropriate for the analyte's pKa.
Low Sensitivity/Signal Intensity Ion suppression from co-eluting matrix components. Inefficient ionization. Suboptimal mass spectrometer parameters.Improve sample cleanup to remove interfering matrix components.[5] Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Perform a full optimization of MS/MS parameters (collision energy, fragmentor voltage) for each analyte.
High Background Noise Contamination from solvents, glassware, or the LC system. Presence of interfering isobaric compounds in the matrix.Use high-purity LC-MS grade solvents and reagents. Thoroughly clean all glassware and the LC system. Improve chromatographic separation to resolve the analyte from isobaric interferences.
Inconsistent Results/Poor Reproducibility Variability in sample preparation. Matrix effects varying between samples. Instability of metabolites in the matrix or after extraction.Use a validated and standardized sample preparation protocol. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[5] Investigate analyte stability at different temperatures and in different solvents.

Experimental Protocols

The following is a representative HILIC-LC-MS/MS protocol for the quantitative analysis of this compound and its polar metabolites in human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 5% of 10 mM ammonium formate in water).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

2. HILIC-LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: 95% to 50% B

    • 8-9 min: 50% B

    • 9.1-12 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source

  • Ionization Mode: Positive

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary

The following table presents typical performance characteristics for a validated HILIC-LC-MS/MS method for the analysis of polar metabolites in a biological matrix.

Parameter Parent Compound Metabolite 1 (Hydroxylated Piperidine) Metabolite 2 (Thiazole S-oxide)
Linear Range 0.1 - 100 ng/mL0.2 - 200 ng/mL0.5 - 250 ng/mL
LLOQ 0.1 ng/mL0.2 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 12%< 15%
Inter-day Precision (%CV) < 12%< 15%< 15%
Accuracy (% Bias) ± 10%± 15%± 15%
Recovery > 85%> 80%> 75%
Matrix Effect < 15%< 20%< 20%

Visualizations

cluster_metabolism Putative Metabolic Pathway of this compound Parent This compound M1 Hydroxylated Piperidine Metabolite Parent->M1 Phase I: Hydroxylation (CYP450) M2 Thiazole S-oxide Parent->M2 Phase I: S-oxidation (CYP450/FMO) M3 Thiazole Ring-Opened Metabolite M2->M3 Further Oxidation/ Ring Opening

Putative Metabolic Pathway

cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Analysis HILIC-LC-MS/MS Analysis Preparation->Analysis Data Data Acquisition (MRM) Analysis->Data Processing Data Processing & Quantification Data->Processing Report Report Generation Processing->Report

Analytical Workflow Diagram

cluster_troubleshooting Troubleshooting Logic: Low Signal Intensity Start Low Signal Intensity Observed Check_MS Check MS/MS Parameters Start->Check_MS Is the signal stable but low? Check_Cleanup Evaluate Sample Cleanup Start->Check_Cleanup Is the signal unstable or suppressed? Solution_MS Optimize Source & Compound Parameters Check_MS->Solution_MS Check_Chroma Assess Chromatography Check_Cleanup->Check_Chroma Solution_Cleanup Improve Matrix Removal (e.g., SPE) Check_Cleanup->Solution_Cleanup Solution_Chroma Modify Gradient to Separate from Interferences Check_Chroma->Solution_Chroma

Troubleshooting Logic Diagram

References

Technical Support Center: Enhancing the Bioavailability of 2-(Piperidin-3-yl)thiazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 2-(Piperidin-3-yl)thiazole. Given its heterocyclic structure, this compound is anticipated to exhibit poor aqueous solubility, a common challenge in drug development. The following resources are designed to help overcome this hurdle through various formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?

A1: The poor bioavailability of this compound is likely attributable to its low aqueous solubility, a common characteristic of heterocyclic compounds.[1][2][3] Based on the Biopharmaceutics Classification System (BCS), it is likely a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. For such compounds, the dissolution rate in the gastrointestinal (GI) tract is the rate-limiting step for absorption.[4]

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[5][3] The most common and effective approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[4][6][7][8][9][10][11][12]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI fluids, facilitating drug solubilization and absorption.[13][14][15][16][17]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[1][18][2]

  • Prodrug Approach: The chemical structure of the drug can be modified to create a more soluble or permeable prodrug that converts to the active parent drug in vivo.[19]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my in vivo study?

A3: The choice of strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the available resources. A preliminary assessment of its solubility and permeability is recommended.

  • For a BCS Class II compound, strategies focusing on increasing the dissolution rate, such as ASDs and nanoparticle formulations, are generally effective.

  • For a BCS Class IV compound, a formulation that can enhance both solubility and permeability, like SEDDS, might be more appropriate.[16]

A decision-making workflow for selecting a suitable formulation strategy is outlined below.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation start Start: Poorly Soluble Compound (this compound) physchem Determine Physicochemical Properties (Solubility, Permeability) start->physchem bcs Estimate BCS Class physchem->bcs asd Amorphous Solid Dispersion (ASD) bcs->asd BCS Class II sedds Self-Emulsifying Drug Delivery System (SEDDS) bcs->sedds BCS Class IV nano Nanoparticle Formulation bcs->nano BCS Class II prodrug Prodrug Synthesis bcs->prodrug Feasible for both invitro In Vitro Dissolution & Permeability Studies asd->invitro sedds->invitro nano->invitro prodrug->invitro invivo In Vivo Pharmacokinetic Studies in Animal Model invitro->invivo end End: Optimized Formulation invivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)
Problem Potential Cause Troubleshooting Steps
Low drug loading achievable in the polymer. Poor miscibility between the drug and the polymer.- Screen a wider range of polymers (e.g., HPMCAS, PVP, Soluplus®).- Use a combination of polymers.- Employ a manufacturing method that facilitates better mixing (e.g., hot-melt extrusion).
Recrystallization of the amorphous drug during storage or in vivo. [6][9][10]- The polymer does not sufficiently inhibit drug mobility.- Exposure to high humidity or temperature.- Select a polymer with a higher glass transition temperature (Tg).- Increase the polymer-to-drug ratio.- Store the ASD in a desiccated and temperature-controlled environment.- Consider adding a crystallization inhibitor to the formulation.
Incomplete or slow drug release in vitro. - The polymer is not dissolving at the desired pH.- "Parachute" effect where the drug precipitates out of the supersaturated solution.[8]- Choose a polymer with pH-dependent solubility appropriate for the target region of the GI tract.- Incorporate a precipitation inhibitor (e.g., a cellulosic polymer) into the formulation.- Optimize the drug-to-polymer ratio.
Variable in vivo performance. - Food effects influencing the dissolution and absorption.- pH-dependent solubility leading to precipitation in different GI segments.[20]- Conduct in vivo studies in both fasted and fed states.- Use polymers that provide for more consistent release across different pH environments.- Consider enteric coating of the ASD formulation.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Problem Potential Cause Troubleshooting Steps
Drug precipitation upon dilution in aqueous media. - The formulation cannot maintain the drug in a solubilized state upon emulsification.- The oil/surfactant/cosurfactant ratio is not optimal.- Increase the concentration of the surfactant or cosurfactant.- Screen different oils, surfactants, and cosurfactants to find a more suitable combination.- Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.[14][21]
Formation of large emulsion droplets (>200 nm). - Insufficient amount of surfactant.- High viscosity of the formulation.- Increase the surfactant-to-oil ratio.- Select a surfactant with a higher HLB (hydrophilic-lipophilic balance) value.- Add a cosurfactant to reduce interfacial tension.
Physical instability of the liquid SEDDS (e.g., phase separation). - Immiscibility of the components.- Temperature fluctuations during storage.- Ensure all components are fully miscible at the intended storage conditions.- Store in a temperature-controlled environment.- Consider converting the liquid SEDDS to a solid form (S-SEDDS) by adsorbing it onto a solid carrier.[15]
Gastrointestinal irritation in animal models. High concentration of certain surfactants.- Use less irritating, non-ionic surfactants.- Reduce the overall surfactant concentration if possible without compromising performance.- Screen different surfactants for their in vivo tolerability.

Experimental Protocols

Preparation of an Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol describes a general method for preparing an ASD of this compound using HME.

Materials:

  • This compound (API)

  • Polymer (e.g., Soluplus®, HPMCAS-MG)

  • Plasticizer (optional, e.g., polyethylene glycol 400)

  • Hot-melt extruder with a twin-screw setup

  • Chiller/conveyor belt

  • Mill (for grinding the extrudate)

Procedure:

  • Premixing: Accurately weigh the API and polymer (and plasticizer, if used) and mix them thoroughly in a sealed container for 15-20 minutes.

  • Extruder Setup: Set the desired temperature profile for the different zones of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the API but below the degradation temperature of the API.

  • Extrusion: Feed the premixed powder into the extruder at a constant rate. The molten mixture will be forced through a die to form a continuous strand.

  • Cooling and Solidification: The extrudate is cooled rapidly on a chiller or conveyor belt to solidify the amorphous dispersion.

  • Milling and Sieving: The cooled extrudate is milled into a fine powder and sieved to obtain a uniform particle size distribution.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the absence of crystallinity.

    • Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.

    • In Vitro Dissolution Testing: To assess the drug release profile in simulated gastric and intestinal fluids.

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general method for developing a SEDDS formulation for this compound.

Materials:

  • This compound (API)

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture in a water bath to 40-50°C to facilitate mixing.

    • Vortex the mixture until a clear, homogenous solution is formed.

    • Add the API to the excipient mixture and vortex until it is completely dissolved.

  • Self-Emulsification Assessment:

    • Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of distilled water at 37°C with gentle stirring.

    • Visually observe the formation of the emulsion and note the time it takes to emulsify. A rapid formation of a clear or slightly bluish-white emulsion is desirable.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Zeta Potential Measurement: To assess the stability of the emulsion.

    • In Vitro Drug Release: Using a dialysis bag method or a similar technique to evaluate the release of the API from the emulsion.

Data Presentation

The following tables summarize representative data from literature for similar poorly soluble compounds, illustrating the potential improvements in bioavailability that can be achieved with different formulation strategies.

Table 1: Impact of Amorphous Solid Dispersion on Bioavailability

CompoundFormulationAnimal ModelFold Increase in AUC (vs. Crystalline Drug)Reference
Griseofulvin20% drug load in HPMCAS-MFRat~2.5[7]
NiclosamideASD with HPMCAS-MFRat>2[10]
Posaconazole25% drug load in HPMCAS-MFCynomolgus MonkeySimilar exposure to commercial suspension[8]

Table 2: Physicochemical Properties of a Similar Thiazole Derivative

PropertyValueImpact on BioavailabilityReference
Calculated LogP2.8 ± 0.3Enhanced membrane penetration[22]
Polar Surface Area (Ų)65-70Improved transcellular transport[22]
PAMPA Permeability (x 10⁻⁶ cm/s)12.4Higher absorption rate[22]

Note: Data for 2-Piperidin-3-yl-1,3,4-thiadiazole;hydrochloride

Visualizing Experimental Workflows

The following diagrams illustrate the key steps in preparing and evaluating ASD and SEDDS formulations.

G cluster_0 Preparation cluster_1 Characterization premix API + Polymer Premix hme Hot-Melt Extrusion premix->hme cool Cooling & Solidification hme->cool mill Milling & Sieving cool->mill dsc_pxrd DSC & PXRD (Amorphous Confirmation) mill->dsc_pxrd dissolution In Vitro Dissolution dsc_pxrd->dissolution invivo In Vivo PK Study dissolution->invivo

Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and evaluation.

G cluster_0 Formulation cluster_1 Evaluation screening Excipient Solubility Screening (Oil, Surfactant, Co-surfactant) mixing API + Excipient Mixing screening->mixing emulsification Self-Emulsification Assessment mixing->emulsification droplet_size Droplet Size & Zeta Potential emulsification->droplet_size release In Vitro Drug Release droplet_size->release invivo In Vivo PK Study release->invivo

Caption: Workflow for Self-Emulsifying Drug Delivery System (SEDDS) formulation and evaluation.

References

Validation & Comparative

2-(Piperidin-3-yl)thiazole versus other selective FAAH inhibitors: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA).[1] Inhibition of FAAH elevates endogenous anandamide levels, offering a promising therapeutic strategy for various conditions, including pain, anxiety, and inflammatory disorders, potentially without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] This guide delves into a comparative analysis of different chemical classes of selective FAAH inhibitors, providing a framework for understanding their relative performance based on published experimental data.

Data Presentation: Comparative Analysis of Selective FAAH Inhibitors

The following table summarizes key quantitative data for several well-studied selective FAAH inhibitors, including representatives from piperidine/piperazine ureas, carbamates, and the piperidinyl thiazole isoxazoline series. This allows for a direct comparison of their potency, selectivity, and pharmacokinetic profiles.

Inhibitor ClassRepresentative Compound(s)Potency (IC50/Ki)SelectivityPharmacokinetic Profile HighlightsReference(s)
Piperidine/Piperazine Ureas PF-04457845 (Redafamdastat)hFAAH IC50: 7.2 nM; rFAAH IC50: 7.4 nMHighly selective for FAAH over other serine hydrolases.[3]Orally bioavailable. Development for alcoholism, pain, and PTSD was discontinued in Phase 2 trials.[4][4]
JNJ-42165279hFAAH IC50: 70 nM; rFAAH IC50: 313 nMCovalently inactivates FAAH with high selectivity.[5]Good ADME and pharmacodynamic properties, blocks FAAH in the brain and periphery in rats.[5][5]
PF-3845Ki: 230 nMHighly selective for FAAH, with negligible activity against FAAH-2.[6]Produces sustained elevation of brain AEA levels and reduces inflammatory pain in animal models.[7][6][7]
Carbamates URB597 (KDS-4103)IC50: 4.6 nMPotent and selective, with no activity on other cannabinoid-related targets.[2] However, it can inhibit other liver serine hydrolases.[7]Orally bioavailable, has been evaluated in Phase 1 clinical trials.[2][2][7]
Piperidinyl Thiazole Isoxazolines Representative compounds from the seriesKi values in the picomolar to nanomolar range.Slowly reversible inhibition.Showed dose-dependent analgesia in the mouse tail-flick test.[6][8][6][8]
Other Notable Inhibitors BIA 10-2474Potent, long-acting in vivo FAAH inhibitor.Off-target activity against other serine hydrolases was identified.[9]Phase 1 clinical trial was halted due to serious adverse events, including one death.[10][9][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols frequently cited in the characterization of FAAH inhibitors.

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay is a common method to determine the potency of FAAH inhibitors.

  • Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). The product of this reaction, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its rate of formation is proportional to FAAH activity.[11]

  • Procedure Outline:

    • Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain, liver).

    • Substrate: A fluorogenic FAAH substrate (e.g., AAMCA).

    • Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.

    • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

    • Detection: The increase in fluorescence is measured over time using a fluorescence plate reader (e.g., excitation at 340-360 nm and emission at 450-465 nm).[12][13]

    • Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against a whole family of enzymes in a native biological sample.[14]

  • Principle: This method utilizes an activity-based probe (ABP) that covalently binds to the active site of a class of enzymes (e.g., serine hydrolases). The selectivity of an inhibitor is determined by its ability to compete with the ABP for binding to its target enzyme and other potential off-target enzymes.[15]

  • Procedure Outline:

    • Sample Preparation: A complex biological sample (e.g., cell lysate, tissue homogenate) is pre-incubated with the test inhibitor at various concentrations.[9]

    • Probe Labeling: A broad-spectrum ABP for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases) is added to the sample.

    • Analysis:

      • Gel-Based: Labeled proteins are separated by SDS-PAGE, and the fluorescence of the probe is visualized. A decrease in fluorescence for a specific protein band in the presence of the inhibitor indicates target engagement.[9]

      • Mass Spectrometry-Based: The probe can be tagged with biotin for enrichment, followed by proteomic analysis to identify and quantify the labeled enzymes.[16]

    • Data Analysis: The degree of inhibition for each identified enzyme is determined, providing a comprehensive selectivity profile of the inhibitor.

In Vivo Models of Efficacy (e.g., Inflammatory Pain)

Animal models are essential for evaluating the therapeutic potential of FAAH inhibitors. The Complete Freund's Adjuvant (CFA) model of inflammatory pain is a commonly used example.

  • Principle: Injection of CFA into the paw of a rodent induces a localized inflammation and hypersensitivity to thermal and mechanical stimuli, mimicking chronic inflammatory pain. The analgesic efficacy of a test compound is assessed by its ability to reverse this hypersensitivity.[7]

  • Procedure Outline:

    • Induction of Inflammation: A baseline measurement of pain sensitivity (e.g., paw withdrawal threshold to a mechanical stimulus) is taken. CFA is then injected into the plantar surface of one hind paw.

    • Drug Administration: After a set period for inflammation to develop (e.g., 24 hours), the FAAH inhibitor or vehicle is administered (e.g., orally or intraperitoneally).

    • Behavioral Testing: At various time points after drug administration, pain sensitivity is reassessed.

    • Data Analysis: The change in paw withdrawal threshold is calculated and compared between the inhibitor-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Mandatory Visualizations

Signaling Pathway Diagram

FAAH_Signaling_Pathway cluster_pre Presynaptic Neuron CB1 CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Ca2+ influx Synaptic Cleft Vesicle->Synaptic Cleft Reduces Neurotransmitter Release Synaptic Cleft->CB1 PLD NAPE-PLD NAPE NAPE AEA Anandamide (AEA) NAPE->AEA Synthesis AEA->Synaptic Cleft Retrograde Signaling FAAH FAAH AEA->FAAH Degradation AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth FAAH_Inhibitor Selective FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition

Caption: FAAH Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development synthesis Compound Synthesis (e.g., Piperidinyl Thiazole derivative) potency FAAH Inhibition Assay (IC50/Ki determination) synthesis->potency selectivity Competitive ABPP vs. other Serine Hydrolases potency->selectivity pk Pharmacokinetic Studies (ADME) selectivity->pk Lead Candidate Selection efficacy Efficacy Models (e.g., Inflammatory Pain) pk->efficacy tox Toxicology Studies efficacy->tox phase1 Phase I Trials (Safety & Tolerability) tox->phase1 phase2 Phase II Trials (Efficacy in Patients) phase1->phase2

Caption: General Experimental Workflow for FAAH Inhibitor Development.

Logical Relationship Diagram

Logical_Relationship inhibitor Selective FAAH Inhibitor (e.g., Piperidinyl Thiazole) faah FAAH Enzyme Activity inhibitor->faah Inhibits aea Increased Endogenous Anandamide (AEA) Levels faah->aea Leads to cb1 Enhanced CB1 Receptor Activation aea->cb1 Results in therapeutic Therapeutic Effects (Analgesia, Anxiolysis, etc.) cb1->therapeutic side_effects Reduced Psychoactive Side Effects (vs. direct agonists) cb1->side_effects

Caption: Logical Flow of FAAH Inhibition Effects.

References

validating the therapeutic efficacy of novel 2-(Piperidin-3-yl)thiazole derivatives in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the therapeutic potential of novel 2-(piperidin-3-yl)thiazole derivatives compared to the current standard of care for glioblastoma.

This guide provides a comprehensive analysis of the preclinical efficacy of a representative novel this compound derivative, herein referred to as Compound-T, as a potential therapeutic agent for glioblastoma (GBM). The performance of Compound-T is compared against temozolomide (TMZ), the current first-line chemotherapeutic agent for GBM.[1] This comparison is based on a synthesis of data from multiple preclinical studies on related thiazole derivatives and established GBM models.

Executive Summary

Glioblastoma is an aggressive and challenging-to-treat primary brain tumor with a poor prognosis.[2] The current standard of care, the "Stupp protocol," involves surgical resection followed by radiation and chemotherapy with temozolomide.[1] However, resistance to TMZ is common, necessitating the development of novel therapeutic agents.[1] Thiazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer properties.[3][4] This guide focuses on this compound derivatives, which have shown potential as kinase inhibitors, a key mechanism in cancer therapy.[5] Specifically, many thiazole derivatives have been investigated as inhibitors of kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7][8]

This guide presents a comparative analysis of Compound-T, a representative this compound derivative, and temozolomide, focusing on their in vitro cytotoxicity, kinase inhibition, and in vivo efficacy in a preclinical glioblastoma model. The data herein is compiled to provide a clear, evidence-based comparison to inform further research and development.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a direct comparison between Compound-T and Temozolomide.

Table 1: In Vitro Cytotoxicity against Human Glioblastoma Cell Line (U87-MG)

CompoundIC50 (µM)Mechanism of ActionSelectivity
Compound-T (Representative) 0.85Kinase Inhibition (VEGFR-2)Selective for cancer cells over non-transformed cells[2]
Temozolomide 25 (TMZ-sensitive) >100 (TMZ-resistant)DNA Alkylating AgentNon-selective

IC50 values are representative and compiled from studies on structurally related thiazole derivatives and established data for temozolomide.

Table 2: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Compound-T (Representative) VEGFR-250
Temozolomide N/A (not a kinase inhibitor)N/A

IC50 values for Compound-T are representative of potent thiazole-based kinase inhibitors from preclinical studies.

Table 3: In Vivo Efficacy in an Orthotopic Glioblastoma Mouse Model

Treatment GroupTumor Growth Inhibition (%)Median Survival (Days)Notes
Vehicle Control 020-
Compound-T (Representative) 6535Well-tolerated with no significant weight loss.[9]
Temozolomide 5030Efficacy is dependent on MGMT promoter methylation status.[1]

Tumor growth inhibition and survival data are based on representative outcomes from preclinical studies of thiazole derivatives in GBM models and established data for temozolomide.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human glioblastoma U87-MG cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (Compound-T or Temozolomide). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

In Vitro VEGFR-2 Kinase Assay
  • Assay Principle: A luminescence-based assay is used to measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.[10]

  • Reagents: Recombinant human VEGFR-2, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay kit (e.g., ADP-Glo™) are used.[10]

  • Procedure:

    • The kinase reaction is set up in a 96-well plate with the kinase, substrate, and ATP in a kinase buffer.

    • Serial dilutions of the test compound (Compound-T) are added to the wells.

    • The reaction is initiated by the addition of ATP and incubated at 30°C for 1 hour.

    • The ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • The kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined from a dose-response curve.[11]

In Vivo Orthotopic Glioblastoma Mouse Model
  • Animal Model: Athymic nude mice (4-6 weeks old) are used.[12]

  • Cell Implantation:

    • Mice are anesthetized, and a burr hole is drilled into the skull.

    • U87-MG cells (e.g., 5 x 10⁵ cells in 5 µL PBS) are stereotactically injected into the right striatum of the brain.[12]

    • The incision is closed with sutures.

  • Treatment:

    • Seven days after tumor cell implantation, mice are randomly assigned to treatment groups (e.g., vehicle control, Compound-T, Temozolomide).

    • Treatments are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring:

    • Tumor growth is monitored non-invasively using bioluminescence imaging (if cells are luciferase-tagged) or MRI.

    • Animal body weight and general health are monitored regularly to assess toxicity.

  • Endpoint and Data Analysis:

    • The study is terminated when neurological signs become apparent or at a predetermined endpoint.

    • Brains are harvested, and tumor volume is measured.

    • Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

    • Survival data is analyzed using Kaplan-Meier curves.[13]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling_Pathway cluster_VEGF VEGF Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates CompoundT Compound-T CompoundT->VEGFR2 Inhibits Angiogenesis Angiogenesis (Tumor Growth) PLCg->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound-T.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Model Cytotoxicity Cytotoxicity Assay (MTT) KinaseAssay Kinase Inhibition Assay (VEGFR-2) Decision Promising Results? KinaseAssay->Decision TumorImplantation Orthotopic GBM Tumor Implantation Treatment Treatment with Compound-T vs. TMZ TumorImplantation->Treatment Monitoring Tumor Growth and Survival Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis End Lead for Further Development Analysis->End Start Start Start->Cytotoxicity Decision->TumorImplantation Yes

Caption: Preclinical evaluation workflow for novel this compound derivatives.

References

A Comparative Analysis of Piperidinyl Thiazole Fungicides Against Oomycete Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Oomycetes, a group of destructive plant pathogens, pose a significant threat to global food security. The development of effective fungicides with novel modes of action is crucial for sustainable agriculture. The piperidinyl thiazole class of fungicides has emerged as a highly potent and specific weapon against these pathogens. This guide provides a comparative overview of key piperidinyl thiazole fungicides, presenting their efficacy, mechanism of action, and the experimental protocols used for their evaluation.

Performance Against Key Oomycete Pathogens

The piperidinyl thiazole fungicides, most notably oxathiapiprolin, exhibit exceptional activity against a broad spectrum of oomycete pathogens.[1][2][3] These compounds are effective at remarkably low concentrations, often in the parts-per-billion range.

In Vitro Efficacy

The following tables summarize the in vitro activity of various piperidinyl thiazole fungicides against economically important oomycete species. The data is presented as the half-maximal effective concentration (EC50) and the effective concentration for 90% inhibition (EC90), where available.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Piperidinyl Thiazole Fungicides against Phytophthora Species

Compound/Active IngredientPhytophthora infestansPhytophthora capsiciPhytophthora nicotianae
Oxathiapiprolin0.001 - 0.03[1]0.001[4]-
FluoxapiprolinMentioned as active[5]--
Compound 2a (Wu et al., 2019)100% inhibition at 1 µg/mL[6][7]--
Compound 12a (Bian et al., 2021)-0.0104[6][7]-
Compound b24 -Comparable to Oxathiapiprolin[8]-

Data for Fluoxapiprolin and other novel derivatives is often presented in comparison to Oxathiapiprolin rather than in direct comparative studies.

Table 2: Comparative in vitro Efficacy (EC50 in µg/mL) of Piperidinyl Thiazole Fungicides against Downy Mildews

Compound/Active IngredientPlasmopara viticola (Grape Downy Mildew)Pseudoperonospora cubensis (Cucumber Downy Mildew)
Oxathiapiprolin0.001 - 0.0264[1]3.10 x 10-4 (mycelial development)[1][3]
FluoxapiprolinMentioned as active[5]-
Compound P14 Excellent in vivo activity[1][5]Excellent in vivo activity[1][5]
Compound P15 Excellent in vivo activity[1][5]Excellent in vivo activity[1][5]
Compound P25 Excellent in vivo activity[1][5]Excellent in vivo activity[1][5]
Compound 2a (Wu et al., 2019)-100% inhibition at 1 µg/mL[6][7]
Compound b24 -82% control at 0.069 mg/L (in greenhouse)[8]

It is important to note that while many novel piperidinyl thiazole derivatives show high efficacy, oxathiapiprolin remains the benchmark for this class of fungicides.[1][6][7] Interestingly, most piperidinyl thiazole fungicides, including oxathiapiprolin, show limited activity against Pythium species, with the exception of Pythium ultimum.[1][3]

In Vivo and Field Performance

Several studies have demonstrated the robust in vivo and field performance of piperidinyl thiazole fungicides. For instance, novel derivatives P14 , P15 , and P25 provided excellent control of P. infestans in potato, P. viticola in grapes, and P. cubensis in cucumber in field trials at dose rates of 20 and 30 grams per hectare.[5] Oxathiapiprolin has also shown both protective and curative activity against Phytophthora capsici infection in pepper plants under greenhouse and field conditions.[1][3] Mixtures of oxathiapiprolin with other fungicides, such as mefenoxam, have demonstrated enhanced control of mefenoxam-insensitive Phytophthora infestans strains.[9][10]

Mechanism of Action: Targeting Oxysterol-Binding Protein

Piperidinyl thiazole fungicides have a novel mode of action, targeting the oxysterol-binding protein (OSBP) in oomycetes.[1][2][11] This specific targeting is a key reason for their high potency and lack of cross-resistance with other fungicide classes.[6] OSBPs are involved in lipid transport and signaling, and their inhibition disrupts essential cellular processes in the pathogen.

Piperidinyl_Thiazole_MoA cluster_pathogen Oomycete Cell Fungicide Piperidinyl Thiazole Fungicide OSBP Oxysterol-Binding Protein (OSBP) Fungicide->OSBP Binds to Lipid_Metabolism Lipid Homeostasis & Membrane Integrity OSBP->Lipid_Metabolism Regulates Cellular_Processes Vesicular Transport & Signaling OSBP->Cellular_Processes Regulates Inhibition Inhibition Growth Mycelial Growth & Sporulation Lipid_Metabolism->Growth Cellular_Processes->Growth Inhibition->Lipid_Metabolism Disrupts Inhibition->Cellular_Processes Disrupts

Caption: Mechanism of action of piperidinyl thiazole fungicides.

Experimental Protocols

Standardized and high-throughput methods are essential for the evaluation of fungicide efficacy. The following are detailed methodologies for key experiments cited in the evaluation of piperidinyl thiazole fungicides.

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Method)

This method is considered the "gold standard" for testing the sensitivity of oomycetes to active compounds.[12]

  • Preparation of Fungicide Stock Solutions: Dissolve the piperidinyl thiazole fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Amended Agar Plates: Prepare a suitable growth medium for the target oomycete (e.g., potato dextrose agar (PDA) for Pythium ultimum or PAM for Phytophthora infestans).[12] Autoclave the medium and allow it to cool to approximately 50-60°C. Add the fungicide stock solution to the molten agar to achieve a series of desired final concentrations. Pour the amended agar into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5-mm in diameter) from the growing edge of an actively growing oomycete culture onto the center of each amended agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

  • Data Collection: Measure the colony diameter at regular intervals (e.g., 4 days post-inoculation).[12]

  • Analysis: Calculate the percentage of growth inhibition relative to a control (agar without fungicide). Determine the EC50 value using probit analysis or other suitable statistical methods.

High-Throughput Microtiter Plate Assay

For screening a large number of compounds, microtiter plate-based assays offer a higher throughput.[13][14]

  • Preparation of Fungicide Dilutions: Prepare serial dilutions of the test compounds in a suitable liquid medium within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a zoospore or mycelial suspension of the target oomycete.

  • Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under controlled conditions.

  • Growth Measurement: Quantify oomycete growth spectrophotometrically by measuring the optical density (OD) at a specific wavelength (e.g., 620 nm).[13]

  • Data Analysis: Calculate the growth inhibition percentage and determine the EC50 values.

Experimental_Workflow A Prepare Fungicide Stock Solutions B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Oomycete Inoculum (Spores or Mycelia) C->D E Incubate under Controlled Conditions D->E F Measure Growth (e.g., Optical Density) E->F G Data Analysis: Calculate EC50 F->G

Caption: A typical high-throughput experimental workflow.

In Vivo Protective and Curative Assays

These assays are crucial for evaluating the performance of fungicides under conditions that more closely mimic agricultural settings.

  • Plant Cultivation: Grow host plants (e.g., pepper, tomato, cucumber) to a suitable growth stage in a greenhouse.

  • Fungicide Application:

    • Protective Assay: Spray the plants with the fungicide solution at various concentrations before inoculation with the pathogen.

    • Curative Assay: Inoculate the plants with the pathogen and then apply the fungicide solution at different time points post-inoculation.

  • Pathogen Inoculation: Spray the plants with a zoospore or sporangial suspension of the target oomycete.

  • Incubation: Maintain the plants in a high-humidity environment to facilitate infection and disease development.

  • Disease Assessment: After a set incubation period, visually assess the disease severity on the leaves or other plant parts.

  • Data Analysis: Calculate the percentage of disease control for each treatment compared to an untreated control.

Conclusion

The piperidinyl thiazole class of fungicides, with oxathiapiprolin as the leading example, represents a significant advancement in the control of oomycete pathogens. Their novel mode of action targeting OSBP provides exceptional and specific activity at very low concentrations. The development of new analogs continues to show promise for expanding the utility of this chemical class. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel fungicides. For researchers and professionals in drug development, the high efficacy and unique target of piperidinyl thiazoles make them a compelling area for further investigation and development in the ongoing effort to secure global crop production.

References

Navigating the Labyrinth of Muscarinic Receptor Antagonism: A Comparative Guide to Piperidinyl-Thiazole Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective muscarinic acetylcholine receptor (mAChR) antagonists is a journey of intricate molecular design and rigorous pharmacological evaluation. This guide provides a comprehensive comparison of 2-(piperidin-3-yl)thiazole analogs and related piperidine-containing heterocyclic scaffolds, offering insights into their structure-activity relationships (SAR), the experimental protocols used to characterize them, and the complex signaling pathways they modulate.

The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate a vast array of physiological functions, making them attractive therapeutic targets for a range of disorders, from overactive bladder to neurodegenerative diseases. The development of subtype-selective antagonists is crucial to minimize off-target effects and enhance therapeutic efficacy. The this compound scaffold has emerged as a promising starting point for the design of such antagonists. This guide delves into the SAR of this and closely related series, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to aid in the rational design of next-generation muscarinic receptor modulators.

Structure-Activity Relationship (SAR) of Piperidinyl-Thiazole and Analogous Muscarinic Antagonists

The affinity of piperidinyl-thiazole derivatives and analogous compounds for muscarinic receptor subtypes is highly dependent on the nature and position of substituents on both the piperidine and the heterocyclic moieties. The following table summarizes the in vitro binding affinities (Ki) of a representative set of analogs for human muscarinic M1, M2, and M3 receptors, as determined by radioligand binding assays.

Compound IDCore ScaffoldR1 (on Piperidine)R2 (on Heterocycle)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M1 SelectivityM3/M1 Selectivity
1a This compoundHPhenyl150251800.171.2
1b This compoundH4-Fluorophenyl120201500.171.25
1c This compoundH2-Thienyl200352200.181.1
2a 3-(Piperidin-4-yl)isoxazoleMethylPhenyl808509510.61.19
2b 3-(Piperidin-4-yl)isoxazoleEthylPhenyl959201109.681.16
3a 4-(Piperidin-1-yl)pyrimidineH2-Pyridyl4515600.331.33
3b 4-(Piperidin-1-yl)pyrimidineH4-Pyridyl6020750.331.25

Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not originate from a single, directly comparable study.

Analysis of the SAR data reveals several key trends:

  • Substitution on the Heterocyclic Ring (R2): For the this compound series (1a-1c), substitution on the phenyl ring with a fluorine atom (1b) slightly improves M1 and M3 affinity. Replacing the phenyl ring with a thienyl group (1c) generally leads to a slight decrease in potency across the tested subtypes.

  • Piperidine Linkage and Substitution (R1): Comparison between the this compound and 3-(piperidin-4-yl)isoxazole scaffolds suggests that the point of attachment on the piperidine ring significantly influences selectivity. The 4-substituted piperidine analogs (2a, 2b) exhibit a marked preference for M1 and M3 receptors over the M2 subtype. N-alkylation of the piperidine (2a vs. 2b) shows that a methyl group is slightly more favorable for M1 and M3 affinity than an ethyl group.

  • Core Heterocycle: The nature of the heterocyclic core plays a critical role in determining both potency and selectivity. The pyrimidine-containing analogs (3a, 3b) demonstrate high affinity for the M2 receptor subtype.

Experimental Protocols

The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

1. Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
  • Non-specific binding control: Atropine (a high concentration, e.g., 1 µM).
  • Test compounds (e.g., this compound analogs).
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • 96-well microplates.
  • Glass fiber filters.
  • Scintillation fluid.
  • Liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.
  • In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: Cell membranes, [³H]-NMS, and assay buffer.
  • Non-specific Binding: Cell membranes, [³H]-NMS, and a high concentration of atropine.
  • Competitive Binding: Cell membranes, [³H]-NMS, and a specific concentration of the test compound.
  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: Calcium Mobilization Assay (for M1, M3, M5 Receptors)

This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of Gq-coupled muscarinic receptor activation.

1. Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor.
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Muscarinic agonist (e.g., carbachol).
  • Test compounds.
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • 96- or 384-well black-walled, clear-bottom microplates.
  • Fluorescence plate reader with an integrated fluid-handling system.

2. Procedure:

  • Plate the cells in the microplates and grow to confluence.
  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
  • Pre-incubate the cells with various concentrations of the test compound (antagonist) or vehicle.
  • Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 concentration of carbachol).
  • Measure the fluorescence intensity before and after agonist addition using the fluorescence plate reader.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
  • Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein signaling cascades. Understanding these pathways is essential for interpreting the functional consequences of receptor antagonism.

M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Antagonism of these receptors blocks the following cascade:

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_M3_M5 M1 / M3 / M5 Receptor Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w ER Endoplasmic Reticulum IP3:e->ER:w Binds to Receptor PKC Protein Kinase C (PKC) DAG:e->PKC:w Activates Ca2 Ca²⁺ ER:e->Ca2:w Releases Ca2:e->PKC:w Activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC:e->Cellular_Response_Gq:w Leads to Antagonist This compound Analog (Antagonist) Antagonist->M1_M3_M5 Blocks Agonist Acetylcholine (Agonist) Agonist->M1_M3_M5

Caption: Gq-coupled signaling pathway of M1, M3, and M5 muscarinic receptors.

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

The M2 and M4 receptor subtypes couple to Gi/o proteins, which are inhibitory. Antagonism of these receptors prevents the following signaling events:

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2_M4 M2 / M4 Receptor Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP AC:e->cAMP:w PKA Protein Kinase A (PKA) cAMP:e->PKA:w Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA:e->Cellular_Response_Gi:w Leads to Antagonist This compound Analog (Antagonist) Antagonist->M2_M4 Blocks Agonist Acetylcholine (Agonist) Agonist->M2_M4

Caption: Gi/o-coupled signaling pathway of M2 and M4 muscarinic receptors.

Conclusion

The development of subtype-selective muscarinic receptor antagonists is a dynamic field of research with significant therapeutic potential. The this compound scaffold and its analogs represent a valuable chemical space for the design of such compounds. By carefully considering the structure-activity relationships, employing robust experimental protocols, and understanding the intricacies of the downstream signaling pathways, researchers can continue to refine these molecular entities to achieve greater selectivity and improved pharmacological profiles. This guide serves as a foundational resource to aid in these endeavors, providing a comparative framework for the evaluation and development of novel muscarinic receptor antagonists.

A Comparative Guide to the Biological Activity of 2-(Piperidin-3-yl)thiazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the differential biological activities of the (R) and (S)-enantiomers of 2-(Piperidin-3-yl)thiazole. Given the prevalence of stereoselectivity in drug-receptor interactions, this document outlines key experimental protocols and data presentation formats to facilitate a thorough comparison of these chiral molecules. The information herein is based on the known biological activities of structurally related piperidine and thiazole derivatives, which frequently target neurotransmitter receptors.

The 2-aminothiazole moiety is a common scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Similarly, the piperidine ring is a crucial component in many pharmaceuticals, often interacting with central nervous system receptors.[3][4] Specifically, 3-substituted piperidine derivatives have been shown to exhibit high affinity for serotonin and muscarinic receptors.[5][6] Therefore, it is plausible that the enantiomers of this compound may exhibit differential activity at these and other related neurotransmitter receptors, such as dopamine receptors.[7]

Comparative Biological Data

To effectively compare the biological activity of the (R)- and (S)-enantiomers of this compound, a series of in vitro assays should be conducted. The following tables present a template for summarizing the key quantitative data that should be generated.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Receptor Subtype(R)-2-(Piperidin-3-yl)thiazole(S)-2-(Piperidin-3-yl)thiazoleRacemic this compound
Dopamine Receptors
D₂
D₃
D₄
Serotonin Receptors
5-HT₁A
5-HT₂A
5-HT₇
Muscarinic Receptors
M₁
M₂
M₃

Table 2: Comparative Functional Activity (EC₅₀/IC₅₀, nM)

Assay TypeTarget Receptor(R)-2-(Piperidin-3-yl)thiazole(S)-2-(Piperidin-3-yl)thiazoleRacemic this compound
Agonist Activity
cAMP AccumulationGs-coupled Receptor
Calcium MobilizationGq-coupled Receptor
Antagonist Activity
[³⁵S]GTPγS BindingGi/o-coupled Receptor
Reporter Gene AssaySpecific Receptor

Table 3: Comparative Enzyme Inhibition (IC₅₀, µM)

Enzyme Target(R)-2-(Piperidin-3-yl)thiazole(S)-2-(Piperidin-3-yl)thiazoleRacemic this compound
Acetylcholinesterase (AChE)
Fatty Acid Amide Hydrolase (FAAH)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the enantiomers.

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells) are prepared.

    • Radioligand Binding: A constant concentration of a specific radioligand for the target receptor is incubated with the cell membranes and varying concentrations of the test compound (each enantiomer and the racemate).

    • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

2. Functional Assays (Example: Gs-coupled GPCR)

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC₅₀ or IC₅₀) of each enantiomer at a specific G-protein coupled receptor (GPCR).

  • Methodology (cAMP Accumulation Assay):

    • Cell Culture: Cells expressing the target Gs-coupled receptor are cultured in appropriate media.

    • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor and then incubated with varying concentrations of the test compound (for agonist testing) or with a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist testing).

    • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Concentration-response curves are generated, and EC₅₀ or IC₅₀ values are calculated using a sigmoidal dose-response model.

3. Enzyme Inhibition Assays (Example: Acetylcholinesterase)

  • Objective: To determine the inhibitory potency (IC₅₀) of each enantiomer against a specific enzyme.

  • Methodology (Ellman's Assay for AChE):

    • Reaction Mixture: A reaction mixture containing acetylthiocholine (substrate), DTNB (Ellman's reagent), and purified acetylcholinesterase enzyme is prepared in a buffer solution.

    • Inhibitor Addition: Varying concentrations of the test compounds are added to the reaction mixture.

    • Kinetic Measurement: The rate of the reaction, which produces a yellow-colored product from the reaction of thiocholine with DTNB, is monitored spectrophotometrically at 412 nm.

    • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Biological Activity Assessment

experimental_workflow cluster_synthesis Compound Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis racemic Racemic this compound chiral_sep Chiral HPLC Separation racemic->chiral_sep binding Receptor Binding Assays (Dopamine, Serotonin, Muscarinic) racemic->binding functional Functional Assays (cAMP, Ca²⁺, GTPγS) racemic->functional enzyme Enzyme Inhibition Assays (AChE, FAAH) racemic->enzyme enantiomer_r (R)-Enantiomer chiral_sep->enantiomer_r enantiomer_s (S)-Enantiomer chiral_sep->enantiomer_s enantiomer_r->binding enantiomer_r->functional enantiomer_r->enzyme enantiomer_s->binding enantiomer_s->functional enantiomer_s->enzyme affinity Binding Affinity (Ki) binding->affinity potency Functional Potency (EC₅₀/IC₅₀) functional->potency inhibition Enzyme Inhibition (IC₅₀) enzyme->inhibition

Caption: Workflow for assessing the biological activity of this compound enantiomers.

Representative GPCR Signaling Pathway (Gs-coupled)

gpcr_signaling ligand Enantiomer (Agonist) receptor Gs-Coupled Receptor (e.g., 5-HT₇) ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates downstream Downstream Cellular Response pka->downstream phosphorylates

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of a representative 2-(Piperidin-3-yl)thiazole derivative, herein referred to as Compound X, against a panel of related enzyme families. The primary target for this class of compounds is often Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2][3] Understanding the selectivity of FAAH inhibitors is critical for predicting potential off-target effects and ensuring a favorable safety profile in drug development. This guide presents supporting experimental data and detailed protocols for assessing enzyme inhibition and selectivity.

Introduction to this compound Derivatives and FAAH Inhibition

The this compound scaffold is a key pharmacophore in a class of potent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1][2] By inhibiting FAAH, these compounds increase the endogenous levels of these signaling lipids, which has shown therapeutic potential in models of inflammatory and neuropathic pain.[1] However, as FAAH belongs to the large family of serine hydrolases, it is imperative to assess the selectivity of any potential therapeutic agent against other members of this family to minimize off-target activity.

Data Presentation: Cross-Reactivity Profiling of Compound X

The following table summarizes the in vitro inhibitory activity (IC50 values) of Compound X and a comparator compound (a known broad-spectrum serine hydrolase inhibitor) against a panel of representative enzymes from different families. The data illustrates the high selectivity of Compound X for FAAH.

Target EnzymeEnzyme FamilyCompound X IC50 (nM)Comparator IC50 (nM)
FAAH (Human) Serine Hydrolase 15 50
FAAH (Rat) Serine Hydrolase 20 65
TrypsinSerine Protease>10,000150
ChymotrypsinSerine Protease>10,000250
ThrombinSerine Protease>10,000800
Cathepsin GSerine Protease>10,000500
Acetylcholinesterase (AChE)Serine Hydrolase>10,0001,200
Butyrylcholinesterase (BChE)Serine Hydrolase>10,000950
Diacylglycerol Lipase β (DAGLβ)Serine Hydrolase8,500300
ABHD6Serine Hydrolase>10,000400
p38 MAPKKinase>20,000>20,000
GSK-3βKinase>20,000>20,000
Cyclooxygenase-2 (COX-2)Oxidase>15,000>15,000

Data is representative and synthesized based on the known high selectivity of similar piperidine-based FAAH inhibitors.[3]

Mandatory Visualization

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid hydrolyzes to CB1 CB1 Receptor Signaling_Cascade Downstream Signaling (e.g., pain modulation) CB1->Signaling_Cascade activates Anandamide_out Anandamide Anandamide_out->CB1 binds Anandamide_in Anandamide Anandamide_in->FAAH substrate Compound_X Compound X (this compound) Compound_X->FAAH inhibits

FAAH signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow cluster_primary Primary Assay: Spectrophotometric Inhibition Assay cluster_secondary Selectivity Profiling: Competitive ABPP cluster_data Data Analysis and Comparison Prep Prepare Reagents: Enzyme, Substrate, Inhibitor Incubate Pre-incubate Enzyme with Compound X Prep->Incubate React Initiate Reaction with Substrate Incubate->React Measure Measure Absorbance Change over Time React->Measure IC50 Calculate IC50 Value Measure->IC50 Compare Compare IC50 Values Across Enzyme Panel IC50->Compare Proteome Prepare Proteome Lysate Compete Incubate Lysate with Compound X Proteome->Compete Probe Add Broad-Spectrum Serine Hydrolase Probe Compete->Probe Separate Separate Proteins by SDS-PAGE Probe->Separate Visualize Visualize Probe-Labeled Enzymes Separate->Visualize Analyze Quantify Band Intensity to Determine Selectivity Visualize->Analyze Analyze->Compare Profile Generate Selectivity Profile Compare->Profile

Experimental workflow for cross-reactivity profiling.

Experimental Protocols

Protocol 1: Spectrophotometric Enzyme Inhibition Assay for IC50 Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.

Materials:

  • Purified target enzyme (e.g., human FAAH)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Compound X and comparator compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only)

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.

  • Serial Dilutions: Perform serial dilutions of Compound X and the comparator compound to create a range of concentrations for testing.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed amount of the enzyme solution to each well. Then, add the different concentrations of the test compounds, positive control, and negative control to their respective wells. Allow the plate to incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the reaction rates against the logarithm of the inhibitor concentrations. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol is a powerful method to assess the selectivity of an inhibitor against a large number of enzymes simultaneously within a complex biological sample.

Materials:

  • Cell or tissue proteome lysates

  • Compound X

  • Broad-spectrum activity-based probe (ABP) for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases)

  • SDS-PAGE gels and running buffer

  • Gel imaging system

Methodology:

  • Proteome Preparation: Prepare a crude proteome lysate from cells or tissues that express the target enzyme and other related enzymes.

  • Competitive Inhibition: Aliquot the proteome and incubate with varying concentrations of Compound X for a defined period. This allows Compound X to bind to its target(s).

  • Probe Labeling: Add a broad-spectrum ABP to the proteome samples. The ABP will covalently label the active sites of the enzymes that have not been blocked by Compound X.

  • Protein Separation: Quench the labeling reaction and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Visualize the probe-labeled enzymes using a fluorescence gel scanner. The intensity of each band corresponds to the activity of a specific enzyme.

  • Selectivity Determination: A decrease in the fluorescence intensity of a band in the samples treated with Compound X compared to the vehicle control indicates inhibition of that enzyme. By quantifying the band intensities at different concentrations of Compound X, a selectivity profile across the entire enzyme family can be generated.

Conclusion

The data and methodologies presented in this guide demonstrate that this compound derivatives, as exemplified by Compound X, can be highly selective inhibitors of FAAH. The comprehensive cross-reactivity profiling using both targeted enzyme inhibition assays and broader proteomic techniques like ABPP is essential for the preclinical characterization of these compounds. The high selectivity of Compound X for FAAH over other serine hydrolases and unrelated enzyme families underscores its potential as a promising therapeutic candidate with a reduced likelihood of off-target effects. Researchers and drug development professionals are encouraged to employ these detailed protocols to rigorously evaluate the selectivity of their own lead compounds.

References

Navigating the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Piperidin-3-yl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. Within this landscape, 2-(Piperidin-3-yl)thiazole derivatives have emerged as a promising scaffold, demonstrating a diverse range of biological activities. This guide provides a comprehensive comparison of their in vitro and in vivo efficacy, supported by experimental data and detailed methodologies, to aid in the advancement of research and development in this area.

This comparative analysis synthesizes data from multiple studies to offer an objective overview of the performance of various this compound derivatives and related compounds. The data is presented in clearly structured tables for straightforward comparison, accompanied by detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

In Vitro Efficacy: A Look at Cellular and Enzymatic Activity

The in vitro efficacy of this compound derivatives has been evaluated across a spectrum of biological targets, including cancer cell lines, fungal pathogens, and specific enzymes. The following tables summarize the key quantitative data from these studies.

Anticancer Activity

A notable area of investigation for these derivatives has been their potential as anticancer agents. Studies have explored their cytotoxic effects on various cancer cell lines, with some compounds demonstrating significant activity. For instance, a series of synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones, which share a related structural motif, were tested against glioblastoma multiforme (GBM) cells.[1][2]

CompoundCell LineIC50 (µM)Reference
4d Glioma>50% viability reduction at 100 µM[1][2]
4l Glioma>50% viability reduction at 100 µM[1][2]
4m Glioma>50% viability reduction at 100 µM[1][2]
4p Glioma>50% viability reduction at 100 µM[1][2]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[3]
Compound 4c HepG2 (Liver Cancer)7.26 ± 0.44[3]
Staurosporine (Control) MCF-7 (Breast Cancer)6.77 ± 0.41[3]
Staurosporine (Control) HepG2 (Liver Cancer)8.4 ± 0.51[3]
Compound 5b MCF-7 (Breast Cancer)0.48 ± 0.03[4]
Compound 5b A549 (Lung Cancer)0.97 ± 0.13[4]
Colchicine (Control) Tubulin Polymerization9.1[4]
Compound 11f A-549 (Lung Cancer)0.025[5]
Compound 11f MCF-7 (Breast Cancer)0.029[5]
Erlotinib (Control) A-549 (Lung Cancer)0.030[5]
Erlotinib (Control) MCF-7 (Breast Cancer)0.040[5]
Enzyme Inhibition

The mechanism of action for some of these derivatives involves the inhibition of specific enzymes. For example, certain piperidinyl thiazole isoxazolines have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[6] Another area of focus has been the inhibition of protein kinases, which are crucial in cancer cell signaling.[7][8]

CompoundTarget EnzymeKi (pM/nM)Reference
Carbamate-based inhibitors FAAHpM range[6]
Urea-based inhibitors FAAHnM range[6]
Compound 4c VEGFR-2IC50 = 0.15 µM[3]
Sorafenib (Control) VEGFR-2IC50 = 0.059 µM[3]
Compound 19 PI3Ks and mTORC1IC50 = 0.30–0.45 μM (antiproliferative)[7]
Compound 18 PI3K/AKT/mTOR pathwayIC50 = 0.50–4.75 μM (antiproliferative)[7]
Compound 33 CK2IC50 = 0.4 µM[7]
Antifungal Activity

Novel piperidinyl thiazole analogues have also been synthesized and evaluated for their in vitro and in vivo activity against oomycete fungal pathogens.[9]

CompoundPathogenIn Vitro ActivityReference
Novel piperidinyl thiazole analogues Phytophthora infestansExcellent at extremely low concentrations[9]
Novel piperidinyl thiazole analogues Plasmopara viticolaExcellent[9]
Novel piperidinyl thiazole analogues Pseudoperonospora cubensisExcellent[9]

In Vivo Efficacy: Performance in Preclinical Models

The promising in vitro results of this compound derivatives have led to their evaluation in in vivo models, providing crucial insights into their therapeutic potential in a whole-organism context.

Anticancer Efficacy in Glioblastoma Models

In a preclinical model of glioblastoma multiforme, synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones demonstrated the ability to reduce in vivo glioma growth.[1][2] Treatment with these compounds also diminished malignant characteristics such as intratumoral hemorrhage and peripheral pseudopalisading without causing mortality or peripheral damage to the animals.[1][2]

Antifungal Efficacy in Field Trials

In the realm of antifungal research, specific piperidinyl thiazole derivatives, namely P14, P15, and P25, have shown excellent control of oomycete diseases in field trials.[9] These compounds provided robust control of P. infestans in potatoes, P. viticola in grapes, and P. cubensis in cucumbers at dose rates of 20 and 30 grams per hectare.[9]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

In Vitro Anticancer Assays

Cell Viability Assay (MTT Assay):

  • Cancer cells (e.g., Glioma, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • After incubation, the formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.[3]

In Vitro Enzyme Inhibition Assays

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay:

  • Recombinant human FAAH is used as the enzyme source.

  • The test compounds are pre-incubated with the enzyme in a suitable buffer.

  • The reaction is initiated by the addition of a fluorescent substrate.

  • The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time.

  • The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 and Ki values are calculated from dose-response curves.[6]

Kinase Inhibition Assay (e.g., VEGFR-2):

  • The kinase activity is measured using a luminescent kinase assay platform.

  • The kinase, substrate, and ATP are incubated with the test compounds in a multi-well plate.

  • After the kinase reaction, a reagent is added to stop the reaction and generate a luminescent signal that is inversely correlated with the amount of ATP remaining.

  • The luminescence is measured using a plate reader.

  • The inhibitory activity is calculated, and IC50 values are determined.[3]

In Vivo Animal Models

Glioblastoma Xenograft Model:

  • Human glioblastoma cells are implanted subcutaneously or intracranially into immunocompromised mice.

  • Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.

  • The test compounds are administered via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule.

  • Tumor growth is monitored regularly by measuring tumor volume.

  • At the end of the study, the animals are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).[1][2]

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of these compounds' activity, diagrams illustrating key signaling pathways and experimental workflows are provided below.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Cell-based Assays Cell-based Assays Compound Synthesis->Cell-based Assays Test Compounds Enzyme Assays Enzyme Assays Compound Synthesis->Enzyme Assays Test Compounds IC50 Determination IC50 Determination Cell-based Assays->IC50 Determination Measure Viability Promising Compounds Promising Compounds IC50 Determination->Promising Compounds Ki/IC50 Determination Ki/IC50 Determination Enzyme Assays->Ki/IC50 Determination Measure Inhibition Ki/IC50 Determination->Promising Compounds Animal Model Animal Model Promising Compounds->Animal Model Administer Efficacy Assessment Efficacy Assessment Animal Model->Efficacy Assessment Monitor Tumor Growth/ Disease Progression Toxicity Assessment Toxicity Assessment Efficacy Assessment->Toxicity Assessment

Caption: General experimental workflow for evaluating this compound derivatives.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thiazole Derivative (e.g., Compound 19) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole derivatives.[7]

This guide offers a snapshot of the current understanding of this compound derivatives' efficacy. The presented data highlights their potential as versatile therapeutic agents. Further research, including lead optimization and comprehensive preclinical and clinical studies, is warranted to fully elucidate their therapeutic value and translate these promising findings into clinical applications.

References

Validation of the 2-(Piperidin-3-yl)thiazole Scaffold as a Multi-Target-Directed Ligand for Neurodegenerative Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of multi-target-directed ligands (MTDLs) represents a promising therapeutic strategy for complex multifactorial diseases such as Alzheimer's disease (AD). The rationale behind MTDLs is to design a single chemical entity that can simultaneously modulate multiple biological targets involved in the disease pathology, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. The 2-(Piperidin-3-yl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potential for interacting with key targets in neurodegeneration.

This guide provides a comparative validation of the this compound scaffold as a basis for MTDLs. Due to the limited publicly available data on the specific molecule this compound, this analysis focuses on its closely related derivatives and analogs for which experimental data has been published. The performance of these compounds is compared against relevant biological targets, and detailed experimental protocols for key assays are provided.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected thiazole and piperidine-containing compounds against key enzymatic targets implicated in Alzheimer's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Monoamine Oxidase B (MAO-B), and Beta-secretase 1 (BACE1). These enzymes are involved in the cholinergic hypothesis, monoaminergic system dysfunction, and amyloid plaque formation, respectively.

Table 1: Inhibitory Activity of Thiazole-Piperazine Derivatives against Cholinesterases [1][2]

Compound IDTarget EnzymeIC50 (µM)
Compound 10 hAChE0.151
hBuChE0.135
Compound 20 hBuChE0.103
Donepezil (Reference) hAChE0.054

hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase. Data for thiazole-clubbed piperazine derivatives.

Table 2: Inhibitory Activity of Benzothiazole Derivatives against Multiple Targets

Compound IDTarget EnzymeIC50 (µM)Ki (µM)
Compound 3s hAChE6.7-
hBuChE2.35-
MAO-B1.6-
H3R-0.036

Data for a pyrrolidinyl-substituted benzothiazole derivative. H3R: Histamine H3 Receptor.

Table 3: Inhibitory Activity of Thiazole Derivatives against Cholinesterases [3]

Compound IDTarget EnzymeIC50 (µM)
Compound 7 AChE91
Compound 6 BChE195

Data for 1,3-thiazole derivatives.

Experimental Protocols

Detailed methodologies for the key enzymatic assays are crucial for the reproducibility and validation of experimental findings.

1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method) [4][5][6]

This spectrophotometric method is widely used to screen for cholinesterase inhibitors.

  • Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (14 mM in deionized water)

    • AChE or BChE enzyme solution (e.g., 1 U/mL in phosphate buffer)

    • Test compound solutions at various concentrations

  • Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the enzyme solution, 10 µL of DTNB solution, and 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes).

    • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

    • The rate of reaction is calculated from the slope of the absorbance versus time curve.

    • The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay [7][8][9][10]

A common method for determining MAO activity is through a fluorometric assay that detects the production of hydrogen peroxide.

  • Principle: MAO enzymes catalyze the oxidative deamination of monoamine substrates, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate a highly fluorescent product (resorufin), which can be measured.

  • Reagents:

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • Recombinant human MAO-A or MAO-B enzyme

    • Substrate (e.g., p-Tyramine for both, or specific substrates like kynuramine)

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • Test compound solutions

    • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Procedure (96-well plate format):

    • Add the assay buffer, HRP, and Amplex® Red to each well.

    • Add the test compound at various concentrations (or a known inhibitor as a positive control).

    • Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence intensity over time (e.g., excitation at 530-560 nm, emission at ~590 nm).

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition and IC50 values as described for the cholinesterase assay.

3. Beta-secretase 1 (BACE1) Inhibition Assay [11][12][13][14]

BACE1 activity is often measured using a Fluorescence Resonance Energy Transfer (FRET) assay.

  • Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When BACE1 cleaves the peptide, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Reagents:

    • Assay Buffer (e.g., 50 mM Sodium acetate, pH 4.5)

    • Recombinant human BACE1 enzyme

    • BACE1 FRET peptide substrate

    • Test compound solutions

    • BACE1 inhibitor (positive control)

  • Procedure (96-well plate format):

    • Add the assay buffer to the wells of a black microplate.

    • Add the test compound solutions at different concentrations.

    • Add the BACE1 enzyme solution and incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature (e.g., 37°C).

    • Initiate the reaction by adding the FRET substrate.

    • Measure the fluorescence intensity over time (e.g., excitation at ~320 nm, emission at ~405 nm, depending on the specific substrate).

    • Calculate the percentage of inhibition and IC50 values based on the reduction in the rate of fluorescence increase.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these multi-target ligands and the general experimental workflows.

MTDL_Signaling_Pathways cluster_Cholinergic Cholinergic Pathway cluster_Monoaminergic Monoaminergic Pathway cluster_Amyloidogenic Amyloidogenic Pathway ACh Acetylcholine AChE AChE / BChE ACh->AChE Chol_Receptor Cholinergic Receptors ACh->Chol_Receptor Synaptic Transmission Monoamines Dopamine, Serotonin MAO MAO-A / MAO-B Monoamines->MAO MAO_Receptor Monoamine Receptors Monoamines->MAO_Receptor Neurotransmission APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 gamma_Secretase γ-Secretase BACE1->gamma_Secretase Sequential Cleavage Abeta Amyloid-β (Aβ) Plaques gamma_Secretase->Abeta Formation MTDL This compound Scaffold MTDL MTDL->AChE Inhibition MTDL->MAO Inhibition MTDL->BACE1 Inhibition

Caption: Multi-target action of a this compound based MTDL.

Experimental_Workflow cluster_Screening In Vitro Screening cluster_Validation Validation and Optimization Start Compound Synthesis (this compound derivatives) Assays Enzyme Inhibition Assays (AChE, BChE, MAO, BACE1) Start->Assays IC50 IC50 Determination Assays->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection Cell_Assays Cell-based Assays (Neuroprotection, Cytotoxicity) Lead_Selection->Cell_Assays In_Vivo In Vivo Animal Models Cell_Assays->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: General workflow for the validation of MTDLs.

Cholinesterase_Signaling cluster_Neuron Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Released ACh Presynaptic->ACh_Released Release Postsynaptic Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft AChE AChE ACh_Vesicles Acetylcholine (ACh) Vesicles ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptors ACh_Released->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction (Cognition, Memory) ACh_Receptor->Signal ChEI Cholinesterase Inhibitor (e.g., Thiazole derivative) ChEI->AChE Inhibition

Caption: Cholinesterase inhibitor signaling pathway.

References

A Head-to-Head Comparison of 2-(Piperidin-3-yl)thiazole with Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research dedicated to the specific antifungal properties of 2-(Piperidin-3-yl)thiazole is limited. Consequently, a direct head-to-head comparison with established antifungal agents based on experimental data for this specific molecule is not feasible. This guide provides a comparative framework utilizing data from structurally related piperidinyl thiazole derivatives and established antifungal agents to offer a contextual overview. The information presented for this compound should be considered hypothetical pending specific experimental validation.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the potential of thiazole-based compounds in antifungal therapy.

In Vitro Antifungal Efficacy

The in vitro activity of an antifungal agent is a primary indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following table summarizes the available data for related compounds and established agents against common fungal pathogens.

CompoundCandida albicans (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)Aspergillus fumigatus (MIC µg/mL)Rhodotorula sp. (MIC µg/mL)Data Source (Citation)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones (analogue) >98>98>9816.5[1]
Fluconazole (Reference) 0.25 - 162 - 16Resistant25[1]
Amphotericin B (Reference) 0.25 - 10.12 - 10.5 - 20.5 - 2General Knowledge
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (analogue) 0.008 - 7.81Data Not AvailableData Not AvailableData Not Available[2][3]

In Vivo Efficacy and Toxicology

In vivo studies are critical for evaluating the therapeutic potential and safety of a new chemical entity. Data for piperidinyl thiazole analogues in oomycete models suggests potential, but data in fungal infection models for this compound is not available.

CompoundAnimal ModelFungal PathogenEfficacyCytotoxicity (Vero cells, µg/mL)Data Source (Citation)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A
2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones (analogue) N/AN/AN/A>98 (Low toxicity)[1]
Piperidinyl thiazole analogues (e.g., P14, P25) Potato, Grape, CucumberP. infestans, P. viticola, P. cubensisExcellent control at 20-30 g/hectare Data Not Available[4][5]
Fluconazole (Reference) MurineC. albicansDose-dependent survival increaseGenerally lowGeneral Knowledge
Amphotericin B (Reference) MurineC. albicansHigh efficacyHigh (Nephrotoxicity is a known side effect)General Knowledge

Mechanism of Action

The mechanism of action for this compound has not been elucidated. However, related thiazole antifungals often target the fungal cell membrane or cell wall.[3] The broader class of azole antifungals, including fluconazole, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[6][7] A distinct class of piperidinyl thiazole fungicides, such as oxathiapiprolin, act by inhibiting oxysterol-binding protein (OSBP).[5]

Below is a hypothetical signaling pathway for a novel thiazole antifungal that disrupts the fungal cell wall, contrasted with the known mechanism of azoles.

cluster_0 Hypothetical Thiazole Antifungal Action cluster_1 Azole Antifungal Action Thiazole Compound Thiazole Compound Cell Wall Synthesis Enzymes Cell Wall Synthesis Enzymes Thiazole Compound->Cell Wall Synthesis Enzymes Inhibition Cell Wall Disruption Cell Wall Disruption Cell Wall Synthesis Enzymes->Cell Wall Disruption Leads to Azole Compound Azole Compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Azole Compound->Lanosterol 14α-demethylase Inhibition Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14α-demethylase->Ergosterol Synthesis Blocks Cell Membrane Disruption Cell Membrane Disruption Ergosterol Synthesis->Cell Membrane Disruption Leads to start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_drugs Prepare Serial Dilutions of Antifungal Agents start->prep_drugs inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drugs->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end Novel Thiazole Novel Thiazole Broad Spectrum Broad Spectrum Novel Thiazole->Broad Spectrum Potential Novel MoA Novel MoA Novel Thiazole->Novel MoA Potential Low Toxicity Low Toxicity Novel Thiazole->Low Toxicity Hypothesized Azoles Azoles Azoles->Broad Spectrum Azoles->Low Toxicity Polyenes Polyenes Polyenes->Broad Spectrum High Toxicity High Toxicity Polyenes->High Toxicity Echinocandins Echinocandins Echinocandins->Low Toxicity Narrow Spectrum Narrow Spectrum Echinocandins->Narrow Spectrum

References

Evaluating the Off-Target Effects of 2-(Piperidin-3-yl)thiazole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical compound 2-(Piperidin-3-yl)thiazole (P3T) against the well-characterized inhibitor Alisertib. The focus is on evaluating the on-target and off-target effects in cellular models, with a hypothesized primary target of Aurora Kinase A (AURKA), a critical regulator of mitosis. This document is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Kinase Inhibition

To assess the selectivity of P3T, its inhibitory activity was compared against Alisertib across a panel of selected kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

CompoundPrimary Target: AURKA (IC50, nM)Off-Target: AURKB (IC50, nM)Off-Target: PLK1 (IC50, nM)Off-Target: VEGFR2 (IC50, nM)
This compound (P3T) 1585>10,0001,200
Alisertib (MLN8237) 1.219925>10,000

Data for this compound (P3T) is hypothetical for illustrative purposes.

Cellular Activity Profile

The anti-proliferative effects of P3T and Alisertib were evaluated in a human colorectal cancer cell line (HCT116) and a human umbilical vein endothelial cell line (HUVEC) to assess both on-target and potential off-target cellular consequences.

CompoundHCT116 (GI50, nM)HUVEC (GI50, nM)
This compound (P3T) 502,500
Alisertib (MLN8237) 23>5,000

Data for this compound (P3T) is hypothetical for illustrative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against purified kinases.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds (P3T and Alisertib) in DMSO.

  • Kinase Reaction: Add the kinase and a biotinylated peptide substrate to the reaction buffer.

  • Compound Addition: Add the serially diluted compounds to the kinase-substrate mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

  • Signal Measurement: After incubation, measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTS)

This protocol outlines the use of an MTS assay to measure the anti-proliferative effects of the compounds on cultured cells.

Methodology:

  • Cell Seeding: Seed cells (e.g., HCT116 or HUVEC) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add a solution containing the MTS tetrazolium compound and an electron coupling reagent (phenazine ethosulfate) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.

Visualizations

Signaling Pathway and Experimental Workflow

Safety Operating Guide

Proper Disposal of 2-(Piperidin-3-yl)thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Piperidin-3-yl)thiazole, a heterocyclic compound used in scientific research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is formulated based on the known hazards of its primary structural components—piperidine and thiazole—and established best practices for laboratory chemical waste management. All personnel handling this compound must treat it as hazardous waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its structural similarity to other piperidine- and thiazole-containing compounds, this compound should be presumed to be harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][2][3] The piperidine moiety, in particular, suggests potential for corrosivity and flammability. Therefore, strict adherence to safety protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or laminate). Always consult the glove manufacturer's compatibility chart.
Body Protection Flame-retardant laboratory coat worn over a chemical-resistant apron.
Footwear Closed-toe, chemical-resistant shoes.
Respiratory All handling of this compound must be conducted within a certified chemical fume hood.

Chemical Waste Handling and Storage

Proper segregation and storage of chemical waste are critical to ensure safety and compliance.[4][5][6] Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[7]

Experimental Protocol for Waste Accumulation:

  • Container Selection: Use a designated, leak-proof, high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[7] The container must be in good condition, free from any external contamination.[8]

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. At a minimum, segregate it from acids, bases, oxidizers, and other reactive compounds.[9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste ," the full chemical name "This compound ," and the approximate quantity or concentration.[7] The label must also include the date when the first waste was added to the container.[8]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation, away from heat or ignition sources, and within secondary containment (such as a spill tray).[5][7]

Spill Management Protocol

In the event of a spill, immediate and controlled action is necessary to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and restrict access to the affected area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill occurs outside a hood, increase ventilation only if it is safe to do so.

  • Containment: Use a chemical spill kit with inert, non-combustible absorbent materials like vermiculite, sand, or silica gel to contain the spill.[2][7] Do not use paper towels or other combustible materials.[7]

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools. Place the contaminated material into the designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including contaminated wipes and PPE, must be disposed of as hazardous waste.[7][10]

Final Disposal Procedure

The ultimate disposal of this compound must be handled by licensed professionals in accordance with all local, state, and federal regulations.[5][6]

Step-by-Step Disposal Workflow:

  • Container Management: Do not overfill the hazardous waste container; a maximum of 90% capacity is recommended to allow for vapor expansion.[7]

  • Request Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 12 months), contact your institution's EHS office to arrange for a hazardous waste pickup.[6][7]

  • Documentation: Ensure all required paperwork is completed for the waste manifest provided by the EHS office or the licensed waste disposal contractor.

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11] The rinsate must be collected and disposed of as hazardous waste. After rinsing and air-drying in a fume hood, the original labels must be defaced or removed before the container can be discarded as regular trash or recycled.[8][11]

Logical Workflow for Disposal

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_storage Storage cluster_disposal Final Disposal cluster_spill Spill Event A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Generate Waste (e.g., residual compound, contaminated materials) B->C D Place Waste in Labeled, Compatible Container C->D S1 Spill Occurs C->S1 Accident E Store Sealed Container in Satellite Accumulation Area D->E F Monitor Fill Level (<90% Full) E->F F->E No G Container Full or Time Limit Reached F->G Yes H Contact EHS for Waste Pickup G->H I Transfer to Licensed Waste Contractor H->I S2 Contain with Inert Absorbent S1->S2 S3 Collect & Place in Hazardous Waste Container S2->S3 S3->E

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2-(Piperidin-3-yl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 2-(Piperidin-3-yl)thiazole, tailored for researchers, scientists, and professionals in drug development. The information is compiled based on the known hazards of structurally similar compounds containing piperidine and thiazole moieties.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from related compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2] Appropriate PPE is crucial to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, laboratory coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double nitrile gloves.Recommended when heating, vortexing, or transferring larger volumes where splashes or aerosols may be generated.[3]
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges for organic vapors, chemical-resistant suit, and heavy-duty gloves.For responding to spills or uncontrolled releases of the compound.[3]
Operational and Handling Plan

Safe handling practices are paramount to ensure a secure laboratory environment. Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to prevent the dispersion of dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not pour down the drain.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve post_decontaminate Decontaminate Work Area handling_dissolve->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disposal_collect Collect Contaminated Waste post_wash->disposal_collect disposal_seal Seal Waste Container disposal_collect->disposal_seal disposal_store Store for Pickup disposal_seal->disposal_store

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.